3-Chloro-1H-indazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLAMAWMZAQBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461873 | |
| Record name | 3-Chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41330-49-8 | |
| Record name | 3-Chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-1H-indazol-5-amine: A Cornerstone for Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive analysis of 3-Chloro-1H-indazol-5-amine (CAS No. 41330-49-8), a pivotal heterocyclic building block in contemporary medicinal chemistry. We delve into its fundamental physicochemical properties, spectroscopic signature, and principal synthetic methodologies. The guide further explores the compound's rich chemical reactivity, elucidating its derivatization potential at key functional groups, which underpins its utility. Through case studies, we highlight its role in the development of targeted therapeutics, including kinase inhibitors and antiviral agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this versatile intermediate.
Introduction: The Strategic Value of a Privileged Scaffold
The indazole nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets.[1][2] While rare in nature, synthetic indazole derivatives have become a major focus of pharmaceutical research, leading to the development of compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]
The strategic incorporation of a chlorine atom, as seen in this compound, is a cornerstone of modern drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding interactions with target proteins.[4][5] this compound capitalizes on this by presenting two orthogonal reactive sites—a nucleophilic aromatic amine and a chloro-substituted pyrazole ring—making it an exceptionally versatile precursor for constructing diverse and complex molecular libraries.[4]
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and process development.
Chemical Identity and Physical Characteristics
The core properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 41330-49-8 | [6][7][8] |
| Molecular Formula | C₇H₆ClN₃ | [7][9] |
| Molecular Weight | 167.59 g/mol | [7] |
| IUPAC Name | This compound | [9] |
| Synonyms | 5-Amino-3-chloro-1H-indazole | [9][10] |
| Appearance | Solid | |
| Boiling Point | 408.7 °C at 760 mmHg | |
| Typical Purity | ≥95% | [7] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is a key identifier. The aromatic protons on the benzene ring typically appear as distinct multiplets, and the amine (-NH₂) and indazole N-H protons are also observable, though their chemical shifts can be concentration and solvent-dependent.[11]
-
Other Techniques: Comprehensive characterization is supported by ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, with spectral data being publicly available.[11]
Solubility and Acidity/Basicity
-
Solubility: While specific quantitative data is limited, based on its parent structure, 1H-indazol-5-amine (aqueous solubility ~17.9 µg/mL), this compound is expected to have low solubility in water.[12] It exhibits better solubility in polar organic solvents such as DMSO, DMF, and alcohols.
-
pKa: The molecule possesses two primary ionizable centers: the basic 5-amino group and the weakly acidic N-H proton of the indazole ring. The aniline-like amine group is the more basic site, allowing the compound to form salts with acids, thereby enhancing aqueous solubility.
Synthesis and Purification
The most common and reliable synthesis of this compound involves the reduction of its nitro precursor, a standard transformation in medicinal chemistry.
Primary Synthetic Route: Reduction of 3-Chloro-5-nitro-1H-indazole
This method is favored for its high yield and operational simplicity. The choice of tin(II) chloride (SnCl₂) as the reducing agent is strategic; it is a mild and effective chemoselective reagent for the reduction of aromatic nitro groups in the presence of other sensitive functionalities, such as the chloro-indazole core.[3]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nitro Reduction
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chloro-5-nitro-1H-indazole (1.0 eq) and absolute ethanol (approx. 20 mL per gram of starting material).
-
Reagent Addition: Add anhydrous tin(II) chloride (SnCl₂, approx. 5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[3]
-
Workup: Once the starting material is consumed, allow the solution to cool to room temperature. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is between 7 and 8.
-
Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product.
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in the distinct reactivity of its functional groups, enabling selective modifications to build molecular complexity.
Caption: Key reactivity pathways of this compound.
Reactions at the 5-Amino Group
The exocyclic amine is a potent nucleophile and the primary site for derivatization.
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base like pyridine or triethylamine to form stable amide and sulfonamide linkages, respectively.[3] This is a fundamental tactic in medicinal chemistry to probe structure-activity relationships (SAR) and modulate physicochemical properties.
-
N-Alkylation: Direct alkylation can be challenging due to potential over-alkylation. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to yield the secondary amine.[13]
Reactions at the Indazole Core
-
N-Alkylation: The indazole N1-proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion that acts as a nucleophile. Subsequent reaction with an alkyl halide installs a substituent at the N1 position, a key step in the synthesis of many kinase inhibitors.[14]
-
Cross-Coupling: While the 3-chloro group is on a heterocyclic ring, it can participate in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Buchwald-Hartwig amination (forming a new C-N bond) or Suzuki coupling (forming a new C-C bond) are powerful methods for introducing significant structural diversity at this position.[15]
Applications in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a validated and highly valuable starting material for the synthesis of high-impact therapeutics.
Role as a Versatile Chemical Intermediate
The dual functionality of the chloro and amino groups allows for sequential and regioselective reactions, enabling chemists to rapidly build libraries of complex molecules around the indazole core.[4] This makes it an ideal starting point for hit-to-lead and lead optimization campaigns.
Case Studies of Bioactive Derivatives
The indazole scaffold derived from this building block is present in numerous clinical candidates and approved drugs.
| Derivative Class | Biological Target(s) | Therapeutic Area | Reference(s) |
| 3-Aminoindazoles | Bcr-Abl, Tyrosine Kinases | Oncology (Leukemia) | [2] |
| Indazole Carboxamides | TTK, FGFR Kinases | Oncology | [2] |
| Substituted Indazoles | Trypanothione Reductase | Anti-parasitic (Leishmaniasis) | [16] |
| Complex Indazoles | HIV Capsid Protein | Antiviral (HIV) | [1] |
These examples underscore the scaffold's ability to be tailored for high-affinity binding to diverse protein targets, from enzyme active sites to allosteric pockets.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogues provides a strong basis for hazard assessment.
-
Hazard Identification: Based on analogues like 3-chloro-1H-indazole and 1H-indazol-5-amine, the compound should be considered harmful if swallowed , a skin irritant , a serious eye irritant , and a potential respiratory irritant .[17][18]
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid generating dust. Use weighing paper or a contained balance when handling the solid.
-
Wash hands thoroughly after handling.
-
-
Storage and Stability:
Conclusion
This compound is a premier building block for modern drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity profile provide medicinal chemists with a reliable and powerful tool. Its proven track record in the synthesis of clinically relevant molecules, particularly kinase inhibitors, solidifies its status as a high-value intermediate. A comprehensive understanding of its chemistry, as outlined in this guide, is key to unlocking its full potential in the pursuit of novel therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 41330-49-8 | Benchchem [benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. jiehuapharma.com [jiehuapharma.com]
- 8. This compound | 41330-49-8 [amp.chemicalbook.com]
- 9. pschemicals.com [pschemicals.com]
- 10. This compound; 5-amino-3-chloro-1H-indazole; 5-AMINO-3-CHLOROINDAZOLE; 3-CHLORO-INDAZOL-5-AMINE | Chemrio [chemrio.com]
- 11. This compound(41330-49-8) 1H NMR spectrum [chemicalbook.com]
- 12. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Amine Reactivity [www2.chemistry.msu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. 3-Amino-5-chloro-1H-indazole | 5685-72-3 [sigmaaldrich.com]
Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Technical Guide to 3-Chloro-1H-indazol-5-amine (CAS 41330-49-8): A Cornerstone Intermediate in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The indazole nucleus is a prominent member of this class, recognized for its versatile biological activities and its ability to form key interactions with a wide range of biological targets.[1][2] this compound, with its specific substitution pattern, represents a highly strategic starting material and a key building block in the synthesis of complex, high-value pharmaceutical compounds.[3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. It moves beyond a simple recitation of facts to explore the causality behind its utility, from its fundamental physicochemical properties to its application in the synthesis of targeted therapies, particularly kinase inhibitors.[4][5] By understanding the core attributes of this molecule, researchers can more effectively leverage its potential in the rational design of next-generation therapeutics.
Physicochemical and Structural Properties
The utility of this compound in synthesis is directly linked to its distinct chemical and physical characteristics. The molecule incorporates a rigid indazole core, which provides a stable anchor for building larger structures. The strategically placed chloro and amine groups serve as versatile reactive handles for a variety of chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 41330-49-8 | [6][7][8][9][10] |
| Molecular Formula | C₇H₆ClN₃ | [8][10] |
| Molecular Weight | 167.60 g/mol | [10] |
| IUPAC Name | This compound | [8][11] |
| Boiling Point | 408.7°C at 760 mmHg | [9][11] |
| Physical Form | Solid | [9] |
| Purity | Typically ≥97% | [7][9] |
| Storage Temperature | 2-8°C, Cool and Dry Place | [9][12][13] |
| InChI Key | CXLAMAWMZAQBKK-UHFFFAOYSA-N | [9][14] |
| Canonical SMILES | NC1=CC2=C(NN=C2Cl)C=C1 | [12] |
The amine group at the 5-position is a key nucleophile and a site for amide bond formation, while the chloro group at the 3-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions or a handle for transition metal-catalyzed cross-coupling reactions. This dual functionality is central to its role as a versatile intermediate.
Synthesis and Manufacturing Insights
The synthesis of substituted 3-aminoindazoles, including the chloro-analogue, often leverages the reactivity of ortho-substituted benzonitriles. A common and efficient strategy involves the reaction of a suitably substituted 2-halobenzonitrile with hydrazine.[15][16] This process typically proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to form the indazole ring system.
The following workflow illustrates a generalized synthetic approach. The choice of starting material (e.g., a fluorinated or chlorinated benzonitrile) is critical, as the halogen at the 2-position must be sufficiently activated towards nucleophilic attack by hydrazine.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 41330-49-8 | Benchchem [benchchem.com]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. 41330-49-8 | this compound - Moldb [moldb.com]
- 8. pschemicals.com [pschemicals.com]
- 9. This compound | 41330-49-8 [sigmaaldrich.com]
- 10. 41330-49-8 | this compound - Capot Chemical [capotchem.com]
- 11. This compound | 41330-49-8 [sigmaaldrich.com]
- 12. jiehuapharma.com [jiehuapharma.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. This compound(41330-49-8) 1H NMR [m.chemicalbook.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Chloro-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic aromatic compound that has emerged as a critical structural motif and versatile intermediate in the landscape of drug discovery and development. While indazole derivatives are relatively rare in nature, their synthetic counterparts have garnered significant attention due to their wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] The strategic placement of a chloro group at the 3-position and an amine group at the 5-position provides two distinct reactive handles, enabling chemists to elaborate the indazole core into more complex and potent therapeutic agents.[3]
This guide offers a comprehensive exploration of the physical and chemical properties of this compound, providing field-proven insights and detailed methodologies. As a senior application scientist, the goal is to present not just data, but the causality behind its utility, empowering researchers to harness its full potential in their synthetic and medicinal chemistry endeavors.
Core Physicochemical and Molecular Attributes
The foundational properties of a compound dictate its handling, reactivity, and suitability for various experimental conditions. This compound is typically a solid at room temperature, and its characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 41330-49-8 | [4][5][6][7][8] |
| Molecular Formula | C₇H₆ClN₃ | [8] |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Solid | [7] |
| Boiling Point | 408.7 °C at 760 mmHg | [7] |
| Purity | Typically ≥95-97% | [7] |
| Storage Conditions | 2-8 °C, under inert gas | [7] |
Molecular Structure:
A more accurate representation using standard chemical drawing conventions is recommended for formal publications. This DOT script provides a conceptual layout.
Caption: Chemical Structure of this compound.
Spectroscopic Profile: A Guide to Structural Verification
Confirming the identity and purity of this compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise arrangement of atoms.
-
¹H NMR: The proton NMR spectrum provides key information.[9]
-
Amine Protons (NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration. This signal will disappear upon D₂O exchange, a classic confirmatory test.[10][11]
-
Indazole NH Proton: A broad singlet corresponding to the proton on the indazole nitrogen.
-
Aromatic Protons: The protons on the benzene ring portion of the indazole will appear in the aromatic region (typically 6.5-8.0 ppm), exhibiting splitting patterns (doublets, triplets) based on their coupling with adjacent protons.
-
-
¹³C NMR:
-
The spectrum will show distinct signals for each of the seven carbon atoms in the indazole ring. The carbon attached to the chlorine atom (C3) will be significantly influenced by the halogen's electronegativity. Carbons adjacent to nitrogen atoms will also be deshielded and appear downfield.[11][12]
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups present.
-
N-H Stretching: Primary amines like this compound will show a characteristic pair of sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching modes.[10][11]
-
Aromatic C-H Stretching: Absorptions will be observed just above 3000 cm⁻¹.
-
C=C and C=N Stretching: Peaks in the 1450-1650 cm⁻¹ region are characteristic of the aromatic ring and the indazole system.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion Peak: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with a prominent M+2 peak that is approximately one-third the intensity of the M⁺ peak.
-
Nitrogen Rule: As the molecule contains an odd number of nitrogen atoms (three), its nominal molecular weight is odd (167), which is consistent with the nitrogen rule of mass spectrometry.[11][12]
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its reactivity, which allows it to serve as a versatile scaffold in multi-step syntheses.
Caption: Reactivity pathways of this compound.
-
The Amine (NH₂) Group: This primary amine is a potent nucleophile and a site for a wide array of classical amine reactions. It can be readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or undergo reductive amination and alkylation. These transformations are fundamental for building out molecular complexity and modulating properties like solubility and bioavailability.[1]
-
The Chloro (Cl) Group: The chloro substituent at the 3-position is a key site for functionalization, often through nucleophilic aromatic substitution (SₙAr) or transition metal-catalyzed cross-coupling reactions.[13][14] Its presence is crucial for introducing new aryl, alkyl, or heteroatom-containing fragments, which is a common strategy in the design of kinase inhibitors and other targeted therapeutics.
Applications in Drug Discovery
The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The 3-aminoindazole substructure, in particular, is found in numerous biologically active compounds, including potent inhibitors of tyrosine kinases, which are crucial targets in oncology.[2][13]
Key Therapeutic Areas:
-
Oncology: Many indazole derivatives, including those synthesized from chloro- and amino-substituted precursors, have been investigated as anti-cancer agents.[1][15] Pazopanib, an approved cancer therapeutic, features an indazole core.
-
Inflammation and Immunology: The scaffold is utilized in the development of anti-inflammatory agents.
-
Infectious Diseases: Research has explored indazole derivatives for their anti-bacterial, anti-fungal, and anti-HIV activities.[2][13]
The primary role of this compound is as a key intermediate.[3] For example, it can be used in multi-step syntheses where the amine is first protected or functionalized, followed by a cross-coupling reaction at the chloro position to build the final complex molecule.
Safety, Handling, and Storage
General Safety Precautions:
-
Hazard Statements: Compounds of this class are often harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[16][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[16][17]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][18] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended.[7]
Exemplar Experimental Workflow: Suzuki Cross-Coupling
To illustrate its practical application, the following is a representative protocol for a Suzuki cross-coupling reaction, a common method for forming C-C bonds. This protocol is illustrative and should be adapted and optimized for specific substrates.
Caption: General workflow for a Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the desired 3-aryl-1H-indazol-5-amine.
Conclusion
This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its dual-functional nature, with both a nucleophilic amine and an electrophilic chloro-substituted carbon, provides a robust platform for molecular diversification. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for any researcher aiming to leverage this potent building block. This guide provides the foundational knowledge and practical insights necessary to confidently and effectively incorporate this compound into synthetic workflows, paving the way for the discovery of next-generation therapeutics.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 41330-49-8 | Benchchem [benchchem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. This compound | 41330-49-8 [amp.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. This compound | 41330-49-8 [sigmaaldrich.com]
- 8. pschemicals.com [pschemicals.com]
- 9. This compound(41330-49-8) 1H NMR spectrum [chemicalbook.com]
- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Solubility Characterization of 3-Chloro-1H-indazol-5-amine
Executive Summary
3-Chloro-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in modern medicinal chemistry and drug discovery. The therapeutic potential of any developmental compound is fundamentally linked to its physicochemical properties, among which aqueous solubility is a primary determinant of bioavailability and formulation feasibility. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to thoroughly characterize the solubility profile of this compound. In the absence of publicly available experimental data for this specific molecule, this document serves as a first-principles guide, detailing the theoretical considerations and providing robust, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. We will explore the structural basis for its anticipated solubility behavior and present step-by-step methodologies that ensure data integrity and reproducibility, empowering research teams to generate the critical data required for project advancement.
Introduction: The Indazole Scaffold and the Critical Role of Solubility
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anti-inflammatory, anti-cancer, and anti-emetic agents.[1][2] Molecules such as the non-steroidal anti-inflammatory drug Benzydamine and the serotonin 5-HT3 antagonist Granisetron underscore the therapeutic versatility of this bicyclic heterocycle.[2] The specific analogue, this compound, incorporates key functional groups—an aromatic amine and a chloro substituent—that can modulate its biological activity and, critically, its physicochemical properties.
For any compound to exert a therapeutic effect, it must first be in solution to be absorbed and distributed to its target site.[3] Poor aqueous solubility is a leading cause of failure for promising drug candidates, leading to low bioavailability, challenging formulation development, and unreliable in vitro assay results.[3] Therefore, a rigorous and early-stage characterization of solubility is not merely a data collection exercise; it is a foundational step in risk mitigation and rational drug design. This guide will provide the necessary tools to perform this characterization for this compound.
Physicochemical Characterization and Theoretical Framework
A molecule's solubility is governed by its intrinsic properties. While extensive experimental data for this compound is not available, we can predict its behavior based on its structure and the properties of related compounds.
Core Molecular Properties
A summary of the known and predicted properties for this compound is presented below. This data forms the basis for all subsequent experimental work.
| Property | Value | Source |
| CAS Number | 41330-49-8 | [Parchem] |
| Molecular Formula | C₇H₆ClN₃ | [Sigma-Aldrich] |
| Molecular Weight | 167.60 g/mol | [Capot Chemical] |
| Predicted XlogP | 1.8 | [PubChemLite] |
| Predicted pKa | TBD (See Discussion Below) | - |
| Experimental Solubility | Not Publicly Available | - |
Table 1: Physicochemical Properties of this compound.
The Influence of Functional Groups on Solubility
The structure of this compound suggests it is an amphoteric molecule, capable of acting as both an acid and a base.
-
The 5-amino group: This is a basic center. It will be protonated (become positively charged) at pH values below its pKa, which is expected to be in the range of typical aromatic amines (pKa ~4-5). This protonation dramatically increases aqueous solubility.
-
The Indazole Ring: The pyrazole portion of the indazole ring has two nitrogen atoms. One is a basic, pyridine-like nitrogen, while the N-H proton is weakly acidic. The parent indazole scaffold has pKa values of approximately 1.04 (for protonation) and 13.86 (for deprotonation).
-
The 3-chloro group: As an electron-withdrawing group, the chlorine atom will slightly decrease the basicity (lower the pKa) of the nearby indazole nitrogen and the 5-amino group. It also increases the molecule's lipophilicity, which tends to decrease aqueous solubility.
The predicted XlogP of 1.8 suggests moderate lipophilicity. This value is within a range often considered favorable for drug candidates, but it does not guarantee sufficient aqueous solubility.
pH-Dependent Solubility: A Conceptual Model
Given its amphoteric nature, the solubility of this compound will be highly dependent on the pH of the aqueous medium. The relationship between pH, pKa, and the ionization state of the molecule is critical.
Caption: pH-dependent ionization states of this compound.
This model predicts a "U-shaped" solubility profile, with the lowest solubility (the intrinsic solubility) occurring in the pH range where the neutral form of the molecule predominates.
A Strategic Workflow for Solubility Assessment
A tiered approach is recommended for characterizing a novel compound. This ensures that resource-intensive methods are used only when necessary, optimizing for both speed in early discovery and rigor in later-stage development.
Caption: Strategic workflow for solubility characterization.
Experimental Protocols
The following protocols are presented with the causality behind key steps explained, ensuring a self-validating and reproducible system.
Protocol 1: Qualitative Solubility Assessment
Expertise & Experience: This initial, rapid screen provides a coarse but vital assessment of the compound's general behavior in common solvents. It helps in selecting solvents for stock solutions and informs the design of more complex assays.
Methodology:
-
Preparation: Label three 1.5 mL microcentrifuge tubes: "PBS (pH 7.4)", "DMSO", and "Ethanol".
-
Aliquot Compound: Add approximately 1-2 mg of solid this compound to each tube. The exact mass is not critical, but visual consistency is important.
-
Solvent Addition (Stepwise):
-
Add 100 µL of the respective solvent to each tube.
-
Vortex vigorously for 30 seconds.
-
Visually inspect for undissolved solid against a dark background.
-
-
Incremental Addition: If solid remains, add another 400 µL of solvent (total 500 µL). Vortex for 30 seconds and re-inspect.
-
Final Addition: If solid still remains, add a final 500 µL of solvent (total 1.0 mL). Vortex for 1 minute.
-
Observation: Record observations as "Freely Soluble" (>10 mg/mL), "Soluble" (1-10 mg/mL), "Slightly Soluble" (<1 mg/mL), or "Insoluble".
Protocol 2: Kinetic Solubility Determination for High-Throughput Screening
Expertise & Experience: Kinetic solubility measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer.[4] This method is rapid and mimics many in vitro biological assays where compounds are introduced via DMSO.[5] It is crucial for identifying compounds with potential liabilities early but may overestimate true equilibrium solubility due to the formation of supersaturated solutions.[6]
Methodology (Direct UV Assay):
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. This high concentration is necessary to ensure the compound is fully dissolved initially.
-
Plate Preparation: Using a 96-well filter plate (e.g., 0.45 µm PVDF), add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO. The low final DMSO concentration is critical to minimize its co-solvent effects.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours. This allows time for precipitation to occur.[7]
-
Filtration: Place the filter plate on top of a 96-well UV-transparent collection plate. Centrifuge to filter the supernatant into the collection plate, effectively removing any precipitated solid.
-
Standard Curve Preparation: In the same UV-transparent plate, prepare a standard curve by diluting the 10 mM DMSO stock in a 1:1 mixture of PBS:Acetonitrile to concentrations ranging from 100 µM down to ~1 µM. The acetonitrile is added to ensure the compound remains soluble in the standards.
-
Quantification: Read the absorbance of the collection plate on a UV plate reader at the compound's λ_max.
-
Calculation: Determine the concentration of the filtered samples by interpolating their absorbance values against the standard curve. This concentration is the kinetic solubility.
Protocol 3: Thermodynamic (Equilibrium) Solubility Determination
Expertise & Experience: This is the "gold standard" method for determining the true equilibrium solubility.[8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. The extended incubation time (24 hours) is essential to ensure the system has reached a true thermodynamic equilibrium, providing highly reliable data crucial for formulation and preclinical development.
Methodology (Shake-Flask Method):
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The key is to ensure solid material remains visible throughout the experiment.[6]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., pH 1.2, pH 6.8, pH 7.4) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours. The constant agitation and temperature control are paramount for achieving equilibrium.
-
Phase Separation: After 24 hours, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol). Dilute the filtered supernatant with the same organic solvent and quantify the concentration using a validated analytical method, typically HPLC-UV.
-
Data Reporting: The calculated concentration is the thermodynamic solubility at that specific pH and temperature. The pH of the final saturated solution should also be measured and reported, as it can sometimes differ from the starting buffer pH.[6]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different conditions.
| Solvent/Buffer (pH) | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| PBS (7.4) | 25 | Kinetic | TBD | TBD |
| SGF (Simulated Gastric Fluid, pH ~1.2) | 37 | Thermodynamic | TBD | TBD |
| SIF (Simulated Intestinal Fluid, pH ~6.8) | 37 | Thermodynamic | TBD | TBD |
| Water (unbuffered) | 25 | Thermodynamic | TBD | TBD |
Table 2: Example Data Summary Table for Solubility of this compound. (TBD: To Be Determined by experiment).
Trustworthiness & Self-Validation: When interpreting results, always compare kinetic and thermodynamic values. Typically, kinetic solubility will be higher than thermodynamic solubility. A large discrepancy can indicate a high propensity for the compound to form stable supersaturated solutions, which has important implications for oral absorption. The solid phase remaining after the thermodynamic experiment should be analyzed (e.g., by DSC or XRPD) to ensure the compound has not changed its crystalline form during the experiment.
Conclusion
The systematic characterization of solubility is a non-negotiable step in the evaluation of this compound as a candidate for further development. While published data is scarce, the theoretical framework and detailed experimental protocols provided in this guide equip researchers with the necessary tools to generate high-quality, reliable solubility data. By employing a strategic workflow that progresses from qualitative screening to high-throughput kinetic assays and culminates in the gold-standard thermodynamic shake-flask method, development teams can build a comprehensive understanding of the molecule's behavior. This foundational knowledge is indispensable for interpreting biological data, guiding medicinal chemistry efforts, and enabling rational formulation design, ultimately paving the way for the successful advancement of novel indazole-based therapeutics.
References
- 1. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. 3-Amino-5-chloro-1H-indazole | 5685-72-3 [sigmaaldrich.com]
- 7. parchem.com [parchem.com]
- 8. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Chloro-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-1H-indazol-5-amine
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, appearing in a variety of pharmacologically active agents.[1] The specific substitutions of a chloro group at the 3-position and an amine group at the 5-position create a unique electronic and steric profile, making it a valuable building block in the synthesis of novel therapeutic candidates.
A thorough understanding of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) is a cornerstone of successful drug development.[2][3] Properties such as melting and boiling points are not merely physical constants; they provide critical insights into the purity, stability, and even potential bioavailability of a compound.[4][5][6] For researchers working with this compound, a precise characterization of these thermal properties is the first step towards robust and reproducible scientific outcomes.
This guide provides a comprehensive overview of the melting and boiling points of this compound, grounded in both available data and the authoritative experimental methodologies required for their verification.
Physicochemical Properties of this compound
The fundamental physical constants of a compound are critical for its identification and for assessing its purity. A sharp melting point range, for instance, is a strong indicator of a pure substance, whereas a broad melting range often suggests the presence of impurities.
| Property | Value | Source |
| Melting Point | Not explicitly reported in the literature; the compound is a solid at room temperature. | N/A |
| Boiling Point | 408.7°C at 760 mmHg | --INVALID-LINK-- |
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.[7] The following protocol outlines the capillary method, a widely accepted and reliable technique for melting point determination.
Principle of the Capillary Method
A small, finely powdered sample of the compound is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
Experimental Protocol
-
Sample Preparation :
-
Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the solid with a mortar and pestle.
-
Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tapping the tube gently on a hard surface will help compact the sample.
-
-
Apparatus Setup (Thiele Tube Method) :
-
Attach the capillary tube to a calibrated thermometer using a rubber band or a small piece of wire. The sample in the capillary should be level with the thermometer bulb.
-
Clamp the Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.
-
Immerse the thermometer and attached capillary tube into the oil bath, ensuring the oil does not contaminate the open end of the capillary.
-
-
Heating and Observation :
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.
-
Increase the temperature at a rate of approximately 1-2°C per minute as the expected melting point is approached. A rapid initial heating rate can be used to quickly reach a temperature about 15-20°C below the anticipated melting point.
-
Carefully observe the sample through the oil bath.
-
-
Data Recording :
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted.
-
The melting point is reported as the range T1 - T2.
-
Causality and Self-Validation
-
Why a fine powder? A finely powdered sample ensures uniform heat distribution and efficient packing, leading to a more accurate and sharper melting point reading.
-
Why slow heating? A slow heating rate near the melting point ensures that the thermometer reading accurately reflects the temperature of the sample. Rapid heating can cause the thermometer to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.
-
Trustworthiness of the Method : The sharpness of the melting range is a self-validating feature. A narrow range (typically 0.5-2°C) for a synthesized batch of this compound would provide high confidence in its purity.
Visualization of the Melting Point Determination Workflow
References
- 1. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. labinsights.nl [labinsights.nl]
- 4. youtube.com [youtube.com]
- 5. nano-lab.com.tr [nano-lab.com.tr]
- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
Spectroscopic Characterization of 3-Chloro-1H-indazol-5-amine: A Technical Guide
Introduction
3-Chloro-1H-indazol-5-amine is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key pharmacophore in a variety of biologically active compounds. A thorough understanding of the molecular structure and purity of this compound is paramount for its successful application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and characterization of this compound.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's spectral properties. This document outlines standardized protocols for data acquisition and offers a detailed interpretation of the expected NMR, IR, and MS spectra. The interpretations are grounded in fundamental spectroscopic principles and data from structurally related compounds, ensuring a robust and reliable analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively, allowing for the confirmation of its substitution pattern.
A. Experimental Protocol: NMR Data Acquisition
A standardized protocol for obtaining high-quality NMR spectra of this compound is outlined below. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indazole derivatives due to its excellent solubilizing power.
Workflow for NMR Analysis
Caption: A generalized workflow for the acquisition and processing of NMR data.
B. Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the N-H proton of the indazole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N1-H |
| ~7.2-7.4 | d | 1H | H-7 |
| ~6.8-7.0 | d | 1H | H-4 |
| ~6.6-6.8 | dd | 1H | H-6 |
| ~5.0 | br s | 2H | -NH₂ |
Interpretation:
-
N1-H Proton: The proton on the N1 of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (around 12.5 ppm) due to its acidic nature and potential for hydrogen bonding.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (6.5-7.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-donating amino group and the electron-withdrawing chloro and pyrazole ring substituents.
-
H-7: This proton is adjacent to the pyrazole ring and is expected to be a doublet.
-
H-4: This proton is ortho to the amino group and is also expected to be a doublet.
-
H-6: This proton is coupled to both H-7 and H-4, and will therefore appear as a doublet of doublets.
-
-
Amine Protons: The protons of the primary amine group will likely appear as a broad singlet around 5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential for hydrogen exchange.
C. Predicted ¹³C NMR Spectrum and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C-5 |
| ~140-145 | C-7a |
| ~130-135 | C-3 |
| ~120-125 | C-3a |
| ~115-120 | C-7 |
| ~110-115 | C-6 |
| ~100-105 | C-4 |
Interpretation:
-
C-5: The carbon atom attached to the amino group is expected to be the most deshielded of the benzene ring carbons due to the strong electron-donating effect of the nitrogen atom.
-
C-7a and C-3a: These are the bridgehead carbons of the fused ring system.
-
C-3: The carbon atom bonded to the chlorine atom will be significantly deshielded.
-
C-7, C-6, and C-4: The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
A. Experimental Protocol: IR Data Acquisition
The IR spectrum of solid this compound is typically obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Workflow for IR Analysis
Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.
B. Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine and indazole moieties, as well as C-H and C=C bonds of the aromatic system.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine and indazole) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1650-1580 | Strong | N-H bending (primary amine) |
| 1620-1450 | Medium-Strong | C=C aromatic ring stretching |
| 1335-1250 | Strong | C-N stretching (aromatic amine) |
| ~800 | Strong | C-Cl stretching |
| 910-665 | Medium, Broad | N-H wag (primary amine) |
Interpretation:
-
N-H Stretching: A broad band in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations. For a primary amine, two bands are typically observed corresponding to symmetric and asymmetric stretching.[1] The indazole N-H stretch will also contribute to this region.
-
Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.
-
N-H Bending: A strong absorption in the 1650-1580 cm⁻¹ range is a key indicator of the N-H bending (scissoring) vibration of the primary amine.[1]
-
Aromatic C=C Stretching: Multiple bands in the 1620-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
-
C-N Stretching: A strong band between 1335-1250 cm⁻¹ is characteristic of the C-N stretching of the aromatic amine.[1]
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear as a strong band in the fingerprint region, typically around 800 cm⁻¹.
-
N-H Wagging: A broad absorption in the 910-665 cm⁻¹ region can be attributed to the out-of-plane N-H wagging of the primary amine.[1]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
A. Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small molecules like this compound.
Workflow for MS Analysis
Caption: A general workflow for obtaining a mass spectrum using Electron Ionization.
B. Predicted Mass Spectrum and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.
Table 4: Predicted Mass Spectral Data for this compound
| m/z | Relative Intensity | Assignment |
| 167/169 | High | [M]⁺ (Molecular ion) |
| 132 | Medium | [M - Cl]⁺ |
| 105 | Medium | [M - Cl - HCN]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 167. Due to the presence of a chlorine atom, an isotopic peak ([M+2]⁺) at m/z 169 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for indazoles involve the loss of small neutral molecules.
-
Loss of Chlorine: A significant fragment at m/z 132 would correspond to the loss of a chlorine radical from the molecular ion.
-
Loss of HCN: Subsequent loss of hydrogen cyanide (HCN) from the [M - Cl]⁺ fragment could lead to a peak at m/z 105.
-
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural characterization of this compound. The predicted data and their detailed interpretations offer a valuable resource for scientists and researchers, enabling confident identification and quality assessment of this important chemical entity. While the presented data is based on well-established spectroscopic principles and analysis of similar structures, it is always recommended to confirm these findings with experimentally acquired data for any given sample.
References
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1][2] The indazole core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has firmly established itself as such a structure.[1][3] Its synthetic accessibility, structural rigidity, and capacity for crucial hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutics.[1] This guide provides an in-depth technical exploration of the biological significance of the indazole scaffold, offering insights for researchers, scientists, and drug development professionals.
What is Indazole? Chemical Structure and Tautomerism
Indazole (also known as benzopyrazole) is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂. It exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form.[3][4] This seemingly subtle structural nuance has profound implications for the molecule's interaction with biological targets and is a key consideration in drug design.
Physicochemical Properties and Their Implications in Drug Design
The indazole scaffold's unique physicochemical properties contribute to its success in drug discovery. Its aromatic nature provides a rigid framework for the precise positioning of functional groups, while the nitrogen atoms can act as both hydrogen bond donors and acceptors. This versatility allows for a wide range of interactions with biological macromolecules. Furthermore, the indazole nucleus can serve as a bioisostere for other common functionalities, such as indoles and phenols, offering a strategy to modulate a compound's metabolic stability and pharmacokinetic profile.
The "Privileged Scaffold" Concept and Indazole's Place Within It
The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The indazole core exemplifies this concept, with derivatives demonstrating a remarkable breadth of biological activities.[5][6] This promiscuity is not random; rather, it stems from the scaffold's ability to present substituents in a three-dimensional arrangement that complements the binding sites of various proteins.
Diverse Biological Activities of Indazole Derivatives
The versatility of the indazole scaffold is underscored by the wide array of pharmacological activities exhibited by its derivatives. These compounds have been investigated for a multitude of therapeutic applications, with notable success in oncology, inflammation, and infectious diseases.[3][5][7]
Anti-Cancer Activity: A Dominant Therapeutic Area
The most significant impact of the indazole scaffold to date has been in the field of oncology.[7][8][9] A substantial number of indazole-containing compounds have been developed as anti-cancer agents, targeting various hallmarks of cancer.
2.1.1 Kinase Inhibition: Targeting the Drivers of Malignancy
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[1] The indazole nucleus can function as an ATP mimetic, effectively competing for the ATP-binding site of kinases.[1] Several FDA-approved and clinical-stage kinase inhibitors feature the indazole core.[8][9] These inhibitors target a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10][11]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and proliferation.[10][11]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[7][8]
-
Anaplastic Lymphoma Kinase (ALK): A key target in certain types of non-small cell lung cancer.[3]
-
Aurora Kinases: Essential for cell division, making them attractive targets for cancer therapy.[7][12]
2.1.2 PARP Inhibition: Exploiting DNA Repair Pathways
Poly(ADP-ribose) polymerase (PARP) enzymes are integral to the repair of single-strand DNA breaks.[13][14] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death—a concept known as synthetic lethality.[13] Indazole-based PARP inhibitors have emerged as a powerful class of drugs for treating these cancers.[15][16]
2.1.3 Other Anti-Cancer Mechanisms
Beyond kinase and PARP inhibition, indazole derivatives have been explored for other anti-cancer mechanisms, including the inhibition of:
-
Indoleamine-2,3-dioxygenase 1 (IDO1): An enzyme that plays a role in immune evasion by tumors.[3][7]
-
Hypoxia-Inducible Factor-1 (HIF-1): A transcription factor that promotes tumor survival in low-oxygen environments.[7]
Anti-Inflammatory and Analgesic Properties
The indazole scaffold is also present in a number of non-steroidal anti-inflammatory drugs (NSAIDs).[3][17] These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. Bendazac and Benzydamine are two examples of commercially available anti-inflammatory drugs that contain the 1H-indazole scaffold.[3][17]
Antimicrobial and Antiviral Applications
Researchers have also investigated the potential of indazole derivatives as antimicrobial and antiviral agents.[3][5] Studies have shown that certain indazole compounds exhibit activity against a range of bacteria and fungi.[5] Additionally, some derivatives have demonstrated anti-HIV activity.[3][5]
Neurological and Cardiovascular Applications
The biological reach of the indazole scaffold extends to the central nervous and cardiovascular systems. For instance, Granisetron, a selective 5-HT3 receptor antagonist, is an indazole-containing drug used to prevent nausea and vomiting associated with chemotherapy and radiation.[5] Furthermore, some indazole derivatives have been explored for their potential in treating cardiovascular diseases.[4]
Indazole-Containing Drugs: From Bench to Bedside
The therapeutic relevance of the indazole scaffold is best illustrated by the number of drugs that have successfully navigated the rigorous drug development process and are now available to patients.
FDA-Approved Drugs: A Comprehensive Overview
The following table summarizes some of the key FDA-approved drugs that feature the indazole scaffold.
| Drug Name (Brand Name) | Target(s)/Mechanism of Action | Therapeutic Area |
| Pazopanib (Votrient®) | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit)[10][18][19] | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)[10][19] |
| Niraparib (Zejula®) | PARP1/PARP2 Inhibitor[13][15][16] | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer)[15][16] |
| Axitinib (Inlyta®) | Tyrosine Kinase Inhibitor (VEGFR)[5][9] | Oncology (Renal Cell Carcinoma)[9] |
| Entrectinib (Rozlytrek®) | Tyrosine Kinase Inhibitor (TRK, ROS1, ALK)[3][9] | Oncology (Solid Tumors with NTRK fusion, NSCLC)[9] |
| Granisetron (Kytril®) | 5-HT3 Receptor Antagonist[5] | Supportive Care (Chemotherapy-induced nausea and vomiting)[5] |
| Bendazac | Anti-inflammatory[3][17] | Inflammation |
| Benzydamine | Anti-inflammatory[3][17] | Inflammation |
Case Study 1: Pazopanib (Votrient®) - A Multi-Targeted Kinase Inhibitor
Pazopanib is a potent, oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[10][18]
3.2.1 Mechanism of Action and Signaling Pathway
Pazopanib exerts its anti-tumor effects primarily through the inhibition of angiogenesis. It targets several receptor tyrosine kinases, including VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[18][19][20] By blocking the signaling pathways mediated by these receptors, Pazopanib inhibits the formation of new blood vessels that are essential for tumor growth and survival.[11][18]
Caption: Pazopanib inhibits key receptor tyrosine kinases to block pro-angiogenic signaling.
3.2.2 Clinical Applications and Efficacy
Clinical trials have demonstrated the efficacy of Pazopanib in improving progression-free survival in patients with advanced renal cell carcinoma and soft tissue sarcoma.[19] Its oral administration and manageable side effect profile make it a valuable therapeutic option for these patients.[18]
Case Study 2: Niraparib (Zejula®) - A PARP Inhibitor
Niraparib is an oral, highly selective inhibitor of PARP1 and PARP2 enzymes.[15][16] It is approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[15]
3.3.1 Mechanism of Action and Synthetic Lethality
Niraparib's mechanism of action is twofold: it inhibits the enzymatic activity of PARP and traps PARP-DNA complexes at the site of DNA damage.[14][21] In tumor cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, the inhibition of PARP-mediated single-strand break repair leads to the formation of lethal double-strand breaks during DNA replication.[13] This selective killing of cancer cells with HRR deficiencies is known as synthetic lethality.
Caption: Niraparib induces synthetic lethality in HRR-deficient cancer cells.
3.3.2 Clinical Applications and Biomarker-Driven Therapy
Niraparib has shown efficacy in patients with and without germline BRCA mutations, although the benefit is more pronounced in those with homologous recombination deficiency.[15] This highlights the importance of biomarker testing to identify patients most likely to respond to PARP inhibitors.
The Medicinal Chemist's Perspective: Designing with Indazole
The indazole scaffold provides a versatile platform for medicinal chemists to design and synthesize novel therapeutic agents. Understanding the structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of indazole derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that the biological activity of indazole derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring system.[3][22][23] For example, in the context of kinase inhibitors, substitutions at the N1 and C3 positions are often critical for achieving potent and selective inhibition.[3] The aryl groups at the C3 and C6 positions of the indazole core have also been shown to be crucial for inhibitory activities against certain targets.[3]
Indazole as a Bioisostere
As previously mentioned, the indazole ring can serve as a bioisostere for other aromatic systems like indole and phenol. This strategy is often employed to overcome liabilities associated with the original moiety, such as poor metabolic stability or off-target effects. Replacing a phenol with an indazole, for instance, can block sites of metabolism and improve the overall pharmacokinetic profile of a drug candidate.
Pharmacokinetic Profile of Indazole-Containing Compounds
In general, indazole-containing compounds exhibit a wide range of pharmacokinetic properties. Factors such as lipophilicity, protein binding, and metabolism are highly dependent on the specific substitutions around the indazole core.[24][25] Many indazole-based drugs are orally bioavailable, which is a significant advantage for patient convenience and compliance.[10]
Synthesis and Experimental Evaluation of Indazole Derivatives
The development of efficient and versatile synthetic methods for the construction of the indazole core has been a key enabler of its widespread use in medicinal chemistry.
General Synthetic Strategies for the Indazole Core
A variety of synthetic routes to the indazole scaffold have been reported, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and C-H activation strategies.[3][26] A common approach involves the cyclization of appropriately substituted aminobenzonitriles or aminoketones.[2][5]
Caption: A generalized workflow for the synthesis of indazole derivatives.
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
To assess the biological activity of newly synthesized indazole derivatives as potential kinase inhibitors, a robust and reliable in vitro assay is essential. The following is a generalized protocol for a radiometric kinase inhibition assay.
Objective: To determine the IC₅₀ value of an indazole derivative against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Substrate peptide or protein
-
[γ-³²P]ATP
-
Indazole test compound
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the protein kinase, and the substrate.
-
Inhibition Step: Add the serially diluted indazole compound to the reaction wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific kinase.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Transfer the reaction mixture to a filter plate to separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP.
-
Washing: Wash the filter plate multiple times to remove any remaining unincorporated radioactivity.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Self-Validation: The inclusion of appropriate positive and negative controls ensures the validity of the assay. The signal-to-background ratio should be sufficient for accurate measurement, and the Z'-factor can be calculated to assess the quality of the assay.
Future Directions and Emerging Opportunities
The success of the indazole scaffold in drug discovery has paved the way for continued exploration and innovation.
Novel Biological Targets for Indazole Scaffolds
While oncology has been the primary focus, the diverse biological activities of indazole derivatives suggest their potential in other therapeutic areas.[27][28] Future research will likely explore the application of this scaffold to novel biological targets in areas such as neurodegenerative diseases, metabolic disorders, and rare diseases.
Innovations in Synthesis and Drug Delivery
The development of novel synthetic methodologies will continue to expand the chemical space accessible for indazole-based drug discovery.[29] Furthermore, advancements in drug delivery technologies could enhance the therapeutic efficacy and safety of indazole-containing drugs.
Conclusion
The indazole scaffold has unequivocally earned its status as a privileged core in medicinal chemistry. Its remarkable versatility, favorable physicochemical properties, and proven success in a range of therapeutic areas have solidified its importance in modern drug discovery. From multi-targeted kinase inhibitors to innovative PARP inhibitors, indazole-containing drugs have made a significant impact on patient care. As our understanding of disease biology deepens and synthetic methodologies evolve, the indazole scaffold is poised to remain a valuable and enduring platform for the development of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. Pazopanib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urology-textbook.com [urology-textbook.com]
- 14. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 15. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 16. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 19. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers [pubmed.ncbi.nlm.nih.gov]
- 24. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Indazole synthesis [organic-chemistry.org]
- 27. eurekaselect.com [eurekaselect.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
The Indazole Nucleus: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Bicyclic Heterocycle
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a testament to the profound impact of heterocyclic chemistry on medicinal science.[1] Though its natural occurrence is limited to a few alkaloids, the synthetic versatility of the indazole scaffold has established it as a "privileged structure" in drug discovery.[1][2] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby offering a rich starting point for the development of novel therapeutics. The indazole core is at the heart of several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib, underscoring its therapeutic significance.[1][2] This guide provides a comprehensive exploration of the discovery and history of indazole derivatives, from their initial synthesis to their evolution into sophisticated therapeutic agents. We will delve into the nuances of synthetic methodologies, the critical structure-activity relationships that govern their biological effects, and the developmental journeys of key indazole-containing drugs.
The Dawn of Indazole Chemistry: A Historical Perspective
The story of indazole begins in the late 19th century with the pioneering work of German chemist Emil Fischer. While widely recognized for his Nobel Prize-winning research on sugars and purines, Fischer's explorations into the chemistry of hydrazines led to the first synthesis of an indazole derivative in the early 1880s.[3] His initial work involved the thermal cyclization of o-hydrazino cinnamic acid, which unexpectedly yielded the indazole core.[3] This discovery, born from the pursuit of understanding the reactivity of newly accessible chemical entities, laid the groundwork for over a century of research into this versatile heterocycle.
Early synthetic efforts were characterized by harsh reaction conditions, often involving strong acids and high temperatures. The Jacobson Indazole Synthesis , for instance, relies on the nitrosation of N-acyl-o-toluidines followed by cyclization.[4][5] While historically significant, these classical methods often suffer from limitations in substrate scope and functional group tolerance.
The Evolution of Synthetic Strategies: From Classical Reactions to Modern Catalysis
The demand for structurally diverse indazole derivatives in drug discovery has spurred the development of a vast arsenal of synthetic methodologies. The choice of a particular synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, required scale, and the chemical sensitivity of the starting materials.
Classical Approaches to Indazole Ring Construction
Several classical methods for indazole synthesis remain relevant for their simplicity and the accessibility of their starting materials.
-
The Davis-Beirut Reaction: This reaction provides a valuable pathway to 2H-indazoles through the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base.[6][7] Its appeal lies in the use of inexpensive starting materials and the avoidance of toxic metals.[6] The mechanism, particularly in a basic medium, is thought to proceed through the formation of a carbanion intermediate.[6]
-
The Cadogan-Sundberg Reductive Cyclization: This method offers a route to indazoles via the reductive cyclization of o-nitroarenes.[8][9] The reaction is typically mediated by trivalent phosphorus compounds, which facilitate the deoxygenation of the nitro group and subsequent ring closure.[8] While effective, this reaction often requires high temperatures.[8]
Modern Marvels: Transition-Metal Catalysis and Beyond
The advent of transition-metal catalysis has revolutionized the synthesis of indazoles, enabling milder reaction conditions, broader substrate scope, and greater control over regioselectivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely employed in the formation of C-N and C-C bonds, making them powerful tools for constructing the indazole nucleus. The Suzuki-Miyaura cross-coupling, for example, can be used to forge C-C bonds to introduce diverse substituents onto the indazole core.[10] Intramolecular amination of aryl halides using palladium catalysts has also emerged as a robust strategy for the synthesis of 1-aryl-1H-indazoles.[11]
-
Transition-Metal-Free Synthesis: In a push towards more sustainable and environmentally friendly chemistry, several transition-metal-free methods for indazole synthesis have been developed. These approaches often utilize visible light-induced photocatalysis or aerobic oxidation to facilitate the desired transformations, offering a greener alternative to traditional metal-catalyzed reactions.[1][12]
A Comparative Overview of Synthetic Methodologies
The following table provides a comparative summary of key synthetic routes to indazole derivatives, highlighting their respective advantages and limitations.
| Synthesis Method | Tautomer | Key Advantages | Key Limitations | Typical Yields |
| Jacobson Synthesis | 1H-Indazole | Utilizes readily available starting materials. | Often requires harsh acidic conditions and can generate hazardous byproducts. | Moderate |
| Davis-Beirut Reaction | 2H-Indazole | Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[6][13] | Can be low-yielding with certain substrates; may require optimization of reaction conditions.[13] | Good (60-90%)[13] |
| Cadogan-Sundberg Cyclization | 1H-Indazole | Good for constructing the core from o-nitroarenes.[8] | Often requires high temperatures and stoichiometric phosphine reagents.[8] | Moderate to Good |
| Palladium-Catalyzed Amination | 1H-Indazole & 2H-Indazole | Mild reaction conditions, broad substrate scope, and good functional group tolerance.[11] | Requires expensive palladium catalysts and ligands. | Good to Excellent |
| [3+2] Dipolar Cycloaddition | 2H-Indazole | High yields, excellent regioselectivity, and mild reaction conditions.[13] | Requires the synthesis of sydnone precursors.[13] | Good to Excellent (>80%)[13] |
| Transition-Metal-Free C-H Activation | 1H-Indazole | Avoids the use of expensive and potentially toxic metals, offering a "greener" alternative. | May require specific activating groups on the substrate. | Good |
The Indazole Scaffold in Medicinal Chemistry: A Focus on Kinase Inhibition
The planarity of the indazole ring system and the ability to selectively functionalize it at multiple positions make it an ideal scaffold for designing molecules that can fit into the ATP-binding pockets of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Structure-Activity Relationships (SAR) of Indazole-Based Kinase Inhibitors
The development of potent and selective kinase inhibitors is guided by a deep understanding of the structure-activity relationships (SAR) of the indazole scaffold. Key modifications that influence inhibitory activity include:
-
Substitution at the N1 and N2 positions: The nature of the substituent at the nitrogen atoms of the pyrazole ring can significantly impact binding affinity and selectivity.
-
Functionalization of the Benzene Ring: The introduction of various substituents on the benzene portion of the indazole core can modulate pharmacokinetic properties and target engagement.
-
Substitution at the C3 Position: This position is often a key point for introducing moieties that interact with specific residues in the kinase active site.
The following table presents a selection of indazole-based VEGFR-2 inhibitors and their corresponding IC50 values, illustrating the impact of structural modifications on inhibitory potency.
| Compound | R1 | R2 | R3 | VEGFR-2 IC50 (nM) |
| Pazopanib | 2,3-dimethyl-2H-indazol-6-yl | pyrimidin-2-ylamino | 5-sulfamoyl-2-methylphenyl | 30 |
| Axitinib | 1H-indazol-6-yl | (E)-2-(pyridin-2-yl)vinyl | 2-mercapto-N-methylbenzamide | 0.2 |
| Compound 12l | 3,4-dimethoxyphenyl | 3-oxo-3,4-dihydro-2H-benzo[b][12][14]oxazin-6-yl | H | 97.38[1] |
| Compound 8 | 4-chlorophenyl | 3-pyridyl | urea linker | 55.4[1] |
Case Studies in Drug Development: The Journeys of Pazopanib and Axitinib
The successful development of Pazopanib and Axitinib exemplifies the power of the indazole scaffold in modern oncology.
Pazopanib (Votrient®): A Multi-Targeted Angiogenesis Inhibitor
Pazopanib, developed by GlaxoSmithKline, is an oral multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and c-Kit.[11][15] Its discovery was the result of a screening campaign to identify compounds that could suppress VEGFR-2.[15] The development of Pazopanib involved a multi-step synthesis, with a key intermediate being 3-methyl-6-nitro-1H-indazole.[14] The drug was first approved by the FDA in 2009 for the treatment of advanced renal cell carcinoma (RCC).[16][17]
Simplified Synthetic Workflow for Pazopanib
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pazopanib - Wikipedia [en.wikipedia.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FDA Approves Pazopanib for Kidney Cancer [medscape.com]
- 17. anl.gov [anl.gov]
Methodological & Application
Synthesis of 3-Chloro-1H-indazol-5-amine: A Detailed Guide for Advanced Research
This comprehensive guide provides a detailed protocol for the synthesis of 3-Chloro-1H-indazol-5-amine, a crucial building block in medicinal chemistry and drug development. While the initial query proposed a synthesis from 2,6-dichlorobenzonitrile, extensive analysis of established chemical literature indicates a more strategic and higher-yielding pathway. The direct functionalization of the 2,6-dichlorobenzonitrile precursor presents significant regiochemical challenges. Therefore, this guide focuses on a robust and validated multi-step synthesis commencing from a precursor that ensures the correct placement of the final substituents, 2-fluoro-5-nitrobenzonitrile. This approach offers superior control over the molecular architecture, leading to a more efficient and reliable synthesis of the target compound.
Strategic Approach and Mechanistic Rationale
The synthesis of this compound is accomplished through a four-step sequence. This pathway is designed for optimal efficiency and control of regioselectivity, addressing the chemical challenges inherent in the synthesis of polysubstituted indazoles. The key transformations include a nucleophilic aromatic substitution to form the indazole core, a diazotization of a primary amine, a Sandmeyer reaction to install the chloro substituent, and a final reduction of a nitro group.
The overall synthetic transformation is outlined below:
Caption: Overall synthetic workflow.
Experimental Protocols
Part 1: Synthesis of 3-Amino-5-nitro-1H-indazole
This initial step involves the formation of the indazole ring system through a nucleophilic aromatic substitution reaction. The fluorine atom at the 2-position of 2-fluoro-5-nitrobenzonitrile is an excellent leaving group, readily displaced by hydrazine. The subsequent intramolecular cyclization of the resulting hydrazine intermediate onto the nitrile group forms the pyrazole ring fused to the benzene ring.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in n-butanol (20 mL).
-
To this solution, add hydrazine hydrate (0.42 mL, 7.22 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 110 °C and maintain stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (CH₂Cl₂) to the mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with a small amount of cold dichloromethane, and dry under vacuum to yield 3-amino-5-nitro-1H-indazole.[1]
Part 2: Synthesis of 3-Chloro-5-nitro-1H-indazole via Sandmeyer Reaction
This two-step sequence first converts the 3-amino group into a diazonium salt, which is an excellent leaving group (N₂). The subsequent treatment with copper(I) chloride facilitates the substitution of the diazonium group with a chloride ion in a classic Sandmeyer reaction.[1][2][3][4][5]
Protocol:
-
Diazotization:
-
Suspend 3-amino-5-nitro-1H-indazole (1.0 g, 5.61 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.43 g, 6.17 mmol in 3 mL of water) dropwise, ensuring the temperature remains below 5 °C.[4]
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (0.66 g, 6.73 mmol) in concentrated hydrochloric acid (5 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to afford 3-chloro-5-nitro-1H-indazole.[6][7][8]
-
Part 3: Reduction of 3-Chloro-5-nitro-1H-indazole to this compound
The final step is the reduction of the nitro group at the 5-position to a primary amine. Tin(II) chloride in the presence of a strong acid is a reliable and commonly used method for this transformation on nitro-substituted indazoles.[9][10][11][12][13]
Protocol:
-
In a round-bottom flask, suspend 3-chloro-5-nitro-1H-indazole (1.0 g, 5.06 mmol) in ethanol (20 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.71 g, 25.3 mmol) to the suspension.
-
Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2-Fluoro-5-nitrobenzonitrile | Hydrazine hydrate | 3-Amino-5-nitro-1H-indazole | ~85%[1] |
| 2 | 3-Amino-5-nitro-1H-indazole | NaNO₂, HCl, CuCl | 3-Chloro-5-nitro-1H-indazole | 70-80% |
| 3 | 3-Chloro-5-nitro-1H-indazole | SnCl₂·2H₂O, HCl | This compound | 75-85% |
Mechanistic Insights
Caption: Key steps in the Sandmeyer reaction.
The Sandmeyer reaction proceeds via a single-electron transfer mechanism. The copper(I) species reduces the diazonium salt to form an aryl radical with the concomitant release of nitrogen gas. This aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Chloro-5-nitro-1H-indazole | 4812-45-7 | EAA81245 [biosynth.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. Molecules incorporating this bicyclic heterocycle have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. Consequently, the development of robust and versatile synthetic methodologies to access structurally diverse 1H-indazoles is of paramount importance for the advancement of drug discovery programs.
This guide provides detailed protocols for three contemporary and reliable methods for the synthesis of substituted 1H-indazoles. Each protocol has been selected for its distinct advantages, including operational simplicity, broad substrate scope, and functional group tolerance. As a senior application scientist, this document aims to provide not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring a deeper understanding and facilitating adaptation for specific research needs.
Method 1: Rhodium(III)-Catalyzed Intramolecular C-H/C-H Cross-Coupling of Aldehyde Hydrazones
This modern approach provides an elegant and efficient route to functionalized 1H-indazoles through a rhodium(III)-catalyzed double C-H activation and subsequent C-H/C-H cross-coupling of readily available aldehyde phenylhydrazones.[1][2] This method is distinguished by its scalability and excellent compatibility with a variety of functional groups.[3]
Mechanistic Rationale
The reaction mechanism is believed to proceed through a sequence involving an initial C(aryl)-H metalation directed by the hydrazone's nitrogen atom, followed by an insertion into the aldehyde's C-H bond, and culminating in a reductive elimination to furnish the 1H-indazole product.[1] This C(aryl)-H metalation/C(aldehyde)-H insertion/reductive elimination cascade offers a unique pathway for the construction of the indazole core.[1]
Logical Workflow for Rhodium(III)-Catalyzed Synthesis
Caption: Workflow for Rh(III)-catalyzed 1H-indazole synthesis.
Detailed Experimental Protocol
-
To a reaction vessel, add the aldehyde phenylhydrazone (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgOTf (10 mol%), Cu(OAc)₂ (2.0 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add 1,2-dichloroethane as the solvent.
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted 1H-indazole.
Substrate Scope and Yields
This method has been shown to be effective for a range of substituted aldehyde phenylhydrazones, affording the corresponding 1H-indazoles in moderate to high yields.
| Entry | Substituent on Phenyl Ring | Yield (%) |
| 1 | H | 80 |
| 2 | 4-Me | 85 |
| 3 | 4-OMe | 82 |
| 4 | 4-Cl | 75 |
| 5 | 3-Me | 78 |
Table 1: Representative yields for the Rh(III)-catalyzed synthesis of 1H-indazoles.
Method 2: Silver(I)-Mediated Intramolecular Oxidative C-H Amination
This protocol describes an efficient synthesis of 3-substituted 1H-indazoles via a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones.[4][5] This method is characterized by its operational simplicity and its tolerance of a wide variety of functional groups that can be challenging to accommodate with other C-H amination techniques.[6]
Mechanistic Rationale
Preliminary mechanistic studies suggest that this transformation proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant.[4][7] This outer-sphere electron transfer is a key step in the C-H functionalization and subsequent cyclization to form the indazole ring.[5]
Logical Workflow for Silver(I)-Mediated Synthesis
Caption: Workflow for Ag(I)-mediated 1H-indazole synthesis.
Detailed Experimental Protocol
-
To a screw-capped vial equipped with a magnetic stir bar, add the arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), and Cu(OAc)₂ (0.15 mmol).[4]
-
Add 1,2-dichloroethane (1.0 mL) to the vial under atmospheric conditions.[5]
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.[4]
-
After 24 hours, remove the vial from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the pure 3-substituted 1H-indazole.[5]
Substrate Scope and Yields
A notable advantage of this silver(I)-mediated process is its broad substrate scope, accommodating various substituents at the 3-position of the indazole core.[4][5]
| Entry | R Group at 3-position | Yield (%) |
| 1 | -CO₂Me | 85 |
| 2 | -C(O)Ph | 78 |
| 3 | -Ph | 72 |
| 4 | -CF₃ | 65 |
| 5 | -CH=CH₂ | 75 |
Table 2: Representative yields for the Silver(I)-mediated synthesis of 3-substituted 1H-indazoles.
Method 3: Copper-Catalyzed Intramolecular N-Arylation of o-Chloroarylhydrazones
This protocol offers a practical and cost-effective approach to N-phenyl- and N-thiazolyl-1H-indazoles through a copper-catalyzed intramolecular N-arylation of o-chloroarylhydrazones.[8][9] The use of more readily available and less expensive o-chloroaryl aldehydes and ketones as starting materials for the hydrazone synthesis is a significant advantage of this method.[8]
Mechanistic Rationale
The reaction proceeds via a copper-catalyzed intramolecular N-arylation. The copper(I) iodide, in conjunction with a ligand such as 1,10-phenanthroline, facilitates the coupling between the nitrogen of the hydrazone and the ortho-chlorinated aromatic ring to form the indazole heterocycle.
Logical Workflow for Copper-Catalyzed Synthesis
Caption: Workflow for Cu-catalyzed 1H-indazole synthesis.
Detailed Experimental Protocol
-
In a reaction flask, combine the o-chlorinated arylhydrazone (1.0 equiv.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KOH (2.0 equiv.).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12-48 hours, monitoring the reaction by TLC.[8]
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 1H-indazole.[8]
Substrate Scope and Yields
This copper-catalyzed approach has been successfully applied to the synthesis of a series of N-phenyl and novel N-thiazolyl substituted 1H-indazoles.[8]
| Entry | N-Substituent | R Group on Indazole | Yield (%) |
| 1 | Phenyl | H | 60-70 |
| 2 | Phenyl | 4-Me | 55-65 |
| 3 | Phenyl | 4-Cl | 40-50 |
| 4 | Thiazolyl | H | 30-35 |
| 5 | Thiazolyl | 4-Br | 25-30 |
Table 3: Representative yields for the Copper-catalyzed synthesis of N-substituted 1H-indazoles.
Conclusion
The synthetic protocols detailed herein represent powerful and versatile tools for accessing a diverse range of substituted 1H-indazoles. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The Rh(III)-catalyzed method offers an elegant route to a variety of functionalized indazoles from aldehyde hydrazones. The silver(I)-mediated protocol is particularly advantageous for the synthesis of 3-substituted indazoles with broad functional group tolerance. Finally, the copper-catalyzed intramolecular N-arylation provides a cost-effective pathway to N-aryl indazoles from readily available chlorinated precursors. By understanding the underlying mechanisms and procedural details, researchers can effectively leverage these methods to advance their drug discovery and development efforts.
References
- 1. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1 H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
Application Notes & Protocols: 3-Chloro-1H-indazol-5-amine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bioisostere of indole, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-microbial properties.[3][4][5] Within this important class of heterocycles, 3-Chloro-1H-indazol-5-amine has emerged as a particularly valuable and versatile starting material for the synthesis of complex molecules, especially in the development of kinase inhibitors.[6][7]
This technical guide provides an in-depth exploration of this compound as a synthetic building block. We will dissect its reactivity, provide detailed protocols for key transformations, and illustrate its strategic application in the construction of targeted therapeutics. The molecule offers three primary points for diversification: the nucleophilic 5-amino group, the electrophilic 3-chloro position, and the N1-position of the indazole ring, making it an ideal platform for generating extensive chemical libraries.
| Compound Property | Value |
| CAS Number | 41330-49-8[8][9] |
| Molecular Formula | C₇H₆ClN₃[9][10] |
| Molecular Weight | 167.60 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Storage | 2-8 °C, under inert atmosphere |
Strategic Functionalization: Key Synthetic Pathways
The utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a modular and strategic approach to building molecular complexity, where each position can be addressed with a high degree of selectivity.
Figure 1: Key diversification pathways for the this compound scaffold.
C-N Cross-Coupling at the 5-Amino Position (Buchwald-Hartwig Amination)
The primary amine at the C5 position is an excellent handle for introducing aryl and heteroaryl substituents via palladium-catalyzed Buchwald-Hartwig amination.[11][12] This reaction is fundamental in drug discovery for exploring the Structure-Activity Relationship (SAR) of the solvent-exposed regions of a molecule.
Causality Behind the Method: Traditional methods for forming aryl-amine bonds often require harsh conditions and have limited functional group tolerance. The Buchwald-Hartwig reaction provides a mild and highly general alternative, enabling the coupling of a vast range of (hetero)aryl halides with the indazole core.[11] The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields, particularly with challenging substrates like electron-rich or sterically hindered aryl chlorides.[13][14]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
C-C Cross-Coupling at the 3-Chloro Position (Suzuki-Miyaura Reaction)
The chlorine atom at the C3 position serves as an electrophilic site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[15] This transformation is pivotal for installing aryl or vinyl groups, which can act as crucial hinge-binding motifs in kinase inhibitors.[4]
Causality Behind the Method: The Suzuki reaction is favored in pharmaceutical development due to the mild reaction conditions and the low toxicity of the boronic acid reagents and byproducts.[16] While C-Cl bonds are notoriously less reactive than C-Br or C-I bonds in oxidative addition to Pd(0), modern catalyst systems employing electron-rich, bulky phosphine ligands can effectively activate aryl chlorides for coupling.[17] The choice of base is also crucial; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[15][17]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
N1-Alkylation of the Indazole Core
The final vector for modification is the N1 position of the indazole ring. Alkylation or arylation at this site is critical for modulating the physicochemical properties of the final compound, such as solubility, metabolic stability, and cell permeability.
Causality Behind the Method: Direct N-alkylation with alkyl halides under basic conditions is a straightforward approach. More advanced methods, such as the copper-catalyzed coupling described by Buchwald and others, can be employed for more complex substrates.[18] This reaction proceeds under relatively mild conditions and avoids the strong bases that might interfere with other functional groups on the molecule. The choice of reaction conditions allows the chemist to fine-tune the final properties of the drug candidate.
Application Case Study: Workflow for a Generic Kinase Inhibitor
The true power of this compound is realized when these distinct reactions are combined in a synthetic sequence. Below is a representative workflow for the synthesis of a multi-substituted indazole core, a common scaffold for kinase inhibitors.
Figure 4: A strategic multi-step synthesis workflow starting from this compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with care.
Protocol 1: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 3-chloro-N-(4-methoxyphenyl)-1H-indazol-5-amine.
| Reagents & Materials | Amount | Moles (mmol) | Supplier |
| This compound | 1.00 g | 5.97 | Sigma-Aldrich |
| 1-Iodo-4-methoxybenzene | 1.53 g | 6.56 | Combi-Blocks |
| Pd₂(dba)₃ | 55 mg | 0.06 (1 mol%) | Strem Chemicals |
| Xantphos | 104 mg | 0.18 (3 mol%) | Acros Organics |
| Cesium Carbonate (Cs₂CO₃) | 3.89 g | 11.94 | Alfa Aesar |
| 1,4-Dioxane (anhydrous) | 30 mL | - | Fisher Scientific |
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g), 1-iodo-4-methoxybenzene (1.53 g), Pd₂(dba)₃ (55 mg), Xantphos (104 mg), and cesium carbonate (3.89 g).
-
Evacuate and backfill the flask with argon or nitrogen gas three times. (Causality: This is critical to remove oxygen, which can deactivate the Pd(0) catalyst).
-
Add anhydrous 1,4-dioxane (30 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the desired product.
Expected Outcome: The product, 3-chloro-N-(4-methoxyphenyl)-1H-indazol-5-amine, is typically an off-white to yellow solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Suzuki-Miyaura Coupling on a 3-Chloroindazole Scaffold
Objective: To synthesize 5-amino-3-(pyridin-4-yl)-1H-indazole (assuming the C5-amino group is protected or the reaction is selective). Note: This is a representative protocol; reactivity can vary based on substituents.
| Reagents & Materials | Amount | Moles (mmol) | Supplier |
| This compound | 1.00 g | 5.97 | Sigma-Aldrich |
| Pyridine-4-boronic acid | 880 mg | 7.16 | Combi-Blocks |
| Pd(dppf)Cl₂·CH₂Cl₂ | 244 mg | 0.30 (5 mol%) | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 2.48 g | 17.91 | Fisher Scientific |
| 1,2-Dimethoxyethane (DME) | 25 mL | - | Acros Organics |
| Water | 5 mL | - | - |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.00 g), pyridine-4-boronic acid (880 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (244 mg).
-
Add potassium carbonate (2.48 g).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add DME (25 mL) and water (5 mL) to the flask. (Causality: The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species).
-
Heat the mixture to 85 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to yield the target compound.
Expected Outcome: The product is typically a solid. Characterize by NMR and MS to confirm the successful coupling and displacement of the chlorine atom.
Conclusion
This compound is a high-value building block that provides a robust and flexible platform for the synthesis of diverse molecular architectures. Its three distinct points of reactivity can be selectively functionalized using powerful and reliable modern synthetic methods like the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. The strategic application of these protocols enables the efficient construction of complex indazole-based compounds, significantly accelerating the discovery and development of new therapeutic agents, particularly in the field of oncology.[3][4]
References
- 1. This compound | 41330-49-8 | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. pschemicals.com [pschemicals.com]
- 10. This compound | 41330-49-8 [sigmaaldrich.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: Applications of 3-Chloro-1H-indazol-5-amine in Medicinal Chemistry
Introduction: The Privileged Indazole Core
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antiparasitic effects.[2][3] Within this important class of compounds, 3-Chloro-1H-indazol-5-amine serves as a critical and versatile starting material for the synthesis of complex, biologically active molecules. Its strategic placement of a reactive chlorine atom at the 3-position and an amino group at the 5-position provides synthetic chemists with two orthogonal handles for molecular elaboration, enabling the exploration of vast chemical space in drug discovery programs.
This guide provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and antiparasitic agents. We will delve into the synthetic utility of this compound, providing detailed protocols for key transformations and showcasing examples of potent molecules derived from this versatile building block.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 167.59 g/mol | --INVALID-LINK-- |
| CAS Number | 41330-49-8 | --INVALID-LINK-- |
| Appearance | Off-white to light brown powder | Generic |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents | Generic |
Safety Precautions:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash skin thoroughly after handling.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
IF ON SKIN: Wash with plenty of soap and water.[4]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
Store in a well-ventilated place. Keep container tightly closed.[4]
-
Synthesis of the Starting Material
This compound is not a naturally occurring compound and must be synthesized. A common and efficient laboratory-scale synthesis starts from 2-fluoro-5-nitrobenzonitrile. This multi-step synthesis highlights fundamental organic transformations.
Caption: Synthetic route to this compound.
Application I: A Scaffold for Potent Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The indazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[5] this compound is a key intermediate in the synthesis of numerous kinase inhibitors, where the 3-position is often functionalized to interact with the hinge region of the kinase ATP-binding site, while the 5-amino group serves as an attachment point for side chains that can enhance potency and selectivity.
Case Study: Pan-BCR-ABL Inhibitors for Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL fusion protein kinase. While first-generation inhibitors like Imatinib are effective, drug resistance, often due to mutations like the T315I "gatekeeper" mutation, remains a significant clinical challenge. Research has focused on developing pan-inhibitors that are effective against both wild-type and mutant forms of BCR-ABL.
Derivatives of 3-aminoindazoles have emerged as potent pan-BCR-ABL inhibitors.[6] The synthesis of these inhibitors often involves the strategic functionalization of the 3-aminoindazole core.
Biological Activity of 3-Aminoindazole-based BCR-ABL Inhibitors:
| Compound | BCR-ABL (wild-type) IC₅₀ (nM) | BCR-ABL (T315I mutant) IC₅₀ (nM) | K-562 Cell Line GI₅₀ (nM) | Reference |
| AKE-72 | < 0.5 | 9 | < 10 | [6] |
| Compound I (precursor) | 4.6 | 227 | < 10 | [6] |
IC₅₀: Half maximal inhibitory concentration. GI₅₀: 50% growth inhibition.
The data clearly demonstrates that strategic modification of the 3-aminoindazole scaffold, as seen in the development from Compound I to AKE-72, can lead to a dramatic improvement in inhibitory activity against the resistant T315I mutant of BCR-ABL.[6]
Application II: Development of Novel Antiparasitic Agents
The indazole scaffold is also a promising starting point for the development of new treatments for parasitic diseases. Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, affects millions of people worldwide. New drugs are urgently needed due to the toxicity and growing resistance associated with current therapies.
Derivatives of 3-chloro-6-nitro-1H-indazole, which can be synthesized from a precursor to this compound, have shown promising antileishmanial activity.[2] Molecular modeling studies suggest that these compounds may target trypanothione reductase, an enzyme crucial for the parasite's survival.[2]
Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives:
| Compound | Leishmania infantum IC₅₀ (µM) | Leishmania tropica IC₅₀ (µM) | Leishmania major IC₅₀ (µM) | Reference |
| Derivative 4 | 15.82 | > 50 | > 50 | [2] |
| Derivative 5 | 12.31 | > 50 | > 50 | [2] |
| Derivative 11 | 18.54 | 35.21 | > 50 | [2] |
| Derivative 13 | 14.23 | 41.52 | 25.14 | [2] |
These findings highlight the potential of the 3-chloroindazole core as a scaffold for the development of novel antileishmanial drugs.
Synthetic Protocols: Harnessing the Reactivity of this compound
The chloro and amino groups of this compound offer a playground for synthetic chemists. The chlorine at the 3-position is amenable to nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions. The amino group at the 5-position can be readily acylated, alkylated, or used as a handle for further functionalization.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position (Adapted)
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total), via syringe.
-
Heating: Place the reaction tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-indazol-5-amine.
Protocol 2: Buchwald-Hartwig Amination at the C3-Position (Conceptual)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction can be conceptually applied to this compound to introduce a variety of amino substituents at the 3-position. The choice of ligand is crucial for the successful amination of aryl chlorides.
Caption: Conceptual workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, to an oven-dried vial, add this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., BrettPhos or RuPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).
-
Addition of Amine and Solvent: Add the desired primary or secondary amine (1.1-1.3 equiv.) and anhydrous, degassed toluene (5 mL).
-
Reaction Conditions: Seal the vial and heat the mixture with stirring at 80-110 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired N-substituted-1H-indazol-3,5-diamine.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and promising antiparasitic agents underscores the importance of the indazole scaffold in modern drug discovery. The strategic functionalization of this intermediate through powerful synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the applications of this compound and its derivatives are poised to expand further, solidifying the indazole core as a truly privileged structure in the quest for new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Chloro-1H-indazol-5-amine
Introduction: The Privileged Role of the Indazole Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins, have become one of the most critical classes of drug targets in modern oncology. The development of small-molecule kinase inhibitors that compete with ATP for binding to the enzyme's active site has revolutionized cancer therapy. Within the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," have emerged as exceptionally effective starting points for inhibitor design. The 1H-indazole core is a preeminent example of such a scaffold.[1]
The indazole ring system is a bioisostere of indole and phenol and is particularly adept at forming key interactions within the ATP-binding pocket of kinases. Its defining feature is the presence of a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 atom), which can engage with the "hinge region" of the kinase, a critical interaction for potent inhibition.[2][3] This has led to the development of numerous successful anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor), all of which feature the indazole moiety.[2][4][5]
This guide focuses on a particularly versatile building block, 3-Chloro-1H-indazol-5-amine (CAS 41330-49-8) . The strategic placement of a reactive chloro group at the C3 position and a nucleophilic amino group at the C5 position provides orthogonal chemical handles for diversification, making it an ideal starting material for constructing libraries of novel kinase inhibitors. We will explore its properties, detail robust synthetic protocols for its elaboration, and discuss the mechanistic rationale behind these transformations.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature. Its structure presents three key reactive sites that a medicinal chemist can exploit.
| Property | Value | Source |
| CAS Number | 41330-49-8 | [6] |
| Molecular Formula | C₇H₆ClN₃ | [7] |
| Molecular Weight | 167.59 g/mol | [7] |
| Appearance | Off-white to light brown powder |
Reactivity Analysis:
-
The 5-Amino Group (-NH₂): This primary aromatic amine is a potent nucleophile and a key site for C-N bond formation.[8] It readily participates in acylation reactions with acid chlorides or anhydrides to form amides. Furthermore, it serves as an excellent coupling partner in palladium-catalyzed reactions like the Buchwald-Hartwig amination, allowing for the introduction of diverse aryl or heteroaryl substituents.[9] Its basicity means it can be protonated in acidic media, which can be used strategically to modulate reactivity.[8]
-
The 3-Chloro Group (-Cl): The chloro substituent at the C3 position renders this carbon electrophilic, making it a prime location for cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern palladium catalysis with specialized bulky phosphine ligands enables efficient Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[10][11] This allows for the installation of groups that can probe deeper into the ATP-binding pocket.
-
The Indazole N1-H Group: The proton on the indazole nitrogen is weakly acidic and can be deprotonated with a strong base. This site can be alkylated or arylated. In many synthetic sequences, this N-H group is left unprotected, as it is crucial for the final compound's hydrogen bonding interaction with the kinase hinge. However, in some cases, protection (e.g., with a tetrahydropyranyl group) may be necessary to prevent side reactions, followed by a final deprotection step.[12]
Core Synthetic Workflow: A Two-Step Approach to Kinase Scaffold Diversification
A robust strategy for leveraging this compound involves a sequential, two-step cross-coupling approach. First, a Suzuki-Miyaura coupling at the C3-chloro position installs a key pharmacophore. Second, the C5-amino group is functionalized, for instance, via a Buchwald-Hartwig amination, to introduce a second diversity element, which can enhance potency or modulate physicochemical properties like solubility.
Caption: General synthetic workflow for diversifying this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3 Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C3 position of the indazole core. This reaction is fundamental for installing moieties that can interact with the hydrophobic regions of the kinase active site.
Causality and Experimental Rationale:
-
Catalyst System: We select a palladium(II) precatalyst with a ferrocenyl-based phosphine ligand, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). This catalyst is highly effective for coupling aryl chlorides because the dppf ligand is electron-rich and sterically demanding, which promotes the rate-limiting oxidative addition step and subsequent reductive elimination.[13][14]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[15]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the starting materials and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[11]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 167.59 | 1.0 | 1.0 |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | 151.96 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 731.73 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water (degassed) | - | 2 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (168 mg, 1.0 mmol), the arylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-amino-3-aryl-1H-indazole product.
Protocol 2: Buchwald-Hartwig Amination at the C5 Position
This protocol functionalizes the C5-amino group of the previously synthesized intermediate. For this example, we will use the product from Protocol 1 as the starting material and couple it with another aryl halide. Alternatively, this same protocol could be used on the initial this compound to functionalize the C5-amino group first, if a different synthetic route is desired.
Causality and Experimental Rationale:
-
Catalyst System: The Buchwald-Hartwig amination requires a robust palladium catalyst system. A common and highly effective combination is a palladium(0) source like Pd₂(dba)₃ and a sterically hindered biaryl phosphine ligand such as XPhos.[16] This combination is particularly adept at coupling electronically neutral or deactivated anilines and can overcome the steric hindrance around the amine.[17][18]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the base of choice as it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) without competing as a nucleophile.[10][17]
-
Solvent and Atmosphere: The reaction is highly sensitive to oxygen. Anhydrous, degassed solvents (like toluene or dioxane) and a strictly inert atmosphere are mandatory to prevent catalyst degradation.[16]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Amino-3-aryl-1H-indazole (from Step 1) | - | 1.0 | 1.0 |
| Aryl Halide (e.g., 4-chloropyridine) | 113.55 | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.67 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Catalyst Premixing: In a separate vial, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), the 5-amino-3-aryl-1H-indazole intermediate (1.0 mmol), the aryl halide (125 mg, 1.1 mmol), and anhydrous toluene (10 mL). Stir for 5 minutes.
-
Reaction Setup: Transfer the solution from the vial to the Schlenk tube containing the base.
-
Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Dilute with ethyl acetate (30 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the final 3,5-disubstituted indazole.
Mechanism of Kinase Inhibition and Pathway Context
The final synthesized molecule is designed to function as a Type I kinase inhibitor, binding to the active (DFG-in) conformation of the kinase and competing directly with ATP.
Key Molecular Interactions:
-
Hinge Binding: The N1-H and N2 atoms of the indazole core are perfectly positioned to form two canonical hydrogen bonds with the backbone amide and carbonyl groups in the kinase hinge region (e.g., with residues like Glu90 and Cys92 in PLK4 or Ala213 and Glu211 in Aurora A).[2][3] This interaction is the primary anchor for the inhibitor.
-
Hydrophobic Pockets: The aryl group installed at the C3 position via the Suzuki coupling extends into a hydrophobic pocket adjacent to the ATP-binding site, increasing affinity and selectivity.
-
Solvent-Exposed Region: The substituent added at the C5 position typically points towards the solvent-exposed region of the active site. This position is ideal for introducing groups that enhance solubility (like piperazines) or form additional interactions with surface residues.[19]
Many indazole-based drugs, such as Axitinib, are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs). Inhibition of the VEGFR signaling pathway blocks angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.
Caption: Simplified VEGFR signaling pathway inhibited by an indazole-based drug.
Conclusion and Future Outlook
This compound stands out as a high-value, versatile starting material in medicinal chemistry. Its orthogonal reactive sites enable the systematic and efficient synthesis of diverse libraries of kinase inhibitors through robust and well-understood cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The insights provided in these protocols—grounded in an understanding of mechanistic causality—empower researchers to rationally design and synthesize the next generation of targeted therapeutics. The continued application of this and similar privileged scaffolds in fragment-based screening and diversity-oriented synthesis will undoubtedly fuel further discoveries in the critical field of kinase inhibitor drug development.
References
- 1. This compound | 41330-49-8 | Benchchem [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. This compound | 41330-49-8 [amp.chemicalbook.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Evaluation of 3-Chloro-1H-indazol-5-amine Derivatives with Anticancer Activity
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2] This has spurred extensive research into novel indazole derivatives as potential therapeutic agents.[3][4] Among these, compounds derived from 3-chloro-1H-indazol-5-amine represent a versatile and promising class. This compound serves as a key chemical intermediate, with its reactive chloro and amine groups providing ideal handles for synthetic modification to generate libraries of potential drug candidates.[5] These derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, often through mechanisms involving the inhibition of critical cell signaling pathways and the induction of programmed cell death.[1][6]
This technical guide provides a comprehensive suite of application notes and detailed protocols for researchers engaged in the discovery and development of this compound-based anticancer agents. We will delve into the mechanistic basis of their action, provide step-by-step protocols for evaluating their biological activity, and offer insights into best practices for data interpretation.
Mechanistic Landscape: Targeting Cancer's Core Signaling
Indazole derivatives frequently exert their anticancer effects by targeting protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[3] Key targets for indazole-based inhibitors include VEGFR-2, B-Raf, and c-Met, which are central nodes in angiogenesis and cell proliferation pathways.[1][7][8] Inhibition of these kinases can block downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, ultimately leading to cell cycle arrest and apoptosis.[9]
Caption: Key signaling pathways targeted by indazole derivatives.
General Workflow for Anticancer Drug Evaluation
The evaluation of a novel this compound derivative follows a logical progression from initial screening to detailed mechanistic studies. This workflow ensures a comprehensive characterization of the compound's anticancer potential.
Caption: General workflow for evaluating novel anticancer compounds.
Application Note: In Vitro Antiproliferative Activity (MTT Assay)
The initial step in evaluating a new derivative is to assess its ability to inhibit cancer cell growth. The MTT assay is a robust and widely used colorimetric method for this purpose.[2][10]
Principle: This assay measures the metabolic activity of cells. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[2] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1][11]
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used, typically <0.1%).[12]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[2][12]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using a sigmoidal dose-response curve.
Data Presentation:
Summarize the results in a table for clear comparison across different cell lines.
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Derivative X | A549 | Lung Carcinoma | 1.15 |
| Derivative X | HCT116 | Colon Carcinoma | 0.85 |
| Derivative X | MCF-7 | Breast Cancer | 2.30 |
| Derivative X | HepG2 | Hepatocellular Carcinoma | 0.98 |
| 5-Fluorouracil (Control) | HCT116 | Colon Carcinoma | 5.50 |
Note: Data are representative. IC50 values for 5-Fluorouracil can vary.[11]
Application Note: Induction of Apoptosis (Annexin V/PI Staining)
A key mechanism of many successful anticancer drugs is the induction of apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis by flow cytometry.[13][14]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, translocates to the outer surface.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify these early apoptotic cells.[14][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[13] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Principle of Annexin V/PI apoptosis detection.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.[1]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) per sample.[15]
-
Expert Insight: The calcium in the binding buffer is essential for the high-affinity interaction between Annexin V and phosphatidylserine.[14]
-
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to each 100 µL cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Dilution & Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry software to create a quadrant plot (FITC vs. PI). The quadrants represent:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage)
-
Application Note: Cell Cycle Analysis (Propidium Iodide Staining)
Many anticancer compounds function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and replicating. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Principle: PI is an intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA.[16] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (2n DNA content), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.[17] Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.[16]
Protocol:
-
Cell Treatment: Seed cells and treat with the indazole derivative as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells (including supernatant) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate at -20°C for at least 2 hours (or overnight).
-
Expert Insight: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA. The dropwise addition while vortexing prevents cell clumping.
-
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze by flow cytometry, collecting the fluorescence signal on a linear scale.[17]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19]
Application Note: Target Validation (In Vitro Kinase Assays)
To confirm that a derivative directly inhibits a specific kinase, an in vitro kinase assay is performed using a purified recombinant enzyme. Luminescence-based assays, such as the Kinase-Glo® assay, are common high-throughput methods.[20][21]
Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. The kinase transfers phosphate from ATP to a substrate, producing ADP. The Kinase-Glo® reagent is then added, which contains luciferase. In the presence of the remaining ATP, luciferase produces light. Therefore, a high luminescent signal indicates low kinase activity (less ATP consumed) and potent inhibition, while a low signal indicates high kinase activity.[22]
Protocol (General example for VEGFR-2, adaptable for B-Raf, c-Met):
-
Reagent Preparation: Prepare serial dilutions of the indazole derivative in kinase buffer. Dilute the recombinant kinase (e.g., VEGFR-2) and its specific substrate (e.g., Poly(Glu,Tyr)) in kinase buffer.[20][21]
-
Plate Setup: In a white 96-well plate, add the test inhibitor or vehicle control.
-
Enzyme Addition: Add the diluted kinase to all wells except the "blank" control.[20]
-
Reaction Initiation: Initiate the reaction by adding a master mix containing ATP and the substrate.[20]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[12][20]
-
Signal Detection: Add an equal volume of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[20] Incubate at room temperature for 10 minutes to stabilize the signal.[20]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Application Note: Target Engagement in Cells (Western Blot)
Western blotting is used to confirm that the kinase inhibition observed in vitro translates to a functional effect within the cell. This is typically done by measuring the phosphorylation status of the kinase's downstream substrates or the expression levels of key apoptosis-related proteins.[23][24]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., phospho-ERK, total-ERK, cleaved Caspase-3, Bax, Bcl-2). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[23][24]
Protocol:
-
Cell Culture and Treatment: Treat cells in 6-well plates with the indazole derivative at various concentrations for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[25]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in SDS sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody (e.g., anti-p-AKT, anti-Bax) overnight at 4°C with gentle shaking.[23]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, compare the signal of the phospho-specific antibody to the signal of the total protein antibody.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 41330-49-8 | Benchchem [benchchem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Flow Cytometry Protocol [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
Application Notes & Protocols: Evaluating the Antileishmanial Activity of 3-Chloro-6-Nitro-1H-Indazole Derivatives
Introduction: The Rationale for Indazole Scaffolds in Leishmaniasis Drug Discovery
Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, remains a significant global health challenge, affecting millions in tropical and subtropical regions.[1] The current therapeutic arsenal is plagued by limitations including high toxicity, parenteral administration, rising drug resistance, and prohibitive costs, creating an urgent need for novel, safer, and more effective chemotherapeutic agents.[2]
Indazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including antiprotozoal effects.[2][3][4] Within this class, 3-chloro-6-nitro-1H-indazole serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic value. Recent studies have highlighted the promising antileishmanial activity of derivatives synthesized from this core structure, particularly against various Leishmania species.[1][5][6] These compounds have shown inhibitory potency, with molecular modeling studies suggesting a specific and high-affinity interaction with a critical parasite enzyme, Trypanothione Reductase (TryR).[1][6][7]
This guide provides a comprehensive overview of the synthesis and a detailed set of protocols for the in vitro evaluation of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania parasites. The methodologies are designed to be robust and self-validating, enabling researchers to accurately determine inhibitory concentrations, assess cytotoxicity, and calculate a selectivity index to identify promising lead candidates for further development.
Proposed Mechanism of Action: Targeting Trypanothione Reductase (TryR)
The primary mechanism of action for many indazole-based antileishmanial agents is believed to be the inhibition of Trypanothione Reductase (TryR), an enzyme unique to trypanosomatids and absent in mammals.[1][6]
Causality: TryR is a flavoprotein oxidoreductase essential for the parasite's antioxidant defense system. It maintains the intracellular pool of trypanothione, a low molecular weight thiol, in its reduced state. This reduced trypanothione is crucial for detoxifying reactive oxygen species (ROS) generated by host macrophages as a primary defense mechanism. By inhibiting TryR, the 3-chloro-6-nitro-1H-indazole derivatives disrupt this delicate redox balance, leading to an accumulation of oxidative stress and subsequent parasite death.[1][5] This parasite-specific target makes TryR an attractive focus for developing selective and less toxic drugs.
Caption: Inhibition of Trypanothione Reductase (TryR) by indazole derivatives.
Synthesis and Derivatization Workflow
The core 3-chloro-6-nitro-1H-indazole scaffold can be synthesized and subsequently modified to generate a library of derivatives. A common approach involves the chlorination of 6-nitro-1H-indazole, followed by derivatization through reactions like 1,3-dipolar cycloaddition to introduce triazole or isoxazoline moieties.[1][5][8]
Caption: General workflow for synthesis of 3-chloro-6-nitro-1H-indazole derivatives.
Protocol 1: Synthesis of 3-Chloro-6-Nitro-1H-Indazole
This protocol is adapted from established chemical synthesis procedures.[8]
Materials:
-
6-nitro-1H-indazole
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (5.25%)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Distilled water
-
Ice water bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Add 6-nitro-1H-indazole (5.0 g, 31 mmol) to an aqueous solution of sodium hydroxide (5.0 g in 150 mL distilled water). Heat the mixture gently until a clear, red-colored solution is formed.
-
Rationale: The basic conditions deprotonate the indazole, making it soluble and activating it for the subsequent chlorination step.
-
-
Cooling: Cool the reaction mixture in an ice water bath for at least 15 minutes. The temperature should be maintained near 0 °C.
-
Rationale: The chlorination reaction is exothermic. Low temperatures are required to control the reaction rate and prevent the formation of unwanted byproducts.
-
-
Chlorination: Slowly add sodium hypochlorite solution (60 mL, ~45 mmol) to the cooled reaction mixture while stirring continuously. Maintain the temperature at 0 °C for the entire addition and for 5 hours post-addition.
-
Rationale: Sodium hypochlorite acts as the chlorinating agent, substituting a chlorine atom at the 3-position of the indazole ring. A slow addition and extended reaction time ensure the reaction proceeds to completion.
-
-
Neutralization & Extraction: After 5 hours, carefully adjust the pH of the mixture to 7 using dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Rationale: Neutralization protonates the final product, reducing its aqueous solubility and allowing for efficient extraction into an organic solvent.
-
-
Purification: Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure. Purify the resulting residue using column chromatography to yield the final product, 3-chloro-6-nitro-1H-indazole.[8]
Biological Evaluation: In Vitro Antileishmanial Assays
A multi-stage screening process is essential to identify potent and selective compounds. This involves testing against the parasite's extracellular (promastigote) and intracellular (amastigote) forms, followed by a cytotoxicity assessment against a host cell line.
Caption: Workflow for the in vitro screening of antileishmanial compounds.
Protocol 2: Anti-Promastigote Activity Assay (IC₅₀ Determination)
This initial screen assesses the compound's ability to inhibit the growth of the motile, extracellular promastigote form of Leishmania. The resazurin reduction assay is a reliable method for determining cell viability.[9][10]
Materials:
-
Leishmania species (L. infantum, L. tropica, L. major) promastigotes in logarithmic growth phase.[1]
-
Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[9]
-
Test compounds dissolved in DMSO (stock solution).
-
Amphotericin B or Miltefosine as a positive control.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
96-well flat-bottom sterile culture plates.
-
Microplate reader (for fluorescence or absorbance).
Procedure:
-
Parasite Preparation: Harvest log-phase promastigotes by centrifugation and resuspend in fresh medium to a concentration of 2 x 10⁶ parasites/mL.
-
Compound Plating: Prepare serial dilutions of the test compounds in culture medium. Dispense 100 µL of each dilution into the wells of a 96-well plate. Include wells for a negative control (medium + DMSO) and a positive control drug.
-
Inoculation: Add 100 µL of the parasite suspension to each well, resulting in a final concentration of 1 x 10⁶ parasites/mL and a final volume of 200 µL.
-
Incubation: Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26 °C) for 72 hours.[10]
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.
-
Rationale: Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living parasites.
-
-
Data Acquisition: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Intracellular Anti-Amastigote Activity Assay
This is the most clinically relevant in vitro model, assessing the compound's ability to eliminate the non-motile amastigote stage residing within host macrophages.[2][10]
Materials:
-
Macrophage cell line (e.g., murine J774A.1 or human THP-1).[10]
-
Stationary-phase Leishmania promastigotes (infective stage).
-
Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS).
-
24- or 96-well optical-bottom plates.
-
Giemsa stain or DAPI for microscopic counting.
Procedure:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours at 37 °C with 5% CO₂.
-
Infection: Infect the adhered macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Rationale: Stationary-phase promastigotes are more infective. The 24-hour incubation allows the parasite to enter the host cell and differentiate into the clinically relevant amastigote form.
-
-
Removal of Extracellular Parasites: Gently wash the wells twice with pre-warmed medium to remove any non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and controls to the infected cells.
-
Incubation: Incubate the plates for an additional 72 hours at 37 °C with 5% CO₂.[10]
-
Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages using a light microscope.
-
Data Analysis: Calculate the percentage of infection reduction compared to the untreated control and determine the IC₅₀ value.
Protocol 4: Host Cell Cytotoxicity Assay (CC₅₀ Determination)
This protocol is critical to ensure that the compound's activity is specific to the parasite and not due to general toxicity to the host cell.[9]
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at the same density used for the amastigote assay (Protocol 3). Allow them to adhere.
-
Compound Addition: Add serial dilutions of the test compounds, identical to the concentrations used in the antileishmanial assays.
-
Incubation: Incubate the plate under the same conditions as the intracellular assay (72 hours at 37 °C with 5% CO₂).
-
Viability Assessment: Use the resazurin reduction method as described in Protocol 2 (steps 5 and 6) to assess macrophage viability.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces host cell viability by 50%.
-
Selectivity Index (SI) Calculation: The SI is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for the parasite over the host cell.[9]
-
SI = CC₅₀ (on macrophages) / IC₅₀ (on intracellular amastigotes)
-
Data Summary: Antileishmanial Activity
The following table summarizes representative data for a series of 3-chloro-6-nitro-1H-indazole derivatives tested against three Leishmania species, demonstrating their species-dependent inhibitory potency.[1]
| Compound ID | Leishmania infantum IC₅₀ (µM) | Leishmania tropica IC₅₀ (µM) | Leishmania major IC₅₀ (µM) |
| 4 | 15.6 ± 0.9 | > 50 | > 50 |
| 5 | 19.3 ± 0.5 | > 50 | > 50 |
| 7 | 23.1 ± 0.8 | > 50 | > 50 |
| 10 | 33.4 ± 1.1 | > 50 | > 50 |
| 11 | 28.5 ± 0.9 | 45.3 ± 1.3 | > 50 |
| 12 | 21.2 ± 0.7 | > 50 | > 50 |
| 13 | 14.8 ± 0.5 | 39.8 ± 1.1 | 48.7 ± 1.4 |
| Glucantime | 49.7 ± 1.5 | 47.9 ± 1.4 | 45.6 ± 1.3 |
Data sourced from Abdelahi et al., 2022.[1]
Interpretation: The data reveals that several derivatives (e.g., 4 , 5 , 13 ) exhibit potent activity against L. infantum, with IC₅₀ values significantly lower than the reference drug, Glucantime.[1] The activity is highly dependent on the Leishmania species, a crucial consideration for targeted drug development. Compound 13 shows the broadest spectrum of activity among the tested derivatives.[1]
Conclusion and Future Directions
The 3-chloro-6-nitro-1H-indazole scaffold represents a promising starting point for the development of novel antileishmanial drugs. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating new derivatives in a systematic and reproducible manner. The strong activity against L. infantum and the proposed mechanism of targeting the parasite-specific enzyme TryR are particularly encouraging.
Future work should focus on structure-activity relationship (SAR) studies to optimize the scaffold for enhanced potency and a broader spectrum of activity. Pharmacomodulations aimed at reducing host cell cytotoxicity will be critical for improving the selectivity index and advancing the most promising candidates toward in vivo efficacy studies and preclinical development.[3]
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [aspace.agrif.bg.ac.rs]
- 8. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Introduction: The Convergence of a Privileged Scaffold and a Powerful Reaction
An In-Depth Guide to Suzuki Coupling Reactions with 3-amino-1H-indazole Derivatives
In the landscape of modern drug discovery, the 3-amino-1H-indazole core is recognized as a "privileged scaffold."[1] Its unique structural and electronic properties, including a hydrogen bond-donating NH group and an accepting nitrogen atom, allow it to form key interactions with biological targets, particularly the hinge region of protein kinases.[2][3] Consequently, this moiety is a cornerstone in the design of numerous therapeutic agents, from anti-cancer drugs to anti-inflammatory molecules.[1][3]
The functionalization of this scaffold is paramount to exploring its full potential in medicinal chemistry. Among the most powerful and versatile methods for creating carbon-carbon bonds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning transformation enables the coupling of organoboron compounds with organic halides, offering broad functional group tolerance and generally mild reaction conditions.[4]
However, the application of Suzuki coupling to nitrogen-rich, unprotected heterocycles like 3-amino-1H-indazole is not without its challenges. The very features that make the scaffold biologically attractive—the acidic N-H proton and the basic amino group—can interfere with the palladium catalyst, leading to inhibition and low yields.[6][7] This guide serves as a comprehensive application note for researchers, scientists, and drug development professionals, providing field-proven insights, detailed protocols, and troubleshooting strategies to successfully navigate the complexities of this vital transformation.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is fundamental to optimizing reaction conditions and troubleshooting failures. The process is a catalytic cycle revolving around a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[8][9] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br or C-I) of the 3-amino-1H-indazole derivative. This is often the rate-limiting step and results in a Pd(II) complex.[4][8]
-
Transmetalation: The organic group from the activated organoboron species (the boronic acid or ester) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[4][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][9]
A critical challenge with 3-amino-1H-indazole is the potential for the nitrogen lone pairs to coordinate with the palladium center, forming inactive or less reactive complexes and effectively poisoning the catalyst.[6][11] The selection of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) is a key strategy to mitigate this inhibition, as they can promote the desired catalytic cycle over catalyst deactivation.[6][11]
Field-Proven Experimental Protocol
This section provides a detailed, step-by-step methodology for a representative Suzuki coupling of 5-bromo-1H-indazol-3-amine with a generic arylboronic acid. This protocol is synthesized from established procedures and best practices.[2][12][13]
Materials and Reagents
-
Substrates: 5-bromo-1H-indazol-3-amine, Arylboronic acid (1.2 - 1.5 equivalents)
-
Catalyst: PdCl₂(dppf)₂ (Palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene]) (1-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a suitable ligand like SPhos (2-4 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water (typically in a 4:1 to 5:1 ratio)
-
Equipment: Oven-dried round-bottom flask or reaction vial, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup (The Inert Atmosphere is Critical):
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-bromo-1H-indazol-3-amine (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf)₂, 3 mol%).
-
Seal the vessel with a septum or connect it to a condenser under an inert atmosphere.
-
Evacuate and backfill the vessel with Argon or Nitrogen three times. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[11]
-
-
Solvent Addition and Reaction Execution:
-
Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 v/v ratio). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Lower the reaction vessel into a pre-heated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C).[2][12]
-
-
Monitoring the Reaction:
-
Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] A typical reaction time is 5-24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[13]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) must be determined based on the polarity of the product.[13]
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Comparative Data: Optimizing Reaction Parameters
The choice of catalyst, base, and solvent can dramatically influence the outcome of the reaction. The following table summarizes successful conditions reported in the literature, providing a valuable starting point for optimization.
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 5-bromo-1H-indazol-3-amine | Various arylboronic esters | PdCl₂(dppf)₂ (N/A) | - | Cs₂CO₃ (N/A) | 1,4-Dioxane/H₂O | 90 | N/A | High | [2] |
| 3-chloro-1H-indazole | 5-indole boronic acid | Pd source (2) | Various (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | Up to 99 | [6] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (10) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 80 | [14] |
| 3-iodo-1H-indazole | (4-(methoxycarbonyl)phenyl)boronic acid | PdCl₂(dppf) (N/A) | - | N/A | ILs | N/A | N/A | Up to 93 | [15] |
Note: "N/A" indicates that the specific quantitative value was not provided in the abstract or summary.
Troubleshooting Guide: A Self-Validating Workflow
Even with optimized protocols, challenges can arise. This section outlines common problems and provides a logical workflow for their resolution.
Key Causality Behind Common Failures:
-
Catalyst Inhibition: As previously mentioned, the primary amine and indazole N-H can act as ligands for the palladium center.[11] Bulky, electron-rich ligands sterically hinder this unwanted coordination, favoring the productive catalytic cycle.
-
Dehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, can be promoted by certain bases and solvents that can act as hydride sources.[12] Using a non-coordinating base and minimizing reaction time can reduce its occurrence.
-
Homocoupling: The coupling of two boronic acid molecules is often caused by the presence of oxygen, which can alter the palladium oxidation state and trigger this undesired pathway.[11] Meticulous degassing is the most effective preventative measure.
Applications in Drug Discovery and Beyond
The successful synthesis of 3-amino-5-aryl-1H-indazoles opens the door to a vast chemical space of high therapeutic potential. These scaffolds are integral to a multitude of kinase inhibitors designed to treat various cancers.[2][3][16] For example, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's selectivity and potency against specific kinase targets.[2] This methodology has been instrumental in the synthesis of compounds evaluated as inhibitors of Bcr-Abl, anaplastic lymphoma kinase (ALK), and other key oncogenic drivers.[1] The ability to reliably and efficiently perform this coupling is, therefore, a critical enabling technology in the pipeline of modern drug development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Introduction: The Significance and Challenge of Indazole Characterization
Indazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neuroprotection.[1][2] The biological activity of these compounds is profoundly influenced by their structure, particularly the substitution pattern on the bicyclic ring system. A recurring and critical challenge in the synthesis and development of indazole-based drugs is the potential for isomerism, primarily the formation of N-1 and N-2 substituted derivatives.[3][4][5] These isomers often possess distinct physicochemical and pharmacological properties, making their unambiguous identification and separation essential for ensuring the safety, efficacy, and quality of a drug candidate.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical methods for the robust characterization of indazole derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and present data interpretation strategies to ensure scientific integrity and trustworthiness in your results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Elucidation
Principle & Application: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable technique for the structural characterization of indazole derivatives.[3] Its primary strength lies in its ability to provide unambiguous information about the connectivity of atoms and the electronic environment within the molecule. For indazoles, NMR is the definitive method for distinguishing between N-1 and N-2 isomers, a task that can be challenging for other techniques.[3][5] Both ¹H and ¹³C NMR are routinely employed, with two-dimensional (2D) techniques like HMBC and HMQC providing deeper insights into complex structures.[5][6]
Data Interpretation: Differentiating N-1 and N-2 Isomers The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of the substituent. The H-3 proton is a particularly useful diagnostic marker; it is typically more deshielded (appears at a higher chemical shift) in 2H-indazoles compared to their 1H-indazole counterparts.[4] Similarly, ¹³C NMR provides a reliable method for assignment, with distinct chemical shift patterns for each isomeric form.[5][7]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomeric Indazoles
| Nucleus | 1H-Indazole Derivative (Representative) | 2H-Indazole Derivative (Representative) | Key Diagnostic Difference |
| ¹H NMR | |||
| H-3 | ~8.10 ppm | ~8.40 ppm | H-3 is significantly deshielded in the 2H-isomer.[4] |
| H-4 | ~7.51 ppm | ~7.70 ppm | Aromatic protons show slight but consistent variations.[4] |
| N-H (unsubstituted) | ~13.40 ppm (broad) | N/A | Presence of a broad, low-field N-H signal is characteristic of unsubstituted 1H-indazoles.[4] |
| ¹³C NMR | |||
| C-3 | ~134 ppm | ~125 ppm | C-3 chemical shift is a reliable indicator of the substitution position. |
| C-7a | ~140 ppm | ~148 ppm | The bridgehead carbon C-7a also shows significant and predictable differences. |
Note: Chemical shifts are approximate and can vary based on solvent and substituents. Data is representative and should be confirmed for each specific compound.
Experimental Protocol: ¹H & ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-16 ppm to ensure all signals, including any low-field N-H protons, are captured.[9]
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to approximately 0-200 ppm.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (if required): If assignments are ambiguous, acquire 2D spectra such as COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) to confirm atomic connectivity.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Workflow for NMR-Based Isomer Determination
Caption: Workflow for NMR analysis of indazole derivatives.
Mass Spectrometry (MS): Confirming Molecular Identity and Metabolism
Principle & Application: Mass spectrometry is a fundamental technique used to measure the mass-to-charge ratio (m/z) of ions. For indazole derivatives, its primary roles are to confirm the molecular weight of the synthesized compound, providing strong evidence for its elemental composition, and to study its fragmentation patterns.[5][10] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for purity analysis and for identifying metabolites in biological matrices, which is critical in drug development.[11][12]
Data Interpretation: In its simplest form, the molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.[12] The fragmentation pattern, often induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), can provide structural information and help differentiate isomers. For example, the cleavage of the indazole ring or its substituents can yield characteristic fragment ions.[13]
Table 2: Representative Mass Spectrometry Data for an Indazole Derivative
| Parameter | Example: 1-Butyl-1H-indazole-3-carboxamide | Interpretation |
| Molecular Formula | C₁₂H₁₅N₃O | - |
| Exact Mass | 217.1215 | Calculated theoretical mass. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Protonates the molecule for analysis. |
| Observed Ion [M+H]⁺ | m/z 218.1288 | Confirms the molecular weight of the parent compound. |
| Key Fragment Ions (MS/MS) | m/z 145, m/z 131 | Corresponds to the acylium-indazole and methylidene-indazolium ions, characteristic of the indazole core fragmentation.[13] |
Experimental Protocol: LC-MS/MS for Metabolite Identification
-
Sample Preparation (from biological matrix):
-
Use a validated extraction method, such as Solid-Phase Extraction (SPE), to isolate the parent drug and its metabolites from the matrix (e.g., plasma, urine, or liver microsomes).[11]
-
To 1 mL of the biological sample, add an internal standard (e.g., a stable isotope-labeled analog).[11]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.[11]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[11]
-
-
Instrumentation:
-
LC Conditions:
-
Column: A reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to resolve the parent compound from more polar metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS Conditions:
Workflow for LC-MS/MS Metabolite Identification
Caption: LC-MS/MS workflow for indazole metabolite identification.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Separating Enantiomers
Principle & Application: HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. In the context of indazole derivatives, its primary application is to assess the purity of a synthesized compound and to separate isomers, including enantiomers if the molecule is chiral.[14][15] Reversed-phase HPLC is the most common mode for purity assessment, while specialized chiral stationary phases are required for enantioseparation.
Experimental Protocol: Chiral HPLC for Enantiomer Separation
-
Rationale: Many bioactive molecules are chiral, and different enantiomers can have vastly different pharmacological and toxicological profiles. Regulatory agencies require the characterization and control of individual enantiomers. Chiral HPLC is the most common method for their separation and quantification.[14][16]
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are widely used and effective for a broad range of compounds, including imidazole and indazole derivatives.[14][15]
-
Mobile Phase:
-
Chiral separations are often performed in normal-phase mode.
-
A typical mobile phase consists of a non-polar solvent like hexane modified with an alcohol (e.g., 2-propanol or ethanol).[14]
-
A small amount of an amine additive, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape for basic compounds.[14]
-
-
Method Development:
-
Start with an isocratic elution (e.g., Hexane:2-Propanol 90:10 v/v).
-
If retention is too long or separation is poor, a gradient elution may be necessary to achieve satisfactory resolution and analysis time.[15]
-
Optimize the type and percentage of the alcohol modifier to achieve baseline separation (Resolution > 1.5).
-
-
Detection: Set the UV detector to a wavelength where the analyte has strong absorbance, typically around 220 nm for many heterocyclic systems.[16]
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Single-Crystal X-ray Crystallography: The Definitive Structure Elucidation
Principle & Application: X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[17] By diffracting X-rays off a single, high-quality crystal, one can generate an electron density map and build an unambiguous model of the molecular structure, including absolute stereochemistry.[18] For indazole derivatives, this technique provides definitive proof of the N-1 or N-2 substitution pattern and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.[6][17]
Experimental Protocol: Overview of X-ray Crystallography
-
Crystallization (The Critical Step):
-
This is often the most challenging part of the process.[18] High-purity material is essential.
-
Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) using methods like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[17][19] A screening of various solvents is necessary to find optimal conditions.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[17] Data is often collected at low temperatures (e.g., 100 K) to reduce thermal motion and improve data quality.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using specialized software (e.g., SHELX) with direct methods to obtain an initial electron density map.[17]
-
Refine the structural model by full-matrix least-squares on F² until the calculated and observed diffraction patterns match closely. All non-hydrogen atoms are typically refined anisotropically.[17]
-
Workflow for Single-Crystal X-ray Crystallography
Caption: High-level workflow for X-ray crystallography.
A Note on Analytical Method Validation
For any of these analytical methods to be used in a regulated drug development environment, they must be validated to ensure they are fit for purpose.[20] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis. Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include:[21][22]
-
Accuracy: Closeness of the test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[23]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[20]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 19. benchchem.com [benchchem.com]
- 20. wjarr.com [wjarr.com]
- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 22. fda.gov [fda.gov]
- 23. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Chloro-1H-indazol-5-amine Synthesis Yield
Welcome to the comprehensive technical support guide for the synthesis of 3-Chloro-1H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this valuable compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction: The Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-step sequence:
-
Chlorination of 5-nitro-1H-indazole: This step introduces the chlorine atom at the desired 3-position of the indazole ring.
-
Reduction of 3-chloro-5-nitro-1H-indazole: The nitro group at the 5-position is then reduced to an amine to yield the final product.
This guide will dissect each of these stages, providing detailed protocols and addressing potential challenges you may encounter.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.
Question 1: Low yield during the chlorination of 5-nitro-1H-indazole.
Possible Causes and Solutions:
-
Incomplete reaction: The chlorinating agent may not be reactive enough, or the reaction time and temperature may be insufficient.
-
Solution: While various chlorinating agents can be used, N-Chlorosuccinimide (NCS) is a common choice for the chlorination of indazoles.[1][2] Ensure that the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary. However, excessive heat can lead to side product formation.
-
-
Formation of undesired isomers: Chlorination at other positions of the indazole ring can occur, leading to a mixture of products and reducing the yield of the desired 3-chloro isomer.
-
Solution: The regioselectivity of the chlorination is influenced by the solvent and the reaction temperature.[3] Using a less polar solvent may enhance selectivity.[3] Additionally, controlling the temperature is crucial; running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product.[3]
-
-
Degradation of the starting material or product: The reaction conditions may be too harsh, leading to the decomposition of the indazole ring.
-
Solution: Employ milder chlorinating agents and avoid excessively high temperatures. The slow, portion-wise addition of the chlorinating agent can help to maintain a low concentration in the reaction mixture at any given time, minimizing degradation.[3]
-
Question 2: Formation of multiple products during the reduction of 3-chloro-5-nitro-1H-indazole.
Possible Causes and Solutions:
-
Incomplete reduction: Insufficient reducing agent or deactivation of the catalyst can lead to the presence of unreacted starting material or partially reduced intermediates, such as nitroso or hydroxylamine species.[4]
-
Solution: Ensure that the appropriate stoichiometry of the reducing agent is used. If using catalytic hydrogenation, ensure the catalyst is fresh and active. Monitoring the reaction by TLC or LC-MS is crucial to determine the endpoint.
-
-
Dehalogenation (loss of the chlorine atom): A common side reaction during the reduction of halogenated nitroaromatics is the cleavage of the carbon-halogen bond.
-
Solution: The choice of reducing agent and catalyst is critical.
-
Catalytic Hydrogenation: While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes promote dehalogenation.[5] Raney Nickel is often a better choice for substrates where dehalogenation is a concern.[5]
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acidic media are effective for nitro group reduction and are generally less likely to cause dehalogenation compared to some catalytic hydrogenation methods.[4][5][6][7][8]
-
-
-
Formation of azo or azoxy compounds: These dimeric byproducts can form from the condensation of partially reduced nitro intermediates.[9]
-
Solution: This is often a result of incomplete reduction or non-optimal reaction conditions. Ensuring a sufficient amount of reducing agent and maintaining a homogenous reaction mixture can help to minimize the formation of these byproducts. The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamine intermediates, thus reducing the formation of azo and azoxy compounds.[9]
-
Question 3: Difficulty in purifying the final product, this compound.
Possible Causes and Solutions:
-
Presence of closely related impurities: Isomeric byproducts or starting materials with similar polarities can co-elute during chromatography.
-
Solution:
-
Column Chromatography: Optimize the solvent system for silica gel chromatography. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Acid-Base Extraction: As the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. Subsequent neutralization will regenerate the purified amine.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the chlorination of 5-nitro-1H-indazole?
A1: The use of N-Chlorosuccinimide (NCS) in a suitable organic solvent is a widely employed and reliable method for the chlorination of indazoles.[1][3] The reaction conditions, such as temperature and solvent, should be carefully optimized to maximize the yield of the desired 3-chloro isomer and minimize the formation of byproducts.
Q2: Which reducing agent is recommended for the conversion of 3-chloro-5-nitro-1H-indazole to this compound?
A2: Both catalytic hydrogenation and chemical reduction methods can be effective. For catalytic hydrogenation, Raney Nickel is often preferred over Pd/C to minimize the risk of dehalogenation.[5] For chemical reduction, tin(II) chloride (SnCl₂) in the presence of a proton source like hydrochloric acid is a mild and selective method that is compatible with the chloro-substituent.[5][6][7]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Chlorinating agents: Handle N-Chlorosuccinimide and other chlorinating agents with care in a well-ventilated fume hood, as they can be irritants.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation is carried out in a properly functioning and well-maintained hydrogenation apparatus. The catalyst, particularly Palladium on carbon, can be pyrophoric when dry and exposed to air. Handle it with care.
-
Acids: Concentrated acids like hydrochloric acid are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.
Part 3: Optimized Experimental Protocols
Step 1: Synthesis of 3-chloro-5-nitro-1H-indazole
Reaction: Chlorination of 5-nitro-1H-indazole
Caption: Workflow for the chlorination of 5-nitro-1H-indazole.
Methodology:
-
To a solution of 5-nitro-1H-indazole (1.0 eq.) in a suitable solvent such as acetonitrile, add N-Chlorosuccinimide (1.1-1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-chloro-5-nitro-1H-indazole.
Step 2: Synthesis of this compound
Reaction: Reduction of 3-chloro-5-nitro-1H-indazole
Caption: Workflow for the reduction of 3-chloro-5-nitro-1H-indazole.
Methodology (using SnCl₂·2H₂O):
-
To a solution of 3-chloro-5-nitro-1H-indazole (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.).
-
Add concentrated hydrochloric acid dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Part 4: Data Summary
| Step | Reactant | Reagent | Solvent | Temp. | Time (h) | Typical Yield |
| 1. Chlorination | 5-nitro-1H-indazole | N-Chlorosuccinimide | Acetonitrile | Room Temp. | 2-4 | 70-85% |
| 2. Reduction | 3-chloro-5-nitro-1H-indazole | SnCl₂·2H₂O / HCl | Ethanol | Reflux | 1-3 | 80-95% |
Part 5: Reaction Mechanism Overview
Caption: Simplified reaction mechanism for the synthesis of this compound.
The chlorination proceeds via an electrophilic aromatic substitution mechanism where the electron-rich 3-position of the indazole ring attacks the electrophilic chlorine of NCS. The subsequent reduction of the nitro group with a reagent like SnCl₂/HCl involves a series of electron and proton transfers, proceeding through nitroso and hydroxylamine intermediates to form the final amine.[4][8]
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. sarthaks.com [sarthaks.com]
- 9. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Chloro-1H-indazol-5-amine
Welcome to the technical support center for the purification of 3-Chloro-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity this compound, a critical intermediate in pharmaceutical synthesis.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate is paramount to ensure the desired outcome and reproducibility of subsequent reactions. This guide provides a comprehensive overview of common purification techniques, troubleshooting advice for potential challenges, and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the likely impurities in my crude this compound?
Understanding the potential impurities is the first step toward devising an effective purification strategy. The most common route to this compound involves the reduction of 3-chloro-5-nitro-1H-indazole.[1][2] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 3-chloro-5-nitro-1H-indazole.
-
Intermediates from Reduction: Partially reduced nitro-group-containing species.
-
Byproducts of the Reduction: Depending on the reducing agent used (e.g., SnCl₂), tin salts or other inorganic residues may be present.[1][2]
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of the chloro-amino-indazole may be formed.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Troubleshooting Tip: Before any purification attempt, it is highly recommended to obtain a proton NMR (¹H NMR) and a Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) analysis of your crude material. This will give you a clearer picture of the impurity profile and help you select the most appropriate purification method.
FAQ 2: What is the recommended first-pass purification method for crude this compound?
For a first-pass purification, an acid-base extraction is a highly effective and scalable method to remove neutral and acidic impurities. The basicity of the 5-amino group allows for the selective extraction of the desired compound.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 8). The free amine will precipitate out or can be extracted.
-
Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Causality Behind the Choice: This method leverages the basic nature of the aromatic amine. Protonation makes the compound water-soluble, allowing for its separation from non-basic organic impurities. Subsequent basification regenerates the water-insoluble free amine, which can then be extracted back into an organic solvent.
FAQ 3: My compound is still not pure after extraction. What's the next step?
If impurities persist after extraction, flash column chromatography is the recommended next step for achieving higher purity.
Troubleshooting Common Chromatography Issues:
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or DCM/methanol. |
| Compound Streaking on TLC/Column | The compound is too polar for the silica gel, or there's an acid-base interaction with the silica. | Add a small amount of a basic modifier like triethylamine (TEA) or ammonia solution (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. This is particularly important for basic amines.[3] |
| Low Recovery | The compound is irreversibly adsorbed onto the silica gel. | Use a less acidic stationary phase, such as alumina (basic or neutral), or a functionalized silica gel (e.g., amine-functionalized silica).[3] |
| Co-elution of Impurities | Impurities have similar polarity to the product. | A shallower gradient or isocratic elution might be necessary. Consider using a different solvent system to alter the selectivity. |
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. Based on literature for similar compounds, an eluent system of ethyl acetate:hexane (e.g., starting from 1:9 and gradually increasing to 2:8 or higher) can be effective.[1][2][4] Alternatively, a dichloromethane/methanol gradient can be used for more polar compounds.[5]
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better resolution.
Visualization of the Chromatography Workflow:
Caption: Workflow for Flash Column Chromatography.
FAQ 4: How can I achieve the highest possible purity for my this compound?
For obtaining material with the highest purity, suitable for demanding applications like reference standards or final API steps, recrystallization is the ultimate purification technique.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For indazole-type compounds, alcohols like ethanol are often a good choice.[1][4] You may need to experiment with solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.
-
Procedure:
-
Dissolve the compound in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| No Crystals Form | The solution is not supersaturated, or the compound is too soluble. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the compound is too soluble, you may need to partially evaporate the solvent or add an anti-solvent. |
| Oiling Out | The compound is coming out of the solution as a liquid instead of a solid. | This often happens when the boiling point of the solvent is too high or the solution is cooled too quickly. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtering. |
Purity Assessment Logic:
Caption: Decision-making process for purity assessment.
FAQ 5: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point for aromatic amines.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of the main component and any impurities, confirming the molecular weight of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and can be used to identify impurities if they are present in significant amounts (>1-5%).
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
References
- 1. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 3-Aminoindazoles
Welcome to the Technical Support Center for the synthesis of 3-aminoindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this critical heterocyclic scaffold. This document provides in-depth technical guidance, moving beyond simple protocols to explain the underlying chemical principles that govern byproduct formation and how to mitigate them effectively.
Introduction: The Importance of 3-Aminoindazoles and Synthetic Challenges
3-Aminoindazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Their synthesis, most commonly achieved through the cyclization of an ortho-substituted benzonitrile with hydrazine, can be fraught with challenges. The formation of various byproducts can complicate purification, reduce yields, and lead to misleading biological data if not properly identified and removed. This guide will address the most frequently encountered issues in a practical question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 3-aminoindazoles, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired 3-Aminoindazole
Question: I am getting a very low yield of my target 3-aminoindazole. What are the likely causes and how can I improve it?
Answer:
Low yields are a common frustration and can stem from several factors, primarily related to incomplete reaction or side reactions that consume your starting materials.
Probable Causes & Solutions:
-
Incomplete Cyclization: The reaction between an ortho-substituted benzonitrile and hydrazine proceeds through a 2-hydrazinylbenzonitrile intermediate. If the subsequent intramolecular cyclization is not complete, this intermediate will be a major component of your crude product.
-
Causality: The cyclization step is often the rate-limiting step and is highly dependent on temperature and reaction time. Insufficient heat or a short reaction time will lead to the accumulation of the 2-hydrazinylbenzonitrile intermediate.
-
Solution:
-
Increase Reaction Temperature: Carefully increase the reaction temperature. For many syntheses using hydrazine hydrate, refluxing in a high-boiling solvent like n-butanol or ethylene glycol is necessary to drive the cyclization to completion.[1]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If you observe the presence of the starting benzonitrile or the 2-hydrazinylbenzonitrile intermediate, extend the reaction time.
-
Choice of Hydrazine Source: Anhydrous hydrazine can be more reactive than hydrazine hydrate and may improve yields in some cases, though it requires more stringent handling precautions.
-
-
-
Side Reactions: Several side reactions can compete with the desired cyclization, leading to a variety of byproducts and consuming your starting material.
-
Hydrolysis of the Nitrile Group: If your reaction conditions are too harsh or if there is excessive water present, the nitrile group of your starting material or the 2-hydrazinylbenzonitrile intermediate can be hydrolyzed to the corresponding benzamide or even the carboxylic acid.[3]
-
Solution: Use anhydrous solvents and reagents where possible. If using hydrazine hydrate, consider adding a dehydrating agent or using a Dean-Stark trap to remove water.
-
-
Wolff-Kishner Type Reduction (with aldehyde precursors): If you are synthesizing indazoles from ortho-halo or ortho-nitro benzaldehydes, a common side reaction is the Wolff-Kishner reduction of the aldehyde to a methyl group, which will not lead to the desired indazole.[4]
-
Solution: This is a known issue with using hydrazine under basic conditions with aldehydes.[5] If this is a major problem, consider alternative synthetic routes that do not start from a benzaldehyde.
-
-
Experimental Protocol: A General Procedure for the Synthesis of 3-Aminoindazole from 2-Fluorobenzonitrile
-
To a solution of 2-fluorobenzonitrile (1.0 eq) in n-butanol (5-10 mL per gram of nitrile), add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approx. 117 °C) and monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol or another suitable solvent to remove residual hydrazine and other soluble impurities.
-
Dry the product under vacuum.
Issue 2: Presence of an Impurity with a Similar Polarity to the Product
Question: My crude product shows a major impurity on TLC and NMR that is difficult to separate from my 3-aminoindazole. What could it be and how do I get rid of it?
Answer:
This is a classic problem in 3-aminoindazole synthesis. The most likely culprit is the 2-hydrazinylbenzonitrile intermediate from incomplete cyclization.
Identification and Characterization:
-
TLC: The 2-hydrazinylbenzonitrile intermediate is typically less polar than the 3-aminoindazole product and will have a higher Rf value. However, depending on the solvent system, the spots can be very close.
-
NMR Spectroscopy:
-
¹H NMR: The 2-hydrazinylbenzonitrile will show characteristic signals for the aromatic protons, as well as distinct signals for the -NH-NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons will differ from those of the cyclized 3-aminoindazole.
-
¹³C NMR: The nitrile carbon (C≡N) will be present in the spectrum of the intermediate (typically around 115-120 ppm) but absent in the spectrum of the 3-aminoindazole.
-
-
Mass Spectrometry: The 2-hydrazinylbenzonitrile will have the same molecular weight and exact mass as the 3-aminoindazole, as they are isomers. Therefore, MS alone is not sufficient to distinguish them.
Solutions for Removal:
-
Drive the Reaction to Completion: The most effective solution is to prevent its formation in the first place. As mentioned in Issue 1, ensure your reaction goes to completion by increasing the temperature and/or reaction time.
-
Purification Strategies:
-
Recrystallization: 3-aminoindazoles often have good crystallinity. Recrystallization from a suitable solvent can be very effective in removing the less crystalline 2-hydrazinylbenzonitrile intermediate. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.[6][7][8][9]
-
Column Chromatography: If recrystallization is not effective, column chromatography is the next option. Due to the similar polarity, a shallow solvent gradient is often required for good separation.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. You may need to experiment with the solvent ratio to achieve optimal separation. A common starting point is a gradient of ethyl acetate in hexane.[10][11][12][13]
-
-
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Common Synthetic Route | Probable Cause | Key Analytical Features |
| 2-Hydrazinylbenzonitrile | From 2-halobenzonitriles or 2-nitrobenzonitriles with hydrazine | Incomplete cyclization | Isomer of the product (same MW). Presence of a nitrile peak in IR and ¹³C NMR. |
| 2-Aminobenzamide | From 2-nitrobenzonitriles | Incomplete reduction of the nitrile and reduction of the nitro group | Higher polarity than the product. Presence of amide signals in IR and NMR. |
| Starting Benzonitrile | All routes using benzonitriles | Incomplete reaction | Less polar than the product. |
| Dimeric Byproducts | High concentrations or prolonged reaction times | Self-reaction of the product | Higher molecular weight peaks in MS. More complex NMR spectrum. |
Issue 3: Formation of a Higher Molecular Weight Impurity
Question: My mass spectrum shows a peak that is roughly double the mass of my expected product. What is this and why is it forming?
Answer:
The formation of a dimeric byproduct is a possibility, especially under forcing reaction conditions.
Probable Cause & Mechanism:
3-aminoindazoles are nucleophilic and can potentially react with themselves or with reactive intermediates in the reaction mixture. This can lead to the formation of various dimeric structures. The exact mechanism can vary, but it often involves the amino group of one molecule attacking an electrophilic site on another.
Solutions:
-
Control Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions involving the product.
-
Purification: Dimeric byproducts are typically much less polar than the monomeric 3-aminoindazole and can usually be separated by column chromatography or, in some cases, by recrystallization if their solubility properties are sufficiently different.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of 3-aminoindazoles from 2-fluorobenzonitrile and hydrazine hydrate?
A1: High-boiling polar solvents are generally preferred to ensure the reaction goes to completion. n-Butanol (reflux at ~117 °C) is a very common and effective choice.[1] Other options include ethylene glycol or diethylene glycol for even higher temperatures, though this can sometimes lead to more byproducts.
Q2: How can I monitor the progress of my 3-aminoindazole synthesis?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to track the disappearance of the starting benzonitrile and the appearance of the 3-aminoindazole product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for monitoring the reaction and identifying the masses of the product and any major byproducts.
Q3: My 3-aminoindazole product is colored. Is this normal and how can I decolorize it?
A3: It is not uncommon for crude 3-aminoindazoles to have some color due to minor, highly conjugated impurities. If the color persists after initial purification, you can try treating a solution of your product with a small amount of activated charcoal before a final recrystallization. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q4: What are the safety precautions I should take when working with hydrazine?
A4: Hydrazine and its hydrate are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathway and a common side reaction in the synthesis of 3-aminoindazoles.
Caption: Desired reaction pathway for 3-aminoindazole synthesis.
Caption: Common hydrolysis side reaction.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Home Page [chem.ualberta.ca]
- 7. LabXchange [labxchange.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. magritek.com [magritek.com]
Regioselective synthesis of substituted indazoles
Answering the user's request.
Indazole Synthesis Core Support Center
Welcome to the technical support center for the regioselective synthesis of substituted indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole chemistry. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary driving factors for regioselectivity (N1 vs. N2 alkylation) in pre-formed indazole rings?
The regioselectivity of N-functionalization in indazoles is a classic challenge, governed by a delicate interplay of electronic and steric factors, as well as reaction conditions.
-
Electronic Effects: The indazole anion is an ambident nucleophile. The N1 position is generally considered more electron-rich and sterically accessible, often favoring attack by soft electrophiles under thermodynamic control.
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby favoring substitution at N2.
-
Reaction Conditions:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to generate the indazolide anion. The counter-ion of the base can also influence selectivity.
-
Solvent: Polar aprotic solvents like DMF or DMSO are typical. The solvent can influence the dissociation of the ion pair and the solvation of the electrophile, thereby affecting the reaction's regiochemical outcome.
-
Temperature: Lower temperatures often favor the kinetically controlled product, which can sometimes be the N2-isomer, while higher temperatures tend to yield the thermodynamically more stable N1-isomer.
-
Q2: Which cyclization strategies are most effective for controlling regioselectivity from the outset?
Building the indazole ring with the desired substitution pattern already in place is often a more robust strategy than post-modification. Several methods are particularly effective:
-
Davis-Beirut Reaction: This modern approach allows for the synthesis of 2-substituted indazoles via a condensation reaction between an N-aryl-amidoxime and an arylaldehyde. It offers excellent regiocontrol for the N2 position.
-
Fischer Indazole Synthesis: A classic method involving the cyclization of arylhydrazones. The substitution pattern on the hydrazine starting material directly dictates the final regiochemistry.
-
Cadogan Reductive Cyclization: This method involves the reductive cyclization of 2-nitrobenzylamines or related precursors. The position of the substituent is pre-determined by the starting materials.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Poor or Mixed Regioselectivity in N-Alkylation of Indazoles
Scenario: "I am attempting to alkylate 3-nitroindazole with methyl iodide and K2CO3 in DMF, but I am getting a nearly 1:1 mixture of N1 and N2 methylated products. How can I favor the N1 isomer?"
Root Cause Analysis: This is a classic regioselectivity issue. The 3-nitro group is strongly electron-withdrawing, which significantly influences the electron density at both N1 and N2, making them more competitive nucleophiles. The choice of base and solvent system may not be optimal for differentiating between the two sites.
Step-by-Step Resolution Protocol:
-
Base Modification: Switch from K2CO3 to a stronger base like sodium hydride (NaH). NaH will irreversibly deprotonate the indazole, forming the sodium indazolide salt. This can sometimes alter the aggregation state and reactivity profile.
-
Solvent Screening: While DMF is standard, consider screening other polar aprotic solvents such as DMSO or acetonitrile (ACN). Solvent polarity can influence the reaction outcome.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This can help favor one isomer over the other, often the kinetic product.
-
Change the Electrophile: If possible, using a bulkier electrophile can sometimes favor the more sterically accessible N1 position.
Workflow for Optimizing N1-Alkylation:
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Scenario: "I am trying to perform a Suzuki coupling on a 5-bromo-1-methylindazole, but my yields are consistently below 30%, and I see significant starting material decomposition."
Root Cause Analysis: Indazoles can be challenging substrates for cross-coupling reactions. The nitrogen atoms can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the C-Br bond at the 5-position may have different reactivity compared to a simple bromobenzene due to the electronic nature of the fused heterocyclic ring.
Step-by-Step Resolution Protocol:
-
Ligand Screening: The choice of phosphine ligand is paramount. For Suzuki couplings, ligands like SPhos or XPhos are often more effective than traditional PPh3 because they are more electron-rich and sterically bulky, which promotes reductive elimination and stabilizes the active catalytic species. For Buchwald-Hartwig aminations, Josiphos-type ligands or BrettPhos can be highly effective.
-
Base Selection: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle. A weaker base like K3PO4 or Cs2CO3 is often preferred over stronger bases like NaOtBu, as stronger bases can promote side reactions or substrate degradation.
-
Catalyst Pre-activation: Using a pre-formed palladium(II) pre-catalyst (e.g., SPhos Pd G3) can lead to more consistent and higher yields by ensuring the efficient generation of the active Pd(0) species.
-
Solvent System: A mixture of a non-polar solvent like toluene or dioxane with water is standard for Suzuki couplings. Ensure the reaction mixture is homogenous or vigorously stirred to facilitate phase transfer.
Table 1: Recommended Conditions for Cross-Coupling on Bromoindazoles
| Reaction Type | Recommended Ligand | Recommended Base | Solvent System | Typical Temp. (°C) |
| Suzuki | SPhos, XPhos, RuPhos | K3PO4, Cs2CO3 | Toluene/H2O or Dioxane/H2O | 80-110 |
| Buchwald-Hartwig | BrettPhos, Josiphos | K2CO3, Cs2CO3 | Toluene or Dioxane | 90-120 |
| Sonogashira | Xantphos | Cs2CO3 | Dioxane/H2O | 80-100 |
Problem 3: Failure of Indazole Ring Formation via Condensation
Scenario: "I am attempting a Fischer indazole synthesis from a substituted phenylhydrazine and a ketone, but the reaction stalls, and I only recover starting materials or see a complex mixture of byproducts."
Root Cause Analysis: The Fischer indazole synthesis proceeds via a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement followed by cyclization and aromatization. The success of this reaction is highly dependent on the electronic properties of the substrates and the acid catalyst used.
Step-by-Step Resolution Protocol:
-
Catalyst Choice: The reaction is acid-catalyzed. If a weak acid like acetic acid is failing, consider stronger catalysts. Polyphosphoric acid (PPA) is a classic choice that acts as both a catalyst and a dehydrating agent. Eaton's reagent (P2O5 in MsOH) is another powerful option.
-
Isolate the Intermediate: It is often beneficial to pre-form and isolate the phenylhydrazone intermediate before attempting the cyclization step. This two-step procedure allows for purification of the hydrazone and can lead to a cleaner cyclization reaction.
-
Temperature and Reaction Time: These reactions often require elevated temperatures (100-180 °C) to overcome the activation energy of the sigmatropic rearrangement. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Substrate Electronics: Be mindful of the electronic effects of your substituents. Strong electron-donating groups on the phenylhydrazine ring can facilitate the reaction, while strong electron-withdrawing groups can make it more difficult.
Diagram of Fischer Indazole Synthesis Mechanism:
Caption: Key stages of the Fischer Indazole Synthesis pathway.
Overcoming challenges in the synthesis of indazole derivatives
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common challenges encountered during the synthesis of indazole derivatives. Drawing from established literature and field-proven insights, this resource aims to be a trustworthy companion in your experimental endeavors.
Section 1: Frequently Asked Questions (FAQs) - Navigating the Complexities of Indazole Synthesis
This section addresses fundamental questions regarding the synthesis of indazoles, with a focus on the critical issue of regioselectivity.
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?
A1: The indazole ring exhibits annular tautomerism, meaning the proton on the pyrazole moiety can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][2][3] Direct alkylation or acylation of the indazole scaffold often results in a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge.[1][4] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules and necessitates careful control of reaction conditions.[1]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity during indazole alkylation?
A2: Several factors critically influence the N1/N2 product ratio. These include:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position can favor N1 alkylation, while electron-withdrawing groups (like NO₂ or CO₂Me) at the C-7 position can strongly direct towards N2 substitution.[1][5]
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[1][4][6] Conversely, acidic conditions can promote N2-alkylation.[1]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Regioselectivity in N-Alkylation
Problem: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
Solution: Achieving high N1 selectivity often involves optimizing reaction conditions to favor the thermodynamically more stable 1H-indazole tautomer.[4] Here are several factors to consider:
-
Choice of Base and Solvent: This is one of the most critical factors. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity with a variety of substrates.[4][6] The sodium cation is believed to coordinate with the N2 atom and an electron-rich substituent at the C3 position, sterically hindering alkylation at N2.[4]
-
Substituent Effects: The presence of certain substituents on the indazole ring can direct the alkylation. For instance, 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles have shown greater than 99% N1 regioselectivity when using NaH in THF.[4][5]
-
Thermodynamic Equilibration: In some cases, N-alkylation with α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the formation of the more stable N1-substituted product.[4]
Problem: How can I selectively synthesize the N2-alkylated indazole?
Solution: While the 1H-indazole is often thermodynamically favored, specific conditions can be employed to promote alkylation at the N2 position:
-
Acidic Conditions: Trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can promote N2-alkylation with various alkyl 2,2,2-trichloroacetimidates.[7][8]
-
Palladium Catalysis: A palladium-catalyzed approach using 2-bromobenzyl bromides and arylhydrazines can regioselectively yield 2-aryl-substituted 2H-indazoles.[7]
-
Copper Catalysis: Copper(I) oxide nanoparticles can catalyze a one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide to give 2H-indazoles.[7]
C-H Functionalization Challenges
Problem: I am struggling with low yields and poor selectivity in the C3-arylation of my 1H-indazole.
Solution: Direct C3 arylation of 1H-indazoles can be challenging due to the lower reactivity at this position.[9] Here are some strategies to overcome this:
-
Palladium-Catalyzed Direct Arylation "On Water": A mild and efficient method involves using Pd(OAc)₂ (5 mol%) with PPh₃ as a ligand in water at 100 °C. This approach has been shown to provide moderate to good yields of C3-arylated 1H-indazoles.[9] This method avoids the need for pre-functionalized indazoles, such as 3-zincated or 3-boroylated derivatives, making it more economical and straightforward.[9]
-
Isocyanide Insertion Strategy: A palladium-catalyzed C-H functionalization at the C3-position via an isocyanide insertion strategy can be employed for the synthesis of diverse heterocyclic systems derived from 2H-indazoles.[10]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic transformations.
Protocol 3.1: Selective N1-Alkylation of Indazoles
This protocol is adapted from methodologies that have demonstrated high N1-selectivity.[4][6]
Objective: To selectively alkylate the N1 position of a substituted 1H-indazole.
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., pentyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction and purification.
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 3.2: Palladium-Catalyzed C3-Arylation of 1H-Indazole in Water
This protocol is based on a green chemistry approach for C-H functionalization.[9]
Objective: To perform a direct C3-arylation of a 1H-indazole derivative.
Materials:
-
1H-Indazole derivative
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Reaction vessel suitable for heating (e.g., sealed tube or round-bottom flask with condenser)
-
Standard workup and purification equipment.
Procedure:
-
In a reaction vessel, combine the 1H-indazole (1.0 equivalent), aryl iodide (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.10 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add deionized water to the mixture.
-
Seal the vessel (if appropriate) and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with a suitable organic solvent (e.g., EtOAc).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography to yield the C3-arylated indazole.
Section 4: Data and Mechanistic Insights
Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity in Indazole Alkylation
| Entry | Base (equiv.) | Solvent | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | DMF | 1.5:1 | 85 | [6] |
| 2 | NaH (1.2) | THF | >99:1 | 95 | [6] |
| 3 | Cs₂CO₃ (2.0) | DMF | 1:1.2 | 80 | [6] |
| 4 | K₂CO₃ (1.5) | THF | No Reaction | 0 | [6] |
| 5 | Na₂CO₃ (1.5) | THF | No Reaction | 0 | [6] |
Data is illustrative and compiled from trends reported in the literature.
Diagrams of Key Mechanisms and Workflows
Caption: Factors influencing N1 vs. N2 alkylation selectivity in indazole synthesis.
Caption: Workflow for Palladium-Catalyzed C3-Arylation of 1H-Indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Indazole Substrates
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving indazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this important heterocyclic motif. Indazoles are privileged scaffolds in drug discovery, but their unique electronic properties and the presence of the N-H group can present significant challenges in cross-coupling reactions.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, offering logical troubleshooting workflows to enhance the success and reproducibility of your reactions.
Section 1: Low to No Yield
This is often the most frustrating outcome. Let's break down the most common culprits and how to systematically address them.
Q1: My reaction shows no conversion, or the yield is consistently below 20%. Where should I start troubleshooting?
Answer: Low to no yield in an indazole Suzuki coupling typically points to one of four key areas: catalyst activity, base efficiency, reaction conditions, or the integrity of your starting materials.
Root Cause Analysis & Step-by-Step Troubleshooting:
-
Catalyst Inactivation or Inappropriateness:
-
The Problem: The acidic N-H group of the indazole can coordinate with the palladium center, leading to catalyst inhibition or the formation of inactive dimeric species.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be robust enough for these substrates.
-
Expert Insight: For unprotected N-H indazoles, catalyst systems employing bulky, electron-rich phosphine ligands are often required to promote the desired catalytic cycle over catalyst deactivation.[1]
-
Troubleshooting Protocol:
-
Confirm Catalyst Activity: Test your catalyst with a simple, reliable coupling (e.g., iodobenzene with phenylboronic acid) to ensure it is active.
-
Switch to a More Robust System: Screen a panel of modern catalysts and ligands. Buchwald-type ligands such as XPhos and SPhos are excellent starting points for coupling unprotected azoles.[1][2] Pd(dppf)Cl₂ is also a highly effective and reliable catalyst for many heteroaryl couplings.[3][4]
-
Consider Pre-catalysts: Air-stable Pd(II) pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can provide more consistent results by ensuring efficient generation of the active Pd(0) species in situ.[5]
-
-
-
Ineffective Base or Poor Solubility:
-
The Problem: The base is critical for activating the boronic acid to facilitate transmetalation.[6] If the base is not strong enough, is not soluble in the reaction medium, or is not anhydrous when required, the reaction will stall.
-
Expert Insight: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are standard choices.[6] The choice can be highly substrate-dependent, and a small screen is often necessary.[2][7]
-
Troubleshooting Protocol:
-
Base Screening: Set up parallel reactions with different bases. K₃PO₄ is often effective for challenging couplings of N-H heterocycles.[1][8] Cs₂CO₃ is more soluble in organic solvents and can be beneficial.
-
Ensure Anhydrous Conditions (if needed): Finely powder the base and dry it in an oven before use, especially K₂CO₃.[6]
-
Improve Solubility: The addition of water as a co-solvent (e.g., in dioxane/water or THF/water mixtures) can significantly improve the solubility and efficacy of inorganic bases.[6][9]
-
-
-
Suboptimal Reaction Temperature and Time:
-
The Problem: While aryl iodides are generally reactive, some indazole couplings require more thermal energy to overcome activation barriers.[6] Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Expert Insight: A temperature of 80-100 °C is a good starting point.[3][6] If the reaction is sluggish, a cautious increase in temperature can be beneficial. Microwave heating is an excellent tool for rapidly screening higher temperatures and can sometimes dramatically improve yields.[8][10]
-
Troubleshooting Protocol:
-
Monitor Progress: Track the reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Increase Temperature: If conversion is low after several hours at 80-90 °C, increase the temperature to 100-120 °C.[6]
-
Explore Microwave Conditions: If available, screen the reaction at temperatures from 120-150 °C for shorter reaction times (15-60 minutes).
-
-
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
Section 2: Competing Side Reactions
Even when the desired product is formed, side reactions can consume starting materials, lower yields, and complicate purification.
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
Answer: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a classic Suzuki side reaction. It is primarily caused by the presence of dissolved oxygen or an excess of Pd(II) species in the reaction.[11][12]
Root Cause Analysis & Mitigation Strategies:
-
Oxygen-Mediated Homocoupling:
-
The Problem: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid, regenerating Pd(0) in the process.[11][12]
-
Expert Insight: Rigorous deoxygenation of the reaction mixture is the most critical step to prevent this pathway.
-
Protocol for Deoxygenation:
-
Solvent Degassing: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes.[11] A subsurface sparge is most effective.
-
Reaction Mixture Degassing: After adding all reagents except the catalyst, seal the vessel and purge the headspace with inert gas. Then, bubble the inert gas through the solution for another 10-15 minutes.[6][11]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform three cycles of freezing the reaction mixture (in liquid N₂), applying a high vacuum, and thawing under an inert atmosphere.[11]
-
-
-
Catalyst-Mediated Homocoupling:
-
The Problem: When using a Pd(II) pre-catalyst (like Pd(OAc)₂), it can directly react with the boronic acid to cause homocoupling at the start of the reaction before the active Pd(0) is fully formed.[5][11]
-
Mitigation Strategies:
-
Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling, but ensure it is handled under an inert atmosphere to prevent oxidation.[6]
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II).[9]
-
-
Visualizing Competing Pathways
Caption: Competing Suzuki-Miyaura and homocoupling pathways.
Q3: My indazole substrate is undergoing N-arylation instead of, or in addition to, the desired C-C coupling. How can I control the regioselectivity?
Answer: This is a classic challenge with N-H containing heterocycles. The N-H bond can be deprotonated by the base, and the resulting indazolide anion can participate in a competitive C-N coupling pathway. In some cases, copper contamination can also promote N-arylation.
Controlling Regioselectivity:
-
Protecting the N-H Group:
-
The Strategy: The most definitive way to prevent N-arylation is to protect the indazole nitrogen.
-
Expert Insight: An N-Boc (tert-butyloxycarbonyl) group is often an excellent choice. It is robust enough for the Suzuki coupling but can often be removed under the reaction conditions, especially with microwave heating, leading to a one-pot coupling/deprotection sequence.[10][13] Other protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple benzyl group can also be effective.[2]
-
Experimental Protocol (N-Boc Protection):
-
Dissolve the 3-halo-indazole (1 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (TEA, 1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up and purify the N-Boc protected indazole before using it in the Suzuki reaction.[10]
-
-
-
Reaction Condition Optimization (for unprotected indazoles):
-
The Strategy: Fine-tuning the reaction parameters can sometimes favor C-C over C-N coupling.
-
Expert Insight: The choice of catalyst and base can influence the outcome. Palladium-catalyzed C-C coupling and copper-catalyzed C-N coupling have different kinetics. N-arylation with boronic acids often proceeds faster and at lower temperatures than C-arylation.
-
Troubleshooting Steps:
-
Avoid Copper: Ensure your reagents and glassware are free from copper contamination.
-
Ligand Choice: Use ligands that strongly favor the Suzuki pathway, such as bulky biaryl phosphines.
-
Base Selection: A weaker base might disfavor deprotonation of the indazole N-H, but this must be balanced with the need to activate the boronic acid.
-
-
Section 3: Reagent and Substrate Stability
The stability of your coupling partners, particularly the boronic acid, is paramount.
Q4: I suspect my heteroaryl boronic acid is decomposing under the reaction conditions, leading to low yields and dehalogenation of my indazole. How can I confirm this and what can I do?
Answer: Heteroaryl boronic acids are notoriously prone to decomposition, especially protodeboronation (replacement of the B(OH)₂ group with a hydrogen).[14][15] This is accelerated by heat and aqueous basic conditions.
Diagnosis and Solutions:
-
Diagnosing Protodeboronation:
-
The Evidence: The primary evidence is the formation of the dehalogenated indazole starting material and the corresponding simple heterocycle (from the boronic acid). You will observe these as major byproducts in your LC-MS or GC-MS analysis.
-
Expert Insight: The tendency for protodeboronation is a major reason why couplings with unstable boronic acids can result in low yields.[3]
-
-
Improving Boronic Acid Stability:
-
Use Boronic Esters: Pinacol esters (Bpin) are significantly more stable than the corresponding boronic acids and are excellent alternatives.[5] They can be purchased or easily prepared via Miyaura borylation.[16]
-
Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly crystalline, air-stable solids that are much more resistant to protodeboronation than boronic acids. They are excellent coupling partners in Suzuki reactions.
-
Use MIDA or DABO Boronates: For exceptionally unstable systems, using N-methyliminodiacetic acid (MIDA) or diethanolamine (DABO) protected boronates can be highly effective.[17] These reagents are very stable and release the boronic acid slowly under the reaction conditions.[17]
-
Recommended Reagent Stability Screening
| Boron Reagent Type | General Stability | When to Use | Reference |
| Boronic Acid | Low to Moderate | Standard, stable aryl partners. | [14] |
| Pinacol Ester (Bpin) | Good | Most cases, especially with heteroaryl groups. | [5][16] |
| Trifluoroborate (BF₃K) | High | Unstable aryl/heteroaryl groups; slow reactions. | — |
| MIDA/DABO Boronate | Very High | Extremely unstable substrates; sequential couplings. | [17] |
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of C-H Amination in Indazole Synthesis
Welcome to the technical support center for C-H amination in indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful yet nuanced transformation. The indazole core is a privileged scaffold in medicinal chemistry, and direct C-H amination offers an atom-economical route to novel analogues. However, challenges in yield, regioselectivity, and substrate scope are common.
This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven experience. We will address specific experimental issues in a question-and-answer format to help you diagnose and solve problems effectively.
Section 1: Troubleshooting Poor or No Reaction Yield
One of the most frequent challenges is a complete failure of the reaction or disappointingly low yields. This often points to a fundamental issue with the catalytic system or the reaction environment.
Question: My C-H amination reaction of a 2-aryl-2H-indazole is not working. I'm seeing only starting material. What are the first parameters I should investigate?
Answer: When a reaction fails to initiate, a systematic, step-by-step diagnosis is critical. Start by evaluating the most crucial components of the catalytic cycle: the catalyst, the oxidant, and the reaction environment.
1. Catalyst and Ligand Integrity: The active state of your transition metal catalyst is paramount. Catalysts like Palladium(II) acetate, Copper(I) iodide, and Rhodium(III) complexes are sensitive to handling and storage.
-
Purity and Activity: Ensure the catalyst is from a reliable source and has been stored under an inert atmosphere. Older bottles of catalysts, especially hygroscopic salts like Cu(OAc)₂, may have reduced activity.
-
Ligand Association (if applicable): For reactions requiring a ligand, ensure its purity. Phosphine-based ligands are notoriously prone to oxidation. If you suspect ligand degradation, consider using a fresh batch or purifying the existing one.
-
Pre-catalyst Activation: Some reactions benefit from a pre-activation step. For instance, in certain Palladium-catalyzed cycles, pre-mixing Pd(OAc)₂ with the ligand before adding the substrate can be beneficial.
2. The Role of the Oxidant: C-H amination is an oxidative process. The catalyst (e.g., Pd(0)) must be re-oxidized to its active state (e.g., Pd(II)) to continue the catalytic cycle. The choice and quality of the oxidant are non-negotiable.[1][2]
-
Common Oxidants: Copper salts (like Cu(OAc)₂ or Cu(OTf)₂), silver salts (Ag₂CO₃, AgOCOCF₃), and hypervalent iodine reagents (PhI(OAc)₂) are frequently used.[1][2][3] For Rhodium-catalyzed systems, internal oxidants embedded within the directing group can also be employed.[4]
-
Moisture Sensitivity: Many oxidants are sensitive to moisture, which can quench the reaction. Ensure reagents are dry and solvents are anhydrous.[5]
-
Stoichiometry: The oxidant is a stoichiometric reagent. Ensure you are using the correct equivalents as specified in the literature protocol. An insufficient amount will lead to incomplete conversion.
3. Solvent and Atmosphere: The reaction medium dictates the solubility of reagents and the stability of catalytic intermediates.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or Dioxane are common. However, some systems are highly sensitive. For example, a Pd-catalyzed intramolecular amination to form indolines showed that lower temperatures (60°C) and an argon atmosphere were key to reducing side reactions and improving yields.[6]
-
Degassing: Oxygen can be detrimental, leading to catalyst decomposition (e.g., Pd black formation) or unwanted side reactions. Degas your solvent thoroughly using methods like freeze-pump-thaw or by bubbling argon or nitrogen through it for an extended period.[5]
4. Temperature Control: C-H activation typically has a significant activation energy barrier.
-
Insufficient Heat: Reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, a careful, incremental increase may be necessary.
-
Excessive Heat: Conversely, temperatures that are too high can lead to decomposition of the starting material, product, or catalyst. Monitor the reaction for color changes that might indicate decomposition (e.g., turning dark black).
Field Insight: Before embarking on a complex substrate, always run a positive control reaction using a substrate and conditions known to work from a reliable literature source. This validates your reagents, solvent quality, and experimental technique. If the control fails, the issue lies with your setup, not the specific substrate.
Troubleshooting Workflow for No Reaction
Below is a decision-making workflow to diagnose a failed C-H amination reaction.
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium(III)-catalyzed heterocycle synthesis using an internal oxidant: improved reactivity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
Technical Support Center: Scalable Synthesis of 3-Aminoindazole Intermediates
Welcome to the Technical Support Center for the scalable synthesis of 3-aminoindazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. 3-Aminoindazoles are crucial building blocks in medicinal chemistry, serving as key scaffolds in a variety of therapeutic agents, including kinase inhibitors for oncology.[1][2][3] The ability to produce these intermediates on a large scale, with high purity and yield, is critical for advancing drug discovery and development programs.
This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve challenges encountered during synthesis.
Core Synthetic Strategies for Scalable Production
Several synthetic routes to 3-aminoindazoles have been developed, each with its own advantages and challenges in a scalable setting. The choice of method often depends on the substitution pattern of the target molecule and the cost and availability of starting materials.
A prevalent and effective method involves the cyclization of ortho-substituted benzonitriles with hydrazine. A common starting material for this is a 2-halobenzonitrile, which undergoes a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-aminoindazole intermediates, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion to the desired 3-aminoindazole, and I primarily observe starting material. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion is a common issue that can often be traced back to several factors:
-
Insufficient Reaction Temperature or Time: The cyclization step to form the indazole ring often requires elevated temperatures to proceed at a reasonable rate. If the reaction is run at too low a temperature or for an insufficient duration, the conversion will be incomplete. It is recommended to monitor the reaction progress by TLC or LCMS to determine the optimal reaction time. For syntheses starting from ortho-fluorobenzonitriles, harsh conditions may be necessary, particularly if the aromatic ring is substituted with electron-donating groups.[4]
-
Poor Reagent Quality: The purity of the starting materials, especially the hydrazine source, is critical. Hydrazine hydrate can degrade over time, and its concentration should be verified if it has been stored for an extended period. Using a fresh, high-quality source of hydrazine is recommended.
-
Inadequate Solvent Choice: The solvent plays a crucial role in the reaction. For the reaction of 2-halobenzonitriles with hydrazine, solvents like n-butanol or ethylene glycol are often used to achieve the necessary high temperatures. Ensure the solvent is dry and appropriate for the specific reaction conditions.
-
Base Inefficiency (for applicable methods): In methods that utilize a base, such as the reaction of nitriles with hydrazines, the choice and stoichiometry of the base are critical to overcome the basicity of the hydrazine and facilitate the reaction.[5][6]
-
Issue 2: Formation of Impurities and Side Products
-
Question: My reaction produces the desired 3-aminoindazole, but it is contaminated with significant impurities. What are these byproducts, and how can I minimize their formation?
-
Answer: The formation of impurities is a frequent challenge in scalable synthesis. Common side products in 3-aminoindazole synthesis include:
-
Over-brominated Products: In syntheses that involve a bromination step, such as the preparation of 7-bromo-4-chloro-1H-indazol-3-amine, controlling the stoichiometry of the brominating agent (e.g., NBS or Br2) is crucial to avoid the formation of di- or tri-brominated species.[7] Careful control of reaction temperature and slow addition of the brominating agent can help improve selectivity.
-
Hydrolysis of the Cyano Group: Under harsh acidic or basic conditions, the nitrile group of the starting material or product can be hydrolyzed to a primary amide or a carboxylic acid. This is particularly a risk during work-up. Maintaining a neutral or mildly basic pH during extraction and purification can mitigate this side reaction.
-
Regioisomers: The formation of undesired regioisomers can occur, especially when the starting benzonitrile has multiple potential sites for substitution or cyclization. The regioselectivity of the cyclization can sometimes be influenced by the choice of solvent and reaction temperature. For instance, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, a highly regioselective cyclization is key to obtaining the desired product.[3]
-
Issue 3: Difficulties with Product Isolation and Purification
-
Question: I am struggling to isolate the 3-aminoindazole product in high purity. What are the recommended work-up and purification procedures?
-
Answer: Effective product isolation and purification are essential for obtaining high-quality intermediates.
-
Work-up Procedure: A typical work-up involves cooling the reaction mixture, followed by quenching any excess hydrazine (if used). The product can then be extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.
-
Crystallization: For many 3-aminoindazoles, crystallization is an effective method of purification. The choice of solvent for crystallization is critical and may require some screening. Common solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes.
-
Column Chromatography: If crystallization does not provide the desired purity, column chromatography may be necessary. However, for scalable synthesis, this is often a less desirable option due to the cost and time involved. Optimizing the reaction conditions to minimize impurities is the preferred approach.
-
Handling of Hydrazine: Unreacted hydrazine must be handled with care during work-up. It is toxic and potentially carcinogenic.[8][9] Quenching with an oxidizing agent like sodium hypochlorite (bleach) is a common practice, but this should be done cautiously in a well-ventilated fume hood, as the reaction can be exothermic.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for a multi-kilogram scale synthesis?
A1: The choice of a scalable route depends on factors like cost, safety, and the specific substitution pattern of the target 3-aminoindazole. The two-step synthesis from 2-bromobenzonitriles is a versatile and scalable option.[1] Another robust method is the synthesis from 2,6-dichlorobenzonitrile, which has been successfully demonstrated on a hundred-gram scale without the need for column chromatography.[3]
Q2: What are the key safety precautions when working with hydrazine?
A2: Hydrazine is a hazardous substance and requires strict safety protocols.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All work with hydrazine should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and direct contact with skin.[9] Hydrazine is corrosive and can cause severe burns.[8]
-
Storage: Store hydrazine in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[8][10]
-
Disposal: Dispose of hydrazine waste according to institutional and local regulations.
Q3: How can I monitor the progress of my 3-aminoindazole synthesis?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. A small aliquot of the reaction mixture can be withdrawn, worked up, and analyzed to determine the consumption of starting material and the formation of the product.
Q4: Can I use other hydrazine sources besides hydrazine hydrate?
A4: Yes, other hydrazine sources like hydrazine sulfate can be used. In some cases, generating hydrazine in situ from a salt like hydrazine sulfate with a base can be a safer alternative to handling concentrated hydrazine hydrate.[9]
Experimental Protocols
Protocol 1: Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [1]
This protocol is based on the work of Lefebvre et al. and provides a general and efficient route to 3-aminoindazoles.
Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone
-
To an oven-dried flask, add 2-bromobenzonitrile (1.0 equiv), benzophenone hydrazone (1.1 equiv), cesium carbonate (1.5 equiv), and BINAP (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by Pd(OAc)2 (0.02 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the resulting arylhydrazone by chromatography or crystallization.
Step 2: Acidic Deprotection and Cyclization
-
Dissolve the purified arylhydrazone from Step 1 in methanol.
-
Add p-toluenesulfonic acid monohydrate (2.0 equiv).
-
Heat the mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 3-aminoindazole by crystallization or column chromatography.
Visualizations
Diagram 1: General Reaction Scheme for 3-Aminoindazole Synthesis
Caption: A simplified workflow for the synthesis of 3-aminoindazoles.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Scalability | Key Considerations |
| From 2-Bromobenzonitrile [1] | 2-Bromobenzonitrile | Pd(OAc)2, BINAP, Cs2CO3, p-TsOH | 73-90% | Good | Two-step process; requires palladium catalyst. |
| From 2-Fluorobenzonitrile [4] | 2-Fluorobenzonitrile | Hydrazine | Variable | Moderate | Can require harsh conditions; low yields with electron-donating groups. |
| From 2,6-Dichlorobenzonitrile [3] | 2,6-Dichlorobenzonitrile | Brominating agent, Hydrazine | 38-45% (overall) | Good | Regioselectivity of bromination and cyclization is crucial. |
References
- 1. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Navigating the Functionalization of the Indazole Ring
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are working with the versatile yet often challenging indazole scaffold. Here, we address common experimental issues, provide troubleshooting guidance, and offer insights into the underlying chemical principles to help you prevent and resolve side reactions in your synthetic endeavors.
I. Understanding the Indazole Ring: A Tale of Two Nitrogens and Reactive Carbons
The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.[1][2] However, its functionalization is often complicated by the presence of two reactive nitrogen atoms (N1 and N2) and several C-H bonds with varying reactivity.[3] A key challenge is achieving regioselectivity, as reactions can often lead to mixtures of isomers, complicating purification and reducing yields.[4][5][6]
This guide will focus on two of the most common and critical transformations: N-functionalization and C-H functionalization .
II. Troubleshooting N-Alkylation: The N1 vs. N2 Dilemma
Direct alkylation of the indazole ring frequently results in a mixture of N1 and N2-alkylated products.[6][7] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][8] This inherent property is a key factor to consider when aiming for regioselective alkylation.
Frequently Asked Questions (FAQs) on N-Alkylation
Q1: I'm getting a mixture of N1 and N2 alkylated products. How can I favor the N1 isomer?
A1: Achieving high N1-selectivity often relies on thermodynamic control, as the N1-substituted indazole is typically the more stable isomer.[8] Here are key factors to consider:
-
Base and Solvent Selection: A widely successful approach is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[4][5][9][10] This combination is particularly effective for indazoles bearing electron-withdrawing or coordinating groups at the C3 position.[4][5] The sodium cation is believed to chelate between the N2 nitrogen and a heteroatom on the C3-substituent, sterically hindering the approach of the electrophile to the N2 position.[11][12]
-
Substituent Effects: The nature of the substituents on the indazole ring plays a crucial role.
-
Sterically bulky groups at the C3 position can disfavor N2-alkylation, thus promoting N1-substitution.[11] For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, or 3-carboxamide substituents have demonstrated excellent N1-selectivity (>99%) with NaH in THF.[4][5]
-
Thermodynamic Equilibration: In certain cases, the use of specific electrophiles, such as α-halo carbonyl compounds, can facilitate an equilibration process that favors the formation of the more thermodynamically stable N1-alkylated product.[8][9]
-
Q2: My goal is the N2-alkylated indazole. What conditions should I employ?
A2: N2-alkylation is often the kinetically favored pathway.[11] To promote the formation of the N2 isomer, consider the following:
-
Substituent Effects: Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups, have been shown to direct alkylation to the N2 position with high selectivity (≥96%).[4][5][9]
-
Mitsunobu Conditions: The Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate) often shows a preference for the N2 isomer.[8][9][10]
-
Acid-Promoted Alkylation: The use of alkyl 2,2,2-trichloroacetimidates in the presence of a Brønsted or Lewis acid promoter can lead to highly selective N2-alkylation.[6][13] Quantum mechanics studies suggest that while the 1H-indazole is more stable, the transition state for N2 alkylation is significantly lower in energy under these conditions.[13]
Troubleshooting Guide: N-Alkylation of Indazoles
| Problem | Potential Cause | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2) | Reaction conditions favor both kinetic and thermodynamic pathways. | To favor N1 : Use NaH in THF, especially with C3-coordinating groups. Consider higher temperatures to allow for equilibration to the thermodynamic product.[4][5][14] To favor N2 : Employ Mitsunobu conditions or acid-promoted alkylation with trichloroacetimidates. Use electron-withdrawing groups at C7.[8][9][13] |
| Low Yield | Incomplete deprotonation or poor nucleophilicity of the indazole anion. | Ensure anhydrous conditions when using strong bases like NaH. Consider a stronger, non-nucleophilic base if deprotonation is incomplete. |
| Decomposition of Starting Material | Harsh basic or acidic conditions. | If using a strong base, perform the reaction at a lower temperature. For acid-promoted reactions, screen different acids and monitor the reaction closely for side-product formation. |
| Difficulty in Separating N1/N2 Isomers | Similar polarities of the regioisomers. | Recrystallization using a mixed solvent system (e.g., acetone/water, ethanol/water) can be effective for separating isomers.[15] Careful column chromatography with a shallow solvent gradient is another option. |
Experimental Protocols for Regioselective N-Alkylation
Protocol 1: N1-Selective Alkylation using NaH/THF
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar), add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.[12]
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction
-
Dissolve the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
III. Troubleshooting C-H Functionalization: Activating the Unreactive
Direct C-H functionalization is an atom-economical strategy for elaborating the indazole core.[16] However, the inherent reactivity of the C-H bonds can be low, and achieving regioselectivity can be challenging.[14] Transition-metal catalysis is often employed to facilitate these transformations.[17][18][19]
Frequently Asked Questions (FAQs) on C-H Functionalization
Q1: I want to functionalize the C3 position. What are the most common strategies?
A1: The C3 position is a frequent target for functionalization. Common approaches include:
-
Directed Lithiation/Metalation: A protecting group at the N2 position, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct lithiation to the C3 position.[20][21] The resulting C3-lithiated or zincated indazole can then be quenched with a variety of electrophiles.[22]
-
Transition-Metal Catalyzed C-H Activation: Palladium-catalyzed direct arylation of 2H-indazoles at the C3 position with aryl bromides has been achieved with high yields.[19] Radical C3-nitration of 2H-indazoles using iron(III) nitrate has also been reported.[22]
Q2: How can I achieve functionalization at other positions on the benzene ring (C4-C7)?
A2: Functionalizing the benzene portion of the indazole ring often requires a directing group strategy.
-
Directing Groups: A directing group, often installed on one of the nitrogen atoms, can guide a transition metal catalyst to a specific C-H bond, typically in the ortho position. For example, a removable directing group can be used to achieve C-H arylation.[23] The choice of directing group and catalyst system is crucial for controlling the site of functionalization.[24][25]
-
Substrate-Controlled Reactivity: In some cases, the inherent electronic properties of the indazole ring can direct functionalization. For instance, a Rh(III)-catalyzed C-H activation of a 2-benzyl-2H-indazole-6-carboxylic acid has been shown to proceed at the C7 position.[26]
Troubleshooting Guide: C-H Functionalization of Indazoles
| Problem | Potential Cause | Suggested Solution(s) |
| No Reaction or Low Conversion | C-H bond is not sufficiently activated. Catalyst is inactive or poisoned. | Screen different transition-metal catalysts (e.g., Pd, Rh, Cu) and ligands.[17][19] Increase the reaction temperature. Ensure all reagents and solvents are pure and anhydrous, as trace impurities can deactivate the catalyst. |
| Poor Regioselectivity | Multiple C-H bonds have similar reactivity. | Introduce a directing group to favor a specific position.[23][24] Modify the electronic properties of the indazole ring with activating or deactivating substituents. |
| Formation of Homocoupled Byproducts | Reductive elimination from the catalyst is faster than cross-coupling. | Adjust the stoichiometry of the coupling partners. Add an oxidant or a specific additive to modulate the catalytic cycle. |
| Ring Opening Side Reaction | N-protected indazoles can be susceptible to ring-opening to form ortho-aminobenzonitriles in the presence of a strong base.[27] | Use unprotected indazoles (with a free N-H) when using strong bases, as the deprotonated indazole is less prone to this isomerization.[27] |
Visualizing the Strategy: A Workflow for Troubleshooting Indazole Functionalization
Caption: A decision-making workflow for planning and troubleshooting the functionalization of the indazole ring.
IV. Protecting Group Strategies
In multi-step syntheses, it is often necessary to protect one of the indazole nitrogens to prevent unwanted side reactions.
Q: What is a good protecting group for the N2 position to facilitate C3-functionalization?
A: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice. It can be selectively introduced at the N2 position and acts as an effective directing group for lithiation at the C3 position.[20][21] Furthermore, the SEM group can be readily removed under mild conditions, such as with tetrabutylammonium fluoride (TBAF) or aqueous HCl.[20][21]
V. Conclusion
The functionalization of the indazole ring, while potent in its applications, requires a nuanced understanding of its electronic and steric properties. Regioselectivity in N-alkylation can be effectively controlled by the judicious choice of base, solvent, and substituent patterns, toggling between thermodynamic and kinetic control. C-H functionalization, on the other hand, often necessitates the use of directing groups and transition-metal catalysis to achieve site-selectivity. By anticipating potential side reactions and employing the troubleshooting strategies outlined in this guide, researchers can more efficiently navigate the synthesis of complex indazole derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. benchchem.com [benchchem.com]
- 15. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 16. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. soc.chim.it [soc.chim.it]
- 23. youtube.com [youtube.com]
- 24. rsc.org [rsc.org]
- 25. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Analysis of 3-Chloro-1H-indazol-5-amine
Editorial Foreword: In the landscape of modern drug discovery and materials science, the indazole scaffold is a cornerstone of innovation, recognized for its diverse biological activities.[1][2] The precise characterization of substituted indazoles, such as 3-Chloro-1H-indazol-5-amine, is not merely a procedural step but the foundation upon which all subsequent research is built. An error in structural confirmation or purity assessment can have cascading and costly consequences.
This guide eschews a simplistic, step-by-step format. Instead, it offers a strategic comparison of the primary analytical techniques used to characterize this molecule. We will delve into the specific strengths and limitations of ¹H NMR spectroscopy as the principal tool for structural elucidation, while objectively comparing its performance against complementary methods like ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Our objective is to provide researchers with the rationale to design a robust, multi-faceted analytical workflow, ensuring the unequivocal identification and quality assessment of this compound.
The Analytical Challenge: Beyond a Simple Spectrum
This compound (CAS: 41330-49-8, Formula: C₇H₆ClN₃) is a substituted aromatic heterocycle.[3] Its analysis requires answering several critical questions:
-
Structural Confirmation: Is the arrangement of atoms correct? Are the substituents (Chloro and Amine groups) in the expected positions (3 and 5, respectively)?
-
Purity Assessment: What is the purity level of the sample? Are there any residual solvents, starting materials, or isomeric impurities?
-
Functional Group Verification: Does the molecule contain the expected functional groups (amine, N-H bonds, aromatic system)?
No single technique can answer all these questions with absolute certainty. A truly rigorous characterization relies on the synergistic interpretation of data from multiple orthogonal methods.
Part 1: ¹H NMR Spectroscopy - The Cornerstone of Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.[4]
Interpreting the ¹H NMR Spectrum of this compound
The structure of this compound has three distinct types of protons: those on the aromatic ring, the amine (-NH₂) protons, and the indazole N-H proton. Each provides a unique signature.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Insights |
| H-4 | ~7.0 - 7.2 | Doublet (d) | J = ~2.0 Hz | This proton is ortho to the electron-donating amine group, shifting it upfield. It shows coupling only to H-6 across the ring (meta-coupling). |
| H-6 | ~6.8 - 7.0 | Doublet of Doublets (dd) | J = ~9.0 Hz, ~2.0 Hz | This proton is coupled to both H-7 (ortho-coupling, larger J value) and H-4 (meta-coupling, smaller J value), resulting in a doublet of doublets.[5] |
| H-7 | ~7.3 - 7.5 | Doublet (d) | J = ~9.0 Hz | This proton is adjacent to the electron-withdrawing pyrazole ring, shifting it downfield. It shows strong ortho-coupling to H-6. |
| -NH₂ | ~3.5 - 5.0 | Broad Singlet (br s) | N/A | Amine protons often exchange with trace water or the solvent, leading to signal broadening. The chemical shift is highly dependent on solvent and concentration. |
| N-H | >10.0 | Very Broad Singlet (br s) | N/A | The indazole N-H proton is acidic and part of the aromatic system, causing a significant downfield shift.[6][7] This signal is a key indicator of the 1H-indazole tautomer, which is generally more stable.[8][9] |
Note: Predicted values are based on general principles and data from similarly substituted indazole derivatives. The exact values will depend on the solvent and experimental conditions.[10]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data begins with a meticulous experimental setup. This protocol is designed to be self-validating.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. The exact mass is not critical for routine characterization but should be recorded.
-
Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it solubilizes the polar amine and effectively exchanges with the -NH and -NH₂ protons, allowing them to be observed clearly. Using CDCl₃ could lead to poor solubility and signal broadening.[11]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Cap the tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
-
Instrument Setup & Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for 2-3 minutes.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity. A good shim will result in sharp, symmetrical peaks for the solvent and TMS.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width: -2 to 14 ppm. This range ensures all expected signals, including the downfield N-H, are captured.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64. The number can be increased to improve the signal-to-noise ratio for dilute samples.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all peaks. The relative integrals of the aromatic protons (H-4, H-6, H-7) should be 1:1:1, and the -NH₂ integral should be close to 2.
-
Part 2: A Comparative Analysis of Complementary Techniques
While ¹H NMR is paramount, a complete analysis requires corroborating evidence. Here, we compare its performance against other essential laboratory techniques.
Performance Comparison Matrix
This table provides an objective comparison of the primary analytical techniques for characterizing this compound.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | HPLC (UV Detection) |
| Primary Use | Unambiguous structural elucidation & connectivity | Carbon skeleton confirmation | Molecular formula & weight determination | Functional group identification | Purity analysis & quantification |
| Structural Info | Excellent (proton environment, H-H coupling) | Good (carbon count & type) | Limited (provides formula, not connectivity) | Limited (confirms presence of bonds) | Very Limited (retention time only) |
| Purity Assessment | Good (qNMR possible, but less sensitive to impurities) | Poor | Fair (can detect impurities with different m/z) | Poor | Excellent (high sensitivity for separating impurities) |
| Sensitivity | Moderate (mg scale) | Low (requires more sample or longer acquisition time) | Very High (pg-ng scale) | High (µg-mg scale) | Very High (ng-µg scale) |
| Experiment Time | 5-15 minutes | 30 minutes - several hours | < 5 minutes | < 2 minutes | 5-20 minutes per sample |
| Key Insight for this Molecule | Confirms substitution pattern (positions 3, 5) via proton coupling. | Confirms 7 unique aromatic carbons.[12] | Confirms MW of 167.6 and the presence of one chlorine atom via isotopic pattern. | Confirms N-H bonds of the amine and indazole ring.[8][13] | Provides the most accurate assessment of purity percentage.[14] |
In-Depth Technical Comparison
-
¹³C NMR Spectroscopy: This technique is the ideal partner to ¹H NMR. While ¹H NMR maps the protons, ¹³C NMR provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton. For this compound, one would expect to see 7 distinct signals in the aromatic region (typically 110-150 ppm), validating the presence of all carbons in the fused ring system.[8][15]
-
Mass Spectrometry (MS): MS provides a fundamental piece of data: the molecular weight. For C₇H₆ClN₃, the expected monoisotopic mass is ~167.03 Da. Crucially, MS will also show a characteristic isotopic pattern for the molecular ion peak (M+). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), MS will display two peaks, one for the molecule containing ³⁵Cl and a smaller one (the M+2 peak) at two mass units higher for the molecule containing ³⁷Cl, in an approximate 3:1 ratio. This signature is definitive proof of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: IR is a rapid and simple method to verify the presence of key functional groups.[8] For this compound, the IR spectrum would be expected to show:
-
Two distinct, sharp peaks in the ~3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine (-NH₂).
-
A broader absorption band around ~3100-3300 cm⁻¹, corresponding to the N-H stretch of the indazole ring.
-
Aromatic C=C stretching absorptions in the ~1450-1600 cm⁻¹ region.[16]
-
-
High-Performance Liquid Chromatography (HPLC): When purity is the primary question, reverse-phase HPLC is the industry standard. It excels at separating the target compound from non-volatile impurities that may be invisible to NMR. A typical analysis would involve injecting the sample onto a C18 column and eluting with a gradient of water and acetonitrile.[17][18] The area percentage of the main peak in the resulting chromatogram provides a more accurate and sensitive measure of purity than can typically be achieved by routine ¹H NMR.
Conclusion: An Integrated and Authoritative Approach
The comprehensive characterization of this compound cannot be reliably achieved with a single analytical technique. ¹H NMR spectroscopy serves as the indispensable core of the analysis, providing unparalleled detail on the molecule's specific isomeric structure and proton connectivity.
By strategically integrating these methods, researchers can build a self-validating dataset that confirms the identity, structure, and purity of this compound with the highest degree of scientific confidence, thereby ensuring the integrity of all subsequent research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound(41330-49-8) 1H NMR [m.chemicalbook.com]
- 13. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]
- 14. lcms.cz [lcms.cz]
- 15. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Biological Activity
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the biological activities of various indazole derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space.
The Versatility of the Indazole Core: A Gateway to Diverse Biological Activities
Indazole and its derivatives exhibit a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][5][6] This versatility stems from the ability to readily modify the indazole core at various positions, enabling fine-tuning of its physicochemical properties and target specificity. The two most common tautomeric forms, 1H-indazole and 2H-indazole, further contribute to the structural diversity and biological potential of these compounds.[1][7]
Anticancer Activity: A Prominent Therapeutic Arena
The indazole scaffold is a cornerstone in the development of novel anticancer agents, with several indazole-containing drugs, such as Niraparib, Pazopanib, and Axitinib, already approved for clinical use.[1][8] The anticancer activity of indazole derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in tumor growth, proliferation, and metastasis.
Comparative Anticancer Potency of Indazole Derivatives
The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | Induces apoptosis, upregulates Bax, downregulates Bcl-2 | 4T1 (Breast) | 0.23 | [9] |
| Entrectinib (127) | ALK inhibitor | Various | 0.012 (for ALK) | [1] |
| Compound 109 | EGFR T790M/EGFR kinase inhibitor | H1975 (NSCLC) | 0.0053 (for EGFR T790M) | [1] |
| Compound 102 | FGFR1 inhibitor | Various | 0.0302 (for FGFR1) | [1] |
| Compound 88 | Estrogen Receptor-α (ER-α) degrader | Various | 0.0007 (for ER-α) | [1] |
| Compound 6o | Induces apoptosis, affects p53/MDM2 pathway | K562 (Leukemia) | 5.15 | [6] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Key Signaling Pathway in Indazole-Mediated Anticancer Activity
The diagram below illustrates a common mechanism of action for many anticancer indazole derivatives: the induction of apoptosis through the intrinsic mitochondrial pathway.
Caption: Apoptosis induction by an indazole derivative.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[6]
-
Culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS)
-
Indazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory response.[10][11]
Comparative Anti-inflammatory Activity of Indazole Derivatives
The inhibitory activity of indazole derivatives against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, is a common measure of their anti-inflammatory potential.
| Compound | Target | IC50 (µM) | Reference |
| Indazole | COX-2 | 23.42 | [10] |
| 5-Aminoindazole | COX-2 | 12.32 | [10] |
| 6-Nitroindazole | COX-2 | 18.76 | [10] |
| Diclofenac (Reference) | COX-2 | Not specified, but used as a standard | [12] |
Mechanism of Anti-inflammatory Action
Indazole derivatives can exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Halogenated Indazole Precursors: A Comparative Analysis of 3-Chloro-1H-indazol-5-amine
Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Halogenated indazoles are pivotal precursors, offering versatile synthetic handles for constructing complex molecular architectures through cross-coupling reactions. This guide provides an in-depth comparison of 3-Chloro-1H-indazol-5-amine with its bromo- and iodo-analogs. We will dissect their relative reactivity, synthetic accessibility, and strategic application in drug development, supported by experimental data and protocols. This analysis is designed to empower researchers, chemists, and drug development professionals to make informed decisions when selecting the optimal halogenated indazole precursor for their specific synthetic campaigns.
The Privileged Indazole Scaffold: Why Halogenation Matters
Indazole derivatives are integral to a multitude of clinically successful drugs, including kinase inhibitors like Pazopanib and Entrectinib, and PARP inhibitors such as Niraparib.[1][3] Their prevalence stems from the unique electronic properties and hydrogen bonding capabilities of the bicyclic system, which effectively binds to the hinge regions of many kinases.[1]
Halogenation of the indazole core serves two primary purposes:
-
Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity.
-
Synthetic Versatility: A halogen atom, particularly at the C3 position, provides a robust handle for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic elaboration of the indazole core to explore the chemical space and optimize for potency and selectivity.[4]
This guide focuses on the 5-amino substituted indazoles halogenated at the 3-position: this compound, 3-Bromo-1H-indazol-5-amine, and 3-Iodo-1H-indazol-5-amine. The choice between these three precursors is a critical decision, balancing reactivity, cost, and the specific demands of the synthetic route.
A Head-to-Head Comparison: Reactivity, Cost, and Stability
The fundamental difference between these precursors lies in the carbon-halogen (C-X) bond strength and its propensity to undergo oxidative addition to a metal center (typically palladium), which is often the rate-determining step in cross-coupling reactions.
2.1 Reactivity in Cross-Coupling Reactions
The reactivity trend for oxidative addition is well-established and directly correlates with C-X bond dissociation energy: C-I < C-Br < C-Cl . This translates to the following reactivity hierarchy in most palladium-catalyzed reactions:
3-Iodo-indazole > 3-Bromo-indazole > 3-Chloro-indazole
-
3-Iodo-1H-indazol-5-amine: As the most reactive precursor, it undergoes cross-coupling under the mildest conditions, often requiring lower catalyst loading and temperatures. This makes it ideal for sensitive substrates or when maximizing yield is paramount.
-
3-Bromo-1H-indazol-5-amine: This precursor represents a balance between reactivity and stability. It is widely used in both academic and industrial settings, compatible with a broad range of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1]
-
This compound: Due to the strength of the C-Cl bond, this is the least reactive of the three. Its successful coupling often necessitates more forcing conditions: higher temperatures, increased catalyst loading, and the use of specialized, electron-rich ligands (e.g., Buchwald-type phosphine ligands) to facilitate the challenging oxidative addition step. However, its lower cost makes it a highly attractive option for large-scale synthesis.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
A Comparative Guide to the In Vitro Antiproliferative Activity of Novel Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1][2] This has spurred extensive research into novel indazole derivatives as potential therapeutic agents. This guide provides a comparative analysis of the in vitro antiproliferative activity of recently developed indazole compounds, offering a valuable resource for researchers in oncology and drug discovery. We will delve into their efficacy against various cancer cell lines, compare their performance with established anticancer drugs, detail the experimental methodologies for assessing their activity, and explore their potential mechanisms of action through key signaling pathways.
The Rise of Indazole Derivatives in Oncology
The quest for more effective and less toxic cancer therapies is a continuous endeavor in biomedical research. Indazole-based compounds have emerged as a promising class of molecules due to their diverse biological activities, including potent antitumor effects.[3] Marketed drugs such as axitinib, pazopanib, and lonidamine validate the therapeutic potential of the indazole moiety in cancer treatment.[1][2] These successes have inspired the design and synthesis of new generations of indazole derivatives with improved potency and selectivity. This guide will focus on the in vitro antiproliferative properties of these novel compounds, a critical early step in the drug discovery pipeline.
Comparative Antiproliferative Activity of Novel Indazole Compounds
The antiproliferative activity of novel compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound.
Below is a summary of the in vitro antiproliferative activity of several recently reported novel indazole compounds against a panel of human cancer cell lines. For comparative purposes, the activity of doxorubicin and 5-fluorouracil, two widely used chemotherapeutic agents, is also included.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 2f | 4T1 (Breast) | 0.23 - 1.15 | Doxorubicin | 4T1 | Not specified |
| 7d | A2780 (Ovarian) | 0.64 - 17 | Doxorubicin | A2780 | Not specified |
| 13j | A549 (Lung) | 0.010 ± 0.0042 | Combretastatin-A4 | A549 | 0.11 ± 0.02 |
| 4f | MCF-7 (Breast) | 1.629 | Staurosporine | MCF-7 | 8.029 |
| 5f | Caco-2 (Colorectal) | 1.056 | Staurosporine | Caco-2 | 4.202 |
| 6o | K562 (Leukemia) | 5.15 | 5-Fluorouracil | K562 | Not specified |
| 4a | MKN45 (Gastric) | 2.65 | Sorafenib | MKN45 | 4.69 |
| 6i | HUVEC (Endothelial) | 1.37 | Not specified | - | - |
| 6f | HT-29 (Colon) | 0.77 | Doxorubicin | HT-29 | 1.10 |
| 3b | WiDr (Colorectal) | 27.20 | Curcumin | WiDr | Not specified |
Table 1: In Vitro Antiproliferative Activity of Novel Indazole Compounds. This table summarizes the IC50 values of selected novel indazole compounds against various human cancer cell lines, alongside the activity of standard reference drugs. The data is compiled from multiple research articles.[4][5][6][7][8][9][10][11][12][13]
The data clearly indicates that many novel indazole derivatives exhibit potent antiproliferative activity, with some compounds showing IC50 values in the nanomolar to low micromolar range, often surpassing the potency of the reference drugs in the same assays. For instance, compound 13j demonstrated significantly higher potency against the A549 lung cancer cell line compared to combretastatin-A4.[6] Similarly, compounds 4f and 5f were considerably more active against MCF-7 and Caco-2 cell lines, respectively, than staurosporine.[7][9]
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
The anticancer activity of indazole derivatives often stems from their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Several studies have pointed towards the modulation of pathways such as VEGF, MAPK, and PI3K/Akt as key mechanisms of action.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
The VEGF signaling pathway is a crucial regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][7][14] Many indazole-based drugs, like axitinib and pazopanib, are potent inhibitors of VEGF receptors (VEGFRs).[2] Novel indazole compounds are often designed to target this pathway.
Figure 1: Inhibition of the VEGF Signaling Pathway by Novel Indazole Compounds. This diagram illustrates how novel indazole compounds can inhibit the binding of VEGF to its receptor (VEGFR), thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a central signaling cascade that relays extracellular signals to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2][6][15] Dysregulation of this pathway is a common feature of many cancers.
Figure 2: Targeting the MAPK Signaling Pathway. This diagram shows a potential mechanism where novel indazole compounds inhibit key kinases like Raf within the MAPK cascade, leading to the suppression of downstream signaling and a reduction in cancer cell proliferation and survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical intracellular signaling pathway that promotes cell survival and proliferation.[1][5][8] Its aberrant activation is frequently observed in various cancers, making it an attractive target for cancer therapy.
Figure 3: Interruption of the PI3K/Akt Signaling Pathway. This diagram illustrates how novel indazole compounds can inhibit PI3K, a key enzyme in this pathway, thereby preventing the activation of Akt and mTOR and ultimately leading to decreased cell survival and proliferation.
Experimental Methodologies for Assessing Antiproliferative Activity
The reliable evaluation of a compound's antiproliferative activity is paramount. The following are detailed protocols for standard in vitro assays commonly used in this field.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Figure 4: MTT Assay Workflow. A step-by-step visualization of the MTT assay protocol.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[18][19][20] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acids of cellular proteins.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash with acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris-based solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values.
Colony Formation Assay
The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.[21][22][23] A colony is defined as consisting of at least 50 cells.
Protocol:
-
Cell Seeding: Plate a low density of cells in a 6-well plate or culture dish.
-
Treatment: Treat the cells with the compound of interest for a defined period.
-
Incubation: Incubate the cells for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (containing ≥50 cells).
-
Analysis: Calculate the plating efficiency and surviving fraction to assess the long-term effects of the compound on cell proliferation.
Conclusion and Future Directions
The novel indazole compounds discussed in this guide demonstrate significant potential as antiproliferative agents. Their potent activity against a range of cancer cell lines, in some cases exceeding that of established drugs, highlights the value of continued research and development in this area. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways like VEGF, MAPK, and PI3K/Akt, provides a rational basis for their further optimization and clinical translation.
Future studies should focus on in vivo efficacy and toxicity profiling of the most promising candidates. Furthermore, a deeper understanding of the structure-activity relationships will be crucial for the design of next-generation indazole derivatives with enhanced potency, selectivity, and drug-like properties. The experimental protocols and comparative data presented here serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Cancer Research - TekTalk Newsletter [agilent.com]
- 23. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
A Comparative Guide to the Synthetic Routes of 3-Aminoindazoles for Medicinal Chemistry
Introduction: The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic nature and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal pharmacophore for kinase inhibition. Notable examples include Niraparib (a PARP inhibitor) and Axitinib (a VEGFR inhibitor), highlighting the scaffold's therapeutic significance. The efficient and scalable synthesis of substituted 3-aminoindazoles is therefore a critical challenge for drug development professionals. This guide provides a comparative analysis of the most prominent synthetic routes, evaluating them on mechanism, scope, scalability, and practical considerations, supported by experimental data and protocols.
Route 1: The Classical Approach - Cyclization from 2-Halobenzonitriles
This is one of the most established and widely utilized methods, proceeding via a two-step sequence: nucleophilic aromatic substitution (SNAr) followed by an acid- or base-catalyzed intramolecular cyclization.
Mechanistic Rationale
The process begins with the displacement of an activated halide (typically fluorine or chlorine) from a 2-halobenzonitrile by hydrazine. The presence of an electron-withdrawing group (EWG), such as the nitrile, is crucial for activating the aromatic ring towards nucleophilic attack. The resulting 2-hydrazinylbenzonitrile intermediate is then induced to cyclize. Under acidic conditions, protonation of the nitrile facilitates the intramolecular attack of the terminal hydrazine nitrogen.
Workflow and Mechanism Diagram
Caption: SNAr and cyclization of 2-halobenzonitriles.
Advantages & Disadvantages
-
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials.
-
The reaction conditions are generally straightforward and well-documented.
-
Amenable to a wide range of substituents on the benzene ring, provided they are compatible with hydrazine and acidic/basic conditions.
-
-
Disadvantages:
-
Requires a strongly electron-withdrawing group (like CN) to activate the ring for SNAr.
-
The use of hydrazine hydrate is a significant safety concern due to its toxicity and potential explosivity, especially on a large scale.
-
For less activated substrates (e.g., 2-chlorobenzonitriles), harsh reaction conditions (high temperatures) may be necessary, limiting functional group tolerance.
-
A palladium-catalyzed alternative using 2-bromobenzonitriles and benzophenone hydrazone has been developed to circumvent the limitations of direct SNAr, though it adds cost and complexity.
-
Representative Protocol: Synthesis from 2-Fluorobenzonitrile
-
Step A (Hydrazine Displacement): To a solution of 2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add water to the residue and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield crude 2-hydrazinylbenzonitrile, which is often used directly in the next step.
-
Step B (Cyclization): Dissolve the crude 2-hydrazinylbenzonitrile in a suitable solvent like acetic acid or ethanol.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization to afford the desired 3-aminoindazole.
Route 2: Reductive Cyclization of 2-Nitrobenzonitriles
This method is a powerful alternative, particularly when the corresponding 2-nitrobenzonitriles are more accessible than their 2-halo counterparts. The strategy relies on the reduction of the nitro group to an intermediate that spontaneously cyclizes.
Mechanistic Rationale
The core of this transformation is the reduction of an aromatic nitro group. Depending on the reducing agent, the reaction can proceed through various intermediates, such as nitroso and hydroxylamino species. The in situ generated hydroxylamine or amino group then acts as an intramolecular nucleophile, attacking the adjacent nitrile carbon. This cyclization, followed by tautomerization, yields the final 3-aminoindazole product. Common reducing agents include tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C).
Workflow and Mechanism Diagram
Caption: Reductive cyclization of 2-nitrobenzonitriles.
Advantages & Disadvantages
-
Advantages:
-
Excellent functional group tolerance depending on the choice of reducing agent. SnCl₂ is chemoselective for the nitro group in the presence of many other reducible groups like esters and ketones.
-
Catalytic hydrogenation is a very "green" method, producing only water as a byproduct, and is highly effective.
-
Starting 2-nitrobenzonitriles are often readily prepared via nucleophilic substitution on activated 2-chloronitrobenzenes or via Sandmeyer reactions.
-
-
Disadvantages:
-
Stoichiometric metallic reductants like SnCl₂ generate large amounts of metal waste, which complicates purification and is environmentally undesirable.
-
Catalytic hydrogenation, while clean, can be sensitive to catalyst poisons and may reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers) if not carefully controlled.
-
The reaction can be exothermic and requires careful temperature control, especially on a larger scale.
-
Representative Protocol: Synthesis using Tin(II) Chloride
-
Suspend 2-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid dropwise to the suspension at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Basify the mixture carefully with a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is >10 to precipitate tin salts.
-
Filter the resulting slurry through a pad of celite, washing thoroughly with ethyl acetate or dichloromethane.
-
Separate the organic layer from the filtrate, and extract the aqueous layer again with the organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aminoindazole.
Route 3: Modern Approaches - The Davis-Beirut Reaction
Named after the pioneering work of Makhluf J. Haddadin and Mark J. Kurth, and often referred to as the Davis-Beirut reaction, this route provides a highly efficient, metal-free synthesis of N-substituted and N-unsubstituted 3-aminoindazoles.
Mechanistic Rationale
The reaction involves the condensation of an o-nitrobenzylamine with an isocyanate. The resulting urea intermediate undergoes base-mediated cyclization. The base (e.g., potassium tert-butoxide) deprotonates the benzylic carbon, forming a carbanion. This carbanion then attacks the internal nitrogen of the urea moiety, leading to a five-membered ring intermediate which subsequently eliminates water and rearranges to form the stable 3-aminoindazole product.
Workflow and Mechanism Diagram
Caption: The Davis-Beirut reaction pathway.
Advantages & Disadvantages
-
Advantages:
-
Metal-Free: Avoids issues of metal contamination in the final product, which is highly desirable in pharmaceutical manufacturing.
-
High Yields and Mild Conditions: The reaction often proceeds in high yields at or near room temperature.
-
Versatility: Allows for the direct installation of a substituent on the exocyclic amino group by varying the isocyanate used, providing rapid access to diverse libraries of compounds.
-
Convergent: Two fragments are combined in a convergent manner, which is often more efficient than linear sequences.
-
-
Disadvantages:
-
Starting Material Accessibility: The synthesis of substituted o-nitrobenzylamines can sometimes be challenging.
-
Isocyanate Handling: Isocyanates can be toxic and moisture-sensitive, requiring careful handling.
-
Limited to N-Substituted Amines: The classic version of this reaction is primarily for preparing N-substituted 3-aminoindazoles. Modifications are needed to access the parent 3-aminoindazole.
-
Representative Protocol: Synthesis of a 3-(Alkylamino)indazole
-
To a solution of the o-nitrobenzylamine (1.0 eq) in anhydrous THF at 0 °C, add the corresponding isocyanate (1.05 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours until the formation of the urea intermediate is complete (monitor by TLC).
-
Cool the mixture to 0 °C and add a solution of potassium tert-butoxide (t-BuOK, 2.2 eq) in THF portion-wise.
-
Stir the resulting deep-colored solution at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the target 3-(alkylamino)indazole.
Comparative Summary of Synthetic Routes
To facilitate a direct comparison, the key features of the discussed synthetic routes are summarized below.
| Feature | Route 1: from 2-Halobenzonitrile | Route 2: from 2-Nitrobenzonitrile | Route 3: Davis-Beirut Reaction |
| Starting Materials | 2-Halobenzonitriles, Hydrazine | 2-Nitrobenzonitriles | o-Nitrobenzylamines, Isocyanates |
| Key Reagents | Hydrazine, Acid/Base catalyst | SnCl₂, H₂/Pd-C, Na₂S₂O₄ | Strong base (e.g., t-BuOK) |
| Typical Yields | Moderate to Good (60-85%) | Good to Excellent (70-95%) | Excellent (>90%) |
| Scalability | Moderate (Safety concerns with hydrazine) | Good (Catalytic H₂ is excellent) | Good |
| Safety Concerns | Hydrazine is toxic and potentially explosive. | Stoichiometric tin waste; H₂ is flammable. | Isocyanates are toxic/lachrymatory. |
| Metal-Free? | Yes (Classical); No (Pd-variant) | No (Sn); Yes (Catalytic H₂) | Yes |
| Functional Group Tolerance | Moderate | Good to Excellent (reagent dependent) | Good |
| Primary Application | General synthesis of parent and substituted 3-aminoindazoles. | Robust synthesis where nitro-precursors are available. | Rapid synthesis of N-substituted 3-aminoindazole libraries. |
Conclusion and Outlook
The synthesis of 3-aminoindazoles is a mature field with several robust and reliable methods available to the medicinal chemist.
-
The classical cyclization from 2-halobenzonitriles remains a viable and cost-effective option, particularly for large-scale synthesis where the starting materials are commercially available and safety protocols for handling hydrazine are in place.
-
The reductive cyclization of 2-nitrobenzonitriles offers greater flexibility and often higher yields, with catalytic hydrogenation representing the greenest and most scalable option, provided potential catalyst poisoning and over-reduction can be managed.
-
The Davis-Beirut reaction stands out for its elegance, efficiency, and mild, metal-free conditions. It is exceptionally well-suited for diversity-oriented synthesis in a drug discovery setting, allowing for rapid generation of analogs with substituents on the exocyclic amino group.
The choice of synthetic route will ultimately depend on a multi-parameter analysis including the availability and cost of starting materials, the desired substitution pattern, the scale of the reaction, and the specific functional groups present in the molecule. Future developments will likely focus on expanding the scope of catalytic methods, further improving the environmental footprint, and developing novel pathways that offer even greater control over regioselectivity and functional group compatibility.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Indazole-Containing Compounds
Introduction: The Indazole Scaffold and the Imperative of Analytical Rigor
The indazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, from potent oncology drugs to novel anti-inflammatory molecules. Its unique electronic properties and hydrogen bonding capabilities make it a versatile building block for targeting a wide array of biological targets. However, this chemical complexity also presents distinct challenges for analytical scientists. Ensuring the identity, strength, quality, purity, and potency of these life-saving drugs is non-negotiable, and this assurance is built upon a foundation of rigorously validated analytical methods.
Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate that all analytical procedures used for product release and stability testing be validated to be fit for their intended purpose.[1][2][3] This guide provides an in-depth, experience-driven comparison of validation strategies for analytical methods tailored to indazole-containing compounds. We will move beyond simply listing steps to explore the scientific rationale behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Chapter 1: The Analytical Method Lifecycle: A Holistic Approach
Effective method validation is not an isolated event but an integral part of the analytical method lifecycle. This lifecycle begins with method development and continues through validation, routine use, and eventual retirement. The recent ICH Q14 guideline on Analytical Procedure Development emphasizes a science and risk-based approach, where understanding the method's performance characteristics early in development can lead to more robust and reliable procedures.[2][4] This proactive approach ensures that the method is not only compliant but also practical and transferable for routine quality control.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
Comparative Efficacy of 3-Chloro-1H-indazol-5-amine Derivatives in Cell-Based Assays: A Guide for Researchers
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets.[1][2][3] Among its many variations, the 3-Chloro-1H-indazol-5-amine moiety serves as a particularly versatile starting point for the synthesis of potent kinase inhibitors.[1] These derivatives have demonstrated significant therapeutic potential across various disease models, most notably in oncology and parasitology.[2][4][5]
This guide provides a comparative analysis of the efficacy of various this compound derived compounds, drawing upon data from a range of cell-based assays. We will explore their primary molecular targets, compare their anti-proliferative and cytotoxic effects, and delve into the experimental methodologies used to elucidate their mechanisms of action. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the selection and design of next-generation therapeutics based on this promising chemical scaffold.
Key Molecular Targets: The Landscape of Indazole-Driven Inhibition
The therapeutic efficacy of indazole derivatives is largely attributed to their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for pharmacological intervention. The this compound scaffold has been successfully exploited to develop inhibitors against several key oncogenic kinases.
AXL Receptor Tyrosine Kinase: A Hub for Proliferation and Resistance
AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a significant target in cancer therapy.[6] Its overexpression is linked to poor prognosis and the development of drug resistance in numerous cancers.[7] AXL signaling, typically initiated by its ligand Gas6, activates downstream pathways like PI3K/AKT and RAS/MEK/ERK, promoting cell survival, proliferation, and migration.[7] Several indazole-based compounds have been developed as potent AXL inhibitors, effectively blocking these oncogenic signals.[8][9]
Pim and TTK Kinases: Regulators of Cell Cycle and Survival
The Pim family of serine/threonine kinases (Pim-1, -2, -3) and the Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (MPS1), are crucial regulators of cell cycle progression and apoptosis.[10][11] Their role in fundamental tumorigenic signaling pathways makes them highly attractive targets for cancer therapy.[10] Indazole derivatives have been successfully developed as potent pan-Pim inhibitors and TTK inhibitors, demonstrating the scaffold's versatility.[10][12][13]
Comparative Efficacy in Anti-Proliferative & Cytotoxicity Assays
The most direct measure of a compound's potential as an anti-cancer agent is its ability to inhibit the growth of cancer cells. The 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are standard metrics for this assessment. The following table summarizes the performance of various indazole derivatives against a panel of human cancer cell lines, with reference compounds included for comparison.
| Compound ID | Derivative Class | Target Cell Line | IC50 / GI50 (µM) | Reference Compound | Ref. IC50 (µM) | Source |
| 6o | 1H-indazole-3-amine | K562 (Leukemia) | 5.15 | 5-Fluorouracil | 8.31 | [5][14] |
| 6o | 1H-indazole-3-amine | A549 (Lung) | 11.3 | 5-Fluorouracil | 21.6 | [5][14] |
| 6o | 1H-indazole-3-amine | PC-3 (Prostate) | 10.1 | 5-Fluorouracil | 14.5 | [5][14] |
| 6o | 1H-indazole-3-amine | Hep-G2 (Hepatoma) | 12.4 | 5-Fluorouracil | 18.2 | [5][14] |
| 5k | 1H-indazole-3-amine | Hep-G2 (Hepatoma) | 3.32 | 5-Fluorouracil | 18.2 | [2] |
| 11b | Indolinone | Bxpc-3 (Pancreatic) | Better than Nintedanib | Nintedanib | Not specified | [8] |
| 11b | Indolinone | MDA-MB-231 (Breast) | Better than Nintedanib | Nintedanib | Not specified | [8] |
| AKE-72 | 3-aminoindazole | K-562 (Leukemia) | GI50 < 0.01 | - | - | [15] |
Note: Compound 6o demonstrated promising selectivity, with an IC50 of 33.2 µM against normal HEK-293 cells, indicating lower toxicity to non-cancerous cells.[5][14] In contrast, compound 5k showed high toxicity to normal cells (IC50 = 12.17 µM).[2]
Target-Specific Inhibition: A Look at Enzymatic Assays
While cell-based proliferation assays provide a holistic view of a compound's effect, enzymatic assays offer direct evidence of target engagement and potency. The data below compares the inhibitory activity of indazole derivatives against their specific kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Alternative / Competitor | Competitor IC50 (nM) | Source |
| 11b | AXL | 3.75 | Nintedanib | Not specified | [8] |
| 6li | AXL | 1.6 | - | - | [9] |
| m16 | AXL | 5 | - | - | [6] |
| Bemcentinib (R428) | AXL | 14 | - | - | [16] |
| Gilteritinib | AXL | 0.73 | - | - | [16] |
| 13o | Pan-Pim | Pim-1: 1, Pim-2: 6, Pim-3: 1 | - | - | [10] |
| 72 (CFI-400936) | TTK | 3.6 | - | - | [13] |
| 75 (CFI-401870) | TTK | < 10 | - | - | [12] |
| AKE-72 | BCR-ABL (T315I) | 9 | - | - | [15] |
Elucidating the Mechanism of Action
Understanding how a compound inhibits cell growth is critical for its development as a therapeutic. A combination of cell-based assays is employed to dissect the underlying molecular mechanisms.
Studies have shown that active indazole derivatives exert their anti-proliferative effects through multiple mechanisms:
-
Induction of Apoptosis: Compound 6o , for instance, was shown to induce apoptosis in K562 cells in a concentration-dependent manner. This was confirmed by Annexin V/PI staining and Western blot analysis, which showed an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[14]
-
Cell Cycle Arrest: The same compound, 6o , also caused cell cycle arrest, likely through its inhibitory effects on the p53/MDM2 pathway.[14]
-
Inhibition of Metastasis: The AXL inhibitor 11b was found to prohibit lung metastasis in a pancreatic cancer model by inhibiting the epithelial-mesenchymal transition (EMT) process.[8]
Standardized Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, standardized protocols are essential. Below are detailed methodologies for key cell-based assays discussed in this guide.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from methodologies used to evaluate indazole and other derivatives.[2][4][5][14]
-
Cell Seeding: Plate cancer cells (e.g., K562, A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is a standard method for confirming the molecular mechanism of drug action.[14]
-
Cell Lysis: Treat cells with the desired concentrations of the test compound for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, p-AXL, total AXL, GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. GAPDH or β-actin is typically used as a loading control to ensure equal protein loading.
Conclusion and Future Directions
The this compound scaffold is a proven and powerful starting point for the development of potent and selective kinase inhibitors. Derivatives have shown significant efficacy in a wide range of cell-based assays, inhibiting proliferation, inducing apoptosis, and arresting the cell cycle in various cancer cell lines. The adaptability of the indazole ring allows for fine-tuning of structure-activity relationships, leading to compounds with nanomolar potency against key targets like AXL, Pim, and TTK kinases.[2]
The path forward involves leveraging this versatile scaffold to address ongoing challenges in cancer therapy. Future research should focus on:
-
Optimizing Pharmacokinetics: While many derivatives show excellent cellular potency, their in vivo bioavailability and metabolic stability must be optimized for clinical translation.[6][12]
-
Enhancing Selectivity: Designing compounds with high selectivity for their intended target over other kinases will minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: As with all targeted therapies, acquired resistance is a major hurdle. The indazole scaffold can be used to design next-generation inhibitors that are active against known resistance mutations, such as the BCR-ABL T315I mutant.[15]
By continuing to explore the rich chemistry of this compound, the scientific community can develop novel, effective, and safer treatments for cancer and other challenging diseases.
References
- 1. This compound | 41330-49-8 | Benchchem [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. The Discovery of a Novel AXL/Triple Angiokinase Inhibitor Based on 6-Chloro-Substituted Indolinone and Side Chain Methyl Substitution Inhibiting Pancreatic Cancer Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
A Comparative Benchmarking Guide: The Indazole Derivative Anlotinib versus Established Kinase Inhibitors
This guide provides a comprehensive, data-driven comparison of Anlotinib, a novel multi-target tyrosine kinase inhibitor (TKI) featuring an indazole scaffold, against the established TKIs Sunitinib and Sorafenib. We will delve into the mechanistic distinctions, comparative in vitro potency, in vivo efficacy, and clinical performance, providing researchers and drug development professionals with objective data and the underlying experimental methodologies to critically evaluate these compounds.
Introduction: The Rationale for Novel Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] This has made them prime targets for therapeutic intervention. The indazole core has emerged as a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors, including commercially successful drugs like Axitinib and Pazopanib.[2][3] These structures are adept at fitting into the ATP-binding pocket of various kinases.
Anlotinib (AL3818) is a new-generation oral TKI that inhibits a spectrum of kinases crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[4][5] This guide benchmarks Anlotinib's performance against two widely-used, first-generation multi-target TKIs, Sunitinib and Sorafenib, to highlight its therapeutic potential and differential profile.
Mechanism of Action and Target Selectivity
The therapeutic efficacy and toxicity profile of a kinase inhibitor are dictated by its selectivity across the kinome. While Anlotinib, Sunitinib, and Sorafenib are all classified as multi-target anti-angiogenic TKIs, their inhibition profiles exhibit critical differences.
Anlotinib demonstrates highly potent and selective inhibition of VEGFR2, the principal mediator of VEGF-driven angiogenesis.[6][7] Preclinical studies have shown its IC₅₀ for VEGFR2 is less than 1 nmol/L, making it significantly more potent against this key target than many contemporaries.[4][5] Its multi-targeting nature allows it to simultaneously block several oncogenic pathways, potentially mitigating resistance mechanisms.[4][6] The diagram below illustrates the central role of the VEGFR2 signaling pathway, a primary target for all three inhibitors.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.[4]
In Vitro Performance Benchmarking
The foundational evaluation of any new inhibitor involves biochemical and cell-based assays to quantify its potency and cellular effects.
Kinase Inhibition Potency (IC₅₀)
Biochemical assays measuring the half-maximal inhibitory concentration (IC₅₀) are the gold standard for determining an inhibitor's potency against purified kinase enzymes. Anlotinib shows particularly high potency against VEGFR2 and VEGFR3 compared to Sunitinib and Sorafenib.[7]
| Kinase Target | Anlotinib IC₅₀ (nmol/L) | Sunitinib IC₅₀ (nmol/L) | Sorafenib IC₅₀ (nmol/L) |
| VEGFR1 | 26.9 | - | - |
| VEGFR2 | 0.2 | ~4.0[5] | ~90.0[5] |
| VEGFR3 | 0.7 | - | - |
| c-Kit | 14.8 | - | - |
| PDGFRβ | 115.0 | - | - |
| Data sourced from preclinical characterization studies.[5][7] |
Cellular Anti-Angiogenic Activity
To assess the inhibitor's effect in a biological context, proliferation assays are conducted on endothelial cells, which are fundamental to angiogenesis. Anlotinib potently inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with a picomolar IC₅₀, demonstrating significantly greater cellular anti-angiogenic activity than the comparators.[7]
| Cell-Based Assay | Anlotinib IC₅₀ (µmol/L) | Sunitinib IC₅₀ (µmol/L) | Sorafenib IC₅₀ (µmol/L) |
| VEGF-stimulated HUVEC Proliferation | 0.0002 | 0.0185 | 0.195 |
| Data sourced from preclinical characterization studies.[7] |
Experimental Protocols
Authoritative and reproducible protocols are the bedrock of scientific integrity. The following sections detail the standard methodologies used to generate the data presented above.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining an inhibitor's IC₅₀ value by measuring ADP production, which is directly proportional to kinase activity.[8]
Causality: The choice of a luminescence-based ADP detection assay (like ADP-Glo™) is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, ensuring a robust and accurate measurement of kinase activity.[8]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test inhibitor (e.g., Anlotinib) in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the diluted inhibitor or a DMSO vehicle control to each well.
-
Enzyme Addition: Add 2.5 µL of the purified kinase enzyme (e.g., recombinant VEGFR2) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase's specific peptide substrate and ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC₅₀ value.[8]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
Causality: The MTT assay is based on the principle that metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.
Caption: Standard experimental workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HUVECs or a cancer cell line) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only for background measurement.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, for a final concentration of ~0.5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for an additional 4 hours in the incubator. During this time, viable cells will convert the MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[9][10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of inhibitor concentration to determine the IC₅₀ value.
In Vivo Efficacy in Xenograft Models
While in vitro data is crucial for initial characterization, demonstrating anti-tumor activity in vivo is a critical step in preclinical development. This is typically done using xenograft models, where human tumor cells are implanted into immunodeficient mice.
Studies have shown that Anlotinib exhibits robust anti-tumor effects in various xenograft models, suppressing tumor growth, reducing blood vessel density, and inhibiting metastasis.[4][11] This efficacy is attributed to its potent dual action of inhibiting both tumor cell proliferation and angiogenesis.
Protocol 3: Human Tumor Xenograft Study
This protocol outlines a standard procedure for assessing the efficacy of a kinase inhibitor in a subcutaneous xenograft mouse model.[11][12]
Causality: The use of immunodeficient mice (e.g., nu/nu or SCID) is essential to prevent the rejection of the implanted human tumor cells. A subcutaneous model is chosen for its simplicity in tumor implantation, monitoring (via caliper measurement), and visualization of treatment effects like tumor blanching.[11]
Step-by-Step Methodology:
-
Cell Preparation: Harvest human cancer cells from culture. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile solution (e.g., PBS or a 1:1 mixture of serum-free media and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100-200 µL.[11]
-
Tumor Implantation: Anesthetize the mouse (e.g., with isoflurane). Subcutaneously inject the cell suspension into the flank of the mouse using a 27-gauge needle.[12]
-
Tumor Growth and Randomization: Monitor the mice daily. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[11] Tumor volume is calculated using the formula: (Length x Width²)/2. Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Anlotinib 12 mg/kg, Sunitinib 50 mg/kg).
-
Drug Formulation and Administration: Formulate the inhibitor for oral administration (gavage) in a suitable vehicle (e.g., 0.5% methylcellulose). Dosing schedules should be based on prior pharmacokinetic studies. For example, Anlotinib might be dosed once daily for 2 weeks on / 1 week off, while Sunitinib might be 4 weeks on / 2 weeks off.[13]
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week.
-
Body Weight: Weigh the mice 2-3 times per week as a primary indicator of treatment-related toxicity.[12]
-
Clinical Signs: Observe the mice daily for any signs of distress or adverse effects.
-
-
Study Endpoint: The study is concluded when tumors in the control group reach a pre-determined maximum size, or after a defined treatment period.
-
Tissue Analysis: At the endpoint, euthanize the mice and harvest the tumors. Tissues can be used for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki-67 or vascular markers like CD31), western blotting, or RNA sequencing to study the pharmacodynamic effects of the inhibitor.[11]
Clinical Performance: A Head-to-Head Comparison
The ultimate benchmark for any new therapeutic is its performance in human clinical trials. A randomized phase II clinical trial directly compared Anlotinib with Sunitinib as a first-line treatment for metastatic renal cell carcinoma (mRCC), providing invaluable comparative data.[13][14][15]
| Clinical Endpoint | Anlotinib | Sunitinib | p-value |
| Median Progression-Free Survival (PFS) | 17.5 months | 16.6 months | > 0.05 |
| Median Overall Survival (OS) | 30.9 months | 30.5 months | > 0.05 |
| Objective Response Rate (ORR) | 30.3% | 27.9% | - |
| Grade 3/4 Adverse Events (AEs) | 28.9% | 55.8% | < 0.01 |
| Grade 3/4 Thrombocytopenia | 0% | 11.3% | - |
| Grade 3/4 Neutropenia | 0% | 9.6% | - |
| Data from a randomized phase II clinical trial in mRCC.[13][14][15] |
The clinical data indicates that Anlotinib demonstrates comparable efficacy to Sunitinib in terms of PFS, OS, and ORR.[15][16] However, Anlotinib exhibited a significantly more favorable safety profile, with a much lower incidence of severe adverse events, particularly hematological toxicities like thrombocytopenia and neutropenia.[13][14]
Conclusion
This guide provides a multi-faceted comparison of the indazole derivative Anlotinib against the established kinase inhibitors Sunitinib and Sorafenib.
-
In Vitro: Anlotinib demonstrates superior potency against key angiogenic targets, particularly VEGFR2, which translates to powerful anti-proliferative effects in endothelial cells.[7]
-
In Vivo: Anlotinib shows robust anti-tumor activity in preclinical models, consistent with its potent mechanism of action.[4]
-
Clinical: In a direct head-to-head trial with Sunitinib, Anlotinib achieved comparable efficacy with a significantly improved safety and tolerability profile.[13][14][15]
For researchers and drug developers, Anlotinib represents a significant refinement within the class of multi-target TKIs. Its distinct kinase inhibition profile and favorable safety data underscore the value of continued innovation on established pharmacophores like the indazole scaffold. The provided methodologies offer a validated framework for the continued benchmarking of novel kinase inhibitors in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 5. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 7. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. urotoday.com [urotoday.com]
- 14. Anlotinib Versus Sunitinib as First‐Line Treatment for Metastatic Renal Cell Carcinoma: A Randomized Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anlotinib Versus Sunitinib as First-Line Treatment for Metastatic Renal Cell Carcinoma: A Randomized Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. actionkidneycancer.org [actionkidneycancer.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-1H-indazol-5-amine
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a safe research environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-1H-indazol-5-amine, a compound that requires meticulous management due to its chemical properties.
The procedures outlined below are designed to be a self-validating system, grounded in established safety protocols and regulatory standards, ensuring that every step mitigates risk and confirms compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is critical to appreciating the necessity of these disposal procedures. This compound is not merely a benign organic molecule; it belongs to two chemical classes of significant toxicological and regulatory concern: halogenated organic compounds and primary aromatic amines .
-
Immediate Health Hazards: Safety Data Sheets (SDS) consistently classify this chemical as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2][3] Inhalation may also cause respiratory irritation.[2][3]
-
Broader Chemical Class Risks: Primary Aromatic Amines (PAAs) as a class are known to pose significant health risks, including potential carcinogenicity and mutagenicity.[4] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) heavily regulate certain aromatic amines as known or suspected carcinogens.[5][6] Therefore, related structures like this compound must be handled with a high degree of caution.
-
Environmental and Regulatory Concerns: As a chlorinated organic compound, this chemical falls under the U.S. Environmental Protection Agency's (EPA) regulations for hazardous waste.[7][8] Improper disposal, such as discarding it down the drain or in regular trash, is illegal and can lead to persistent environmental contamination.[9]
The following table summarizes the core hazard profile:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1][2][3] |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2][3] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before disposal begins, ensure all handling occurs within a controlled environment to minimize exposure.
-
Engineering Controls: All handling and aliquoting of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3][10]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.
-
Gloves: Nitrile gloves are standard, but it is crucial to consult a glove compatibility chart for breakthrough times, especially for solutions. Double-gloving is recommended when handling pure solid.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[10]
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned to protect from skin contact.
-
Step-by-Step Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation. Commingling incompatible waste streams is a primary cause of laboratory incidents and regulatory violations.
Step 1: Designate the Correct Waste Stream This compound must be disposed of as Halogenated Organic Waste . It must never be mixed with non-halogenated waste.[11] This segregation is critical because halogenated waste requires specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HCl), a process that is different and more costly than standard solvent incineration.[12]
-
For Solid Waste: Use a designated "Halogenated Organic Solid Waste" container. This includes the pure compound and any contaminated items like weigh boats, contaminated paper towels, or used PPE.
-
For Liquid Waste: If the compound is in solution, use a "Halogenated Organic Liquid Waste" container. Remember, if a non-halogenated solvent becomes contaminated with any amount of a halogenated compound, the entire volume must be treated as halogenated waste.[11]
Step 2: Select a Proper Waste Container
-
The container must be in good condition, free of cracks or residue on the outside.
-
It must be chemically compatible with the waste (e.g., a glass or polyethylene container for liquids).
-
It must have a secure, screw-top lid to prevent spills and vapor release. Containers must remain closed at all times except when actively adding waste.[11][13]
Step 3: Label the Container Correctly and Completely Proper labeling is a legal requirement. Before adding any waste, affix a hazardous waste tag to the container. The label must include:
-
The words "HAZARDOUS WASTE" .[13]
-
The full, unabbreviated chemical name: "this compound" and the names of any other constituents (solvents, etc.).
-
The approximate concentration or percentage of each component.
-
The date when waste was first added (the "accumulation start date").
Step 4: Store Waste in a Designated Area Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel, away from drains, and within a secondary containment bin to catch any potential leaks.
Disposal Workflow and Decision Logic
The following workflow provides a clear, logical path from waste generation to final disposal, ensuring all safety and regulatory checkpoints are met.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 6. Thirteen OSHA-Regulated Carcinogens | NIOSH | CDC [cdc.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. fishersci.com [fishersci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-1H-indazol-5-amine
Hazard Identification and Risk Assessment: Understanding the "Why"
Before selecting Personal Protective Equipment (PPE), it is imperative to understand the potential hazards. Based on data from similar indazole derivatives, 3-Chloro-1H-indazol-5-amine should be handled as a compound that presents the following risks:
-
Skin Irritation/Corrosion: Aromatic amines and halogenated compounds can cause significant skin irritation upon contact.[2][4][5]
-
Serious Eye Damage/Irritation: As a fine powder, the compound poses a substantial risk to the eyes, potentially causing serious irritation or damage.[2][5][6]
-
Respiratory Irritation: Inhalation of dust can lead to irritation of the respiratory tract.[5][6]
-
Acute Toxicity (Oral): Many related compounds are classified as harmful if swallowed.[4][5]
Given these hazards, a risk assessment concludes that all handling procedures must be designed to eliminate or minimize direct contact, inhalation, and ingestion. This forms the logical basis for the stringent PPE and engineering controls outlined below.
Personal Protective Equipment (PPE): Your Primary Shield
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified risks. All personnel must be trained in the proper donning, doffing, and limitations of their PPE.[7]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves. | Outer/Inner Gloves: Nitrile rubber gloves are recommended for protection against incidental splashes.[8] The practice of double-gloving provides an extra layer of protection and allows for the safe removal of the contaminated outer glove without compromising the inner glove. Always inspect gloves for tears or holes before use.[8] For prolonged contact or immersion, consult a specific glove manufacturer's chemical resistance chart, as no glove material is impervious to all chemicals indefinitely.[6][9] |
| Eyes & Face | Chemical safety goggles and a full-face shield. | Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against airborne dust and splashes.[2][8] Secondary Protection: A full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during solution preparation or reaction quenching.[8][10] |
| Body | Fully-buttoned laboratory coat and/or a chemical-resistant apron. | A standard laboratory coat prevents minor splashes and dust from contacting personal clothing and skin.[1][8] For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. Clothing should be made of low-flammability material. |
| Respiratory | NIOSH-approved respirator. | Primary Engineering Control: All handling of solid this compound must be performed within a certified chemical fume hood to control exposure.[8][10] Secondary Respiratory Protection: If a fume hood is not available or if there is a risk of dust generation outside of a containment system, a NIOSH-approved respirator with appropriate particulate filters (P100) is required.[1][8] The specific type should be determined by a formal risk assessment and personnel must be fit-tested. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical for safety. The following protocol provides a self-validating system for handling this compound.
Preparation and Engineering Controls
-
Verify Fume Hood Function: Before beginning, ensure the chemical fume hood is operational, with the sash at the lowest practical height. The work area inside the hood should be clean and uncluttered.[10]
-
Assemble Materials: Place all necessary equipment—spatulas, weigh boats, glassware, and waste containers—inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
Handling the Compound (Inside Fume Hood)
-
Weighing and Transfer: Carefully open the container. Use a spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping or rapid scraping.[11]
-
Solution Preparation: If making a solution, add the solvent to the solid slowly to prevent splashing. Cap the vessel securely before mixing or agitating.
-
Secure Container: Tightly close the primary container of this compound immediately after use and store it in a cool, dry, well-ventilated area away from incompatible substances.[1][2]
Workflow Visualization
The following diagram outlines the critical path for safely handling this compound.
Caption: A workflow diagram illustrating the key stages from preparation to disposal for this compound.
Spill and Emergency Procedures
Small Spill (Inside Fume Hood)
-
If a small amount of solid is spilled, carefully sweep it up with a brush and dustpan, avoiding dust generation.[8]
-
Place the collected material into a sealed, labeled hazardous waste container.[8]
-
Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water.[2][5] Seek medical advice if irritation occurs.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Chemical waste management is a critical component of laboratory safety. Improper disposal can lead to regulatory violations and environmental harm.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, designated waste stream from non-halogenated waste.[10][12] This is due to specific disposal and incineration requirements for halogenated compounds.
-
Container Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration.[13]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[13] They should be stored in a designated satellite accumulation area within or near the lab.
-
Final Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures and pickup schedules.[4][13]
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. disat.polito.it [disat.polito.it]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
